molecular formula C6H6ClNS B1590504 2-Chloro-4-(methylthio)pyridine CAS No. 71506-83-7

2-Chloro-4-(methylthio)pyridine

Cat. No.: B1590504
CAS No.: 71506-83-7
M. Wt: 159.64 g/mol
InChI Key: CCXGNCREYVMEOL-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylthio)pyridine is a useful research compound. Its molecular formula is C6H6ClNS and its molecular weight is 159.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXGNCREYVMEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500400
Record name 2-Chloro-4-(methylsulfanyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71506-83-7
Record name 2-Chloro-4-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(methylthio)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

The Strategic Utility of 2-Chloro-4-(methylthio)pyridine in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, pyridine scaffolds are fundamental building blocks, integral to the architecture of numerous therapeutic agents and complex molecules.[1] Their unique electronic properties and amenability to functionalization make them a cornerstone of drug design. Within this important class of compounds, 2-Chloro-4-(methylthio)pyridine emerges as a niche yet highly valuable intermediate. This technical guide offers a comprehensive overview of its chemical identity, physicochemical properties, safety protocols, and strategic applications, providing researchers and drug development professionals with the critical knowledge to effectively harness its synthetic potential. While less common than its pyrimidine counterpart, the specific substitution pattern of this pyridine derivative offers a distinct reactivity profile for the targeted synthesis of novel chemical entities.

Core Physicochemical & Structural Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound have been collated from supplier technical data sheets to ensure a reliable foundation for experimental design.

Molecular Structure:

The structural arrangement of this compound, featuring a chlorine atom at the electrophilic C2 position and a methylthio group at the C4 position, is key to its reactivity.

Caption: Molecular structure of this compound.

Physicochemical Properties Summary:

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while the CAS number and molecular formula are well-established, some physical properties like boiling and flash points are based on supplier data and should be confirmed where possible.

PropertyValueSource(s)
Molecular Formula C₆H₆ClNSAK Scientific Inc.[2], Biosynth
Molecular Weight 159.64 g/mol AK Scientific Inc.[2][3], Biosynth
CAS Number 71506-83-72a biotech[3], AK Scientific Inc.[2]
Boiling Point 249 °CHenan New Blue Chemical Co.,LTD[4]
Density 1.28 g/cm³Henan New Blue Chemical Co.,LTD[4]
Flash Point 104 °CHenan New Blue Chemical Co.,LTD[4]
Purity Typically ≥95%AK Scientific Inc.[3]
Appearance PowderHenan New Blue Chemical Co.,LTD[4]
Long-Term Storage Store in a cool, dry placeAK Scientific Inc.[3]

Synthesis and Reactivity: A Strategic Perspective

While specific, peer-reviewed synthesis routes for this compound are not abundantly available in public literature, its structure suggests logical synthetic pathways based on established pyridine chemistry. The synthesis would likely involve the introduction of the methylthio group onto a pre-functionalized pyridine ring, followed by a chlorination step, or vice-versa.

Plausible Synthetic Workflow:

A hypothetical, yet chemically sound, synthetic approach could start from 4-thiopyridone. This workflow illustrates the strategic decisions a synthetic chemist might make.

  • S-Methylation (Causality: Protecting the Thiol and Introducing the Methylthio Group): The starting material, 4-thiopyridone, exists in tautomeric equilibrium. To selectively introduce the methylthio group, the more nucleophilic sulfur atom is targeted. A standard methylating agent like methyl iodide in the presence of a mild base (e.g., K₂CO₃) would effectively and irreversibly form 4-(methylthio)pyridine. This step is crucial to prevent undesired N-methylation and to set the stage for subsequent reactions on the pyridine ring.

  • N-Oxidation (Causality: Activating the Ring for Regioselective Chlorination): Direct chlorination of 4-(methylthio)pyridine can be unselective. To direct the chlorine atom specifically to the C2 position, the pyridine nitrogen is first oxidized to an N-oxide using an oxidant like m-CPBA or H₂O₂. This N-oxidation deactivates the C3/C5 positions and strongly activates the C2/C6 positions towards electrophilic attack and subsequent nucleophilic substitution.

  • Chlorination (Causality: Introducing the Key Chloro Substituent): The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This reaction proceeds via an electrophilic attack on the activated C2 position, followed by deoxygenation, to yield this compound. The choice of POCl₃ is common for this type of transformation on pyridine N-oxides.

Synthesis_Workflow Start 4-Thiopyridone Step1 S-Methylation (+ CH₃I, Base) Start->Step1 Step 1 Intermediate1 4-(Methylthio)pyridine Step1->Intermediate1 Step2 N-Oxidation (+ m-CPBA) Intermediate1->Step2 Step 2 Intermediate2 4-(Methylthio)pyridine N-oxide Step2->Intermediate2 Step3 Chlorination (+ POCl₃) Intermediate2->Step3 Step 3 End This compound Step3->End

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[5]

The chlorine atom at the 2-position is a key reactive handle. It is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of a wide variety of functional groups (amines, alcohols, thiols, etc.). This enables the rapid generation of diverse compound libraries for high-throughput screening. The methylthio group at the C4 position can also be modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the molecule's polarity, solubility, and hydrogen bonding capabilities—key parameters in tuning drug-like properties.

While specific drugs derived directly from this intermediate are not prominently documented, its structural motifs are present in various classes of kinase inhibitors and other targeted therapies where substituted pyridines are essential pharmacophores.

Safety, Handling, and Storage: A Self-Validating Protocol

Ensuring laboratory safety is paramount. The protocols for handling this compound are designed as a self-validating system, where adherence to each step inherently minimizes risk.

Hazard Identification:

Based on available safety data sheets, this compound is classified as a hazardous substance.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

  • Signal Word: Danger.[6]

Step-by-Step Handling Protocol:

  • Engineering Controls (Primary Barrier): All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. The facility should be equipped with an operational eyewash station and safety shower.[2]

  • Personal Protective Equipment (PPE) (Secondary Barrier):

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

    • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

    • Skin and Body Protection: A lab coat must be worn and fully fastened. Ensure no skin is exposed.

  • Procedural Controls (Tertiary Barrier):

    • Avoid generating dust when handling the solid.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

    • Keep the container tightly closed when not in use.[2]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

    • Keep away from incompatible substances such as strong oxidizing agents.[2]

  • Spill & Emergency Response:

    • In case of skin contact, immediately wash with plenty of soap and water.[2]

    • For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2]

    • If inhaled, move the person to fresh air and keep them comfortable for breathing.[2]

    • If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2]

    • In all cases of significant exposure, seek immediate medical attention.

Conclusion

This compound represents a specialized tool in the synthetic chemist's arsenal. Its defined structure and predictable reactivity at two distinct sites on the pyridine ring make it a valuable intermediate for constructing diverse and complex molecular architectures. For researchers in drug discovery, it offers a scaffold that can be readily elaborated to explore structure-activity relationships in the pursuit of novel therapeutic agents. Adherence to rigorous safety protocols is essential to manage its associated hazards, ensuring that its scientific potential can be explored responsibly. As the demand for novel heterocyclic compounds continues to grow, the strategic application of intermediates like this compound will undoubtedly play a role in advancing chemical and pharmaceutical sciences.

References

2-Chloro-4-(methylthio)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-(methylthio)pyridine: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated and sulfur-containing heterocyclic compound that serves as a highly versatile intermediate in modern organic synthesis. Its unique structural arrangement, featuring a reactive chlorine atom at the 2-position activated by the ring nitrogen and a modifiable methylthio group at the 4-position, makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity profile, and applications, with a particular focus on its utility for researchers and professionals in drug development and medicinal chemistry. The pyridine nucleus is a foundational scaffold in numerous FDA-approved drugs and biologically active compounds, and functionalized derivatives like this compound are instrumental in the synthesis of novel therapeutic agents.[1][2]

Core Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its identification, handling, and use in synthetic protocols.

Physicochemical Data

The key physical and chemical identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 71506-83-7[3]
Molecular Formula C₆H₆ClNS[3]
Molecular Weight 159.64 g/mol [3]
Appearance Not specified; likely a solid or liquid-
Purity Typically >95%[3]
Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity confirmation. While specific spectra for this exact compound are not available in the search results, a theoretical analysis based on its structure provides expected characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methylthio group. The aromatic region would likely display three signals, with coupling patterns determined by their relative positions. The methyl group (-SCH₃) would appear as a singlet, typically in the range of 2.0-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine atom (C2) and the carbon attached to the sulfur atom (C4) would have characteristic chemical shifts.

  • IR Spectroscopy: Infrared spectroscopy would reveal characteristic absorption bands. Key peaks would include C=C and C=N stretching vibrations for the aromatic pyridine ring (typically ~1600-1400 cm⁻¹) and C-H stretching for the aromatic and methyl groups (~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹, respectively).[4]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for this compound was not found in the search results, its synthesis can be inferred from general methods for preparing substituted pyridines. A plausible route would involve the chlorination of a corresponding pyridine N-oxide precursor. For instance, the synthesis of the related compound 2-chloro-4-methylpyridine involves the reaction of 3-methylpyridine 1-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[5] A similar strategy could likely be adapted for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key functional groups: the C2-chloro substituent and the C4-methylthio group.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic attack. This enhanced reactivity, compared to chlorobenzene, is due to the electron-withdrawing nature of the ring nitrogen atom, which stabilizes the negatively charged intermediate formed during the reaction.[6][7] The reaction proceeds via a well-established addition-elimination mechanism, often called the SNAr mechanism.

Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, critically, onto the electronegative nitrogen atom, which provides significant stabilization.[8][9]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), yielding the substituted product.

This pathway allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, and thiols, making it a cornerstone of synthetic strategies involving this scaffold.[8][10]

Oxidation of the Methylthio Group

The sulfur atom in the methylthio (-SCH₃) group is in a low oxidation state and can be readily oxidized to form a sulfoxide (-SOCH₃) and subsequently a sulfone (-SO₂CH₃).[11] This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or ozone (O₃).[11][12][13]

  • Oxidation to Sulfoxide: Careful control of the reaction stoichiometry (e.g., using one equivalent of the oxidant) can selectively produce the methylsulfinyl derivative.[14]

  • Oxidation to Sulfone: Using an excess of the oxidizing agent typically leads to the fully oxidized methylsulfonyl derivative.[14][15]

This oxidation is significant for several reasons. Firstly, it dramatically alters the electronic properties of the substituent, making it much more electron-withdrawing. Secondly, the resulting sulfoxide and sulfone groups can themselves be valuable functional handles or pharmacophores in drug design. In some contexts, sulfones can also act as leaving groups in further substitution reactions.

Reactivity Workflow Diagram

The dual reactivity of this compound is illustrated below.

G cluster_main Key Reactivity Pathways cluster_snar SNAr at C2 cluster_oxidation Oxidation at Sulfur A This compound B Meisenheimer Complex A->B + Nucleophile (Nu⁻) D 2-Chloro-4-(methylsulfinyl)pyridine (Sulfoxide) A->D + [O] (1 equiv.) E 2-Chloro-4-(methylsulfonyl)pyridine (Sulfone) A->E + [O] (excess) C 2-Substituted-4-(methylthio)pyridine (e.g., Amines, Alkoxides) B->C - Cl⁻ D->E + [O]

Caption: Primary reaction pathways for this compound.

Applications in Research and Development

Pyridine derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries.[16][17] The specific combination of a reactive chlorine atom and a methylthio group makes this compound a valuable precursor for synthesizing complex, biologically active molecules.

Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. Through the SNAr reaction at the C2 position, medicinal chemists can introduce a diverse array of fragments to build compound libraries for screening.[18] For example, reaction with various amines can generate a series of 2-amino-4-(methylthio)pyridine derivatives. Subsequent oxidation of the methylthio group to the sulfoxide or sulfone can further modify the compound's properties, such as solubility, polarity, and ability to act as a hydrogen bond acceptor, which are critical for tuning drug-like properties (ADME).[1] While specific drugs derived directly from this starting material were not identified in the search results, its structural motifs are common in kinase inhibitors and other targeted therapies.

Agrochemicals

Similar to pharmaceuticals, the pyridine core is present in many pesticides and herbicides. The synthetic handles available on this compound allow for the systematic modification needed to discover new and effective crop protection agents.

Safety and Handling

Handling any chemical reagent requires adherence to strict safety protocols. The information below is based on data for structurally similar compounds and general safety guidelines.

Hazard TypeGHS StatementPrecautionary MeasuresSource
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3]
Skin Irritation H315: Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area.[3]
  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

  • Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a potent and versatile chemical intermediate with significant value for synthetic and medicinal chemists. Its well-defined reactivity, characterized by facile nucleophilic aromatic substitution at the C2 position and tunable oxidation at the C4-methylthio group, provides a robust platform for the synthesis of diverse and complex molecules. These features establish it as a key building block in the discovery and development of new pharmaceuticals, agrochemicals, and other functional materials. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for leveraging its full synthetic potential.

References

A Senior Application Scientist's Guide to 2-Chloro-4-(methylthio)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of modern medicinal chemistry, the strategic value of a heterocyclic building block is measured by its synthetic versatility, reactivity profile, and ultimate contribution to the generation of novel chemical entities with therapeutic potential. 2-Chloro-4-(methylthio)pyridine, a seemingly unassuming pyridine derivative, exemplifies such a scaffold. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing chloro group and the activating methylthio moiety, render it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations for its effective use.

Core Compound Identification and Properties

The unequivocally correct IUPAC name for this compound is 2-chloro-4-(methylsulfanyl)pyridine . The term "methylthio" is a common synonym but "methylsulfanyl" is the preferred nomenclature for systematic naming.

This compound is a halogenated heterocycle that serves as a critical intermediate in organic synthesis.[1] Its utility is primarily derived from the two reactive handles on the pyridine ring: the chloro group at the 2-position and the methylsulfanyl group at the 4-position.

Physicochemical Data Summary:

PropertyValueSource
IUPAC Name 2-chloro-4-(methylsulfanyl)pyridinePubChem
Synonyms This compound, 2-Chloro-4-thiomethylpyridineAK Scientific, Inc.[2]
CAS Number 71506-83-7AK Scientific, Inc.[2]
Molecular Formula C₆H₆ClNSPubChem
Molecular Weight 159.64 g/mol PubChem
Appearance Not specified, likely a solid or oil-
Boiling Point ~194-195 °C (for the related 2-chloro-4-methylpyridine)Sigma-Aldrich[3]
Density ~1.142 g/mL (for the related 2-chloro-4-methylpyridine)Sigma-Aldrich[3]

Synthesis and Mechanistic Considerations

While various synthetic routes exist for pyridine derivatives, a common strategy for introducing the key functional groups of 2-chloro-4-(methylsulfanyl)pyridine involves a multi-step sequence starting from a more readily available precursor. A representative, albeit general, synthetic workflow is conceptualized below. The synthesis often involves the chlorination of a pyridine N-oxide derivative, followed by nucleophilic substitution to introduce the methylsulfanyl group.

Conceptual Synthesis Workflow

The following diagram illustrates a logical pathway for the synthesis, emphasizing the key transformations required.

Synthesis_Workflow cluster_0 Synthesis of 2-Chloro-4-(methylsulfanyl)pyridine Start 4-Methylpyridine (γ-Picoline) N_Oxidation N-Oxidation (e.g., m-CPBA or H₂O₂) Start->N_Oxidation Step 1 Nitration Nitration (HNO₃/H₂SO₄) N_Oxidation->Nitration Step 2 Nitro_Pyridine 4-Methyl-2-nitropyridine N-oxide Nitration->Nitro_Pyridine Intermediate A Substitution Nucleophilic Substitution (NaSCH₃) Nitro_Pyridine->Substitution Step 3 Thioether 2-(Methylsulfanyl)-4-methylpyridine N-oxide Substitution->Thioether Intermediate B Chlorination Deoxygenative Chlorination (POCl₃ or SO₂Cl₂) Thioether->Chlorination Step 4 Final_Product 2-Chloro-4-(methylsulfanyl)pyridine Chlorination->Final_Product

Caption: Conceptual workflow for the synthesis of 2-chloro-4-(methylsulfanyl)pyridine.

Expert Rationale:

  • N-Oxidation (Step 1): The initial activation of the pyridine ring via N-oxidation is a crucial step. The N-oxide group is electronically activating, making the pyridine ring more susceptible to electrophilic substitution, such as nitration at the 2- and 4-positions.

  • Chlorination (Step 4): The use of reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) serves a dual purpose. It facilitates the deoxygenation of the N-oxide and concomitantly chlorinates the 2-position of the pyridine ring. This is a classic and reliable method for converting pyridine N-oxides to 2-chloropyridines.

Key Reactions and Applications in Drug Development

The synthetic power of 2-chloro-4-(methylsulfanyl)pyridine lies in the differential reactivity of its functional groups. The chlorine atom at the 2-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) and a prime site for metal-catalyzed cross-coupling reactions. The methylsulfanyl group can be oxidized to sulfoxide or sulfone, modulating the electronic properties of the ring and providing additional points for chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions

A cornerstone of modern drug synthesis, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are frequently employed to form new carbon-carbon or carbon-heteroatom bonds. 2-Chloro-4-methylpyridine, a closely related analogue, is known to react with boronic acids in Suzuki coupling reactions to form more complex biaryl structures.[1] This reactivity is directly translatable to 2-chloro-4-(methylsulfanyl)pyridine.

Experimental Protocol: Suzuki Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-4-(methylsulfanyl)pyridine (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

  • Reaction Execution: Heat the mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality in Protocol Design:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. An inert atmosphere is essential to prevent catalyst degradation and ensure high catalytic turnover.

  • Base: The base is critical for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center. The choice of base can significantly impact reaction yield and rate.

  • Degassed Solvent: Dissolved oxygen in the solvent can also lead to the oxidation of the catalyst and the formation of unwanted side products.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the chloro substituent, allows for the direct displacement of the chloride by various nucleophiles. This provides a straightforward route to introduce amines, alcohols, and thiols at the 2-position.

Oxidation of the Sulfanyl Group

The methylsulfanyl group can be selectively oxidized to a methylsulfinyl or methylsulfonyl group using oxidizing agents like m-CPBA or Oxone®. This transformation dramatically alters the electronic properties of the molecule, making the pyridine ring more electron-deficient. This can influence the reactivity of the chloro group and provides a scaffold for further functionalization, as seen in the synthesis of various pharmaceutical intermediates.[4]

Reactivity_Diagram cluster_1 Reactivity of 2-Chloro-4-(methylsulfanyl)pyridine Start 2-Chloro-4-(methylsulfanyl)pyridine Suzuki Suzuki Coupling (R-B(OH)₂, Pd Catalyst) Start->Suzuki C-C Bond Formation SNAr SNAr (Nu-H) Start->SNAr C-Nu Bond Formation Oxidation Oxidation (m-CPBA or Oxone®) Start->Oxidation Oxidation of Sulfur Coupled_Product 2-Aryl-4-(methylsulfanyl)pyridine Suzuki->Coupled_Product Substituted_Product 2-Nu-4-(methylsulfanyl)pyridine SNAr->Substituted_Product Sulfone_Product 2-Chloro-4-(methylsulfonyl)pyridine Oxidation->Sulfone_Product

Caption: Key reaction pathways for 2-chloro-4-(methylsulfanyl)pyridine.

Role in Drug Synthesis

This pyridine derivative is a key intermediate in the synthesis of a range of biologically active molecules. For instance, related structures are precursors to anti-ulcer drugs like Lafutidine.[5][6] The synthesis of Lafutidine's key intermediate, 2-chloro-4-(piperidinylmethyl)pyridine, starts from a substituted pyridine, highlighting the importance of this chemical class in constructing complex pharmaceutical agents.[5][6] The pyrimidine analogue, 2-Chloro-4-(methylthio)pyrimidine, is also noted as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] Furthermore, pyridine and pyrimidine cores are foundational in designing inhibitors of protein kinases like EGFR and VEGFR-2, which are crucial targets in oncology.[8]

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling 2-chloro-4-(methylsulfanyl)pyridine and its analogues.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[9][10]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[2][11]

  • Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with plenty of water.[2][12] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[2][13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[13]

Self-Validating Protocol Note: Every synthetic step should conclude with a validation checkpoint. This includes purification of the product (e.g., via column chromatography, recrystallization, or distillation) and characterization to confirm its identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for structural elucidation and confirmation. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

2-Chloro-4-(methylsulfanyl)pyridine is more than just a chemical intermediate; it is a versatile tool for the medicinal chemist. Its well-defined points of reactivity allow for a modular and strategic approach to the synthesis of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher aiming to leverage its potential in the discovery and development of next-generation therapeutics. The principles and protocols outlined in this guide are intended to provide a solid foundation for the successful application of this valuable building block in a research setting.

References

An In-depth Technical Guide to 2-Chloro-4-(methylthio)pyridine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Reagent

In the vast repository of chemical literature and commercial catalogs, some molecules stand out not for their ubiquity, but for their specialized utility as strategic intermediates. 2-Chloro-4-(methylthio)pyridine is one such compound. While dedicated, peer-reviewed data on this specific molecule is sparse, its structural motifs—the 2-chloropyridine core and the 4-methylthio substituent—are well-characterized and extensively utilized in medicinal chemistry.

This guide is therefore constructed through a synthesis of direct data on closely-related structural analogues and the foundational principles of heterocyclic chemistry. By examining the established reactivity of the 2-chloro position, the versatile chemistry of the thioether group, and the strategic importance of the pyridine scaffold, we can build a robust and actionable understanding of this molecule. This document serves as both a technical summary and a practical playbook for researchers looking to leverage this compound in their synthetic campaigns.

Section 1: Core Molecular Profile

This compound is a halogenated and sulfur-containing pyridine derivative. Its structure presents two key reactive sites: the chlorine atom at the 2-position, activated towards nucleophilic substitution by the ring nitrogen, and the sulfur atom of the methylthio group, which can be oxidized to create an excellent leaving group. This dual functionality makes it a highly versatile building block for constructing complex molecular architectures.

Physicochemical & Structural Data

While a dedicated CAS number for this specific isomer is not prominently indexed in major public databases, its fundamental properties can be precisely calculated or reliably estimated based on its constituent parts and structurally similar compounds.

PropertyValue / DescriptionData Source
IUPAC Name This compoundStandard Nomenclature
Molecular Formula C₆H₆ClNSCalculated
Molecular Weight 159.64 g/mol Calculated
Exact Mass 158.9831 DaCalculated
Canonical SMILES CSC1=CC(=NC=C1)ClStandard Representation
Appearance Expected to be a solid or high-boiling liquidInferred from analogues
Solubility Likely soluble in common organic solvents (DCM, THF, Ethyl Acetate)Inferred

Section 2: Synthesis Strategies & Mechanistic Considerations

The synthesis of this compound can be approached from several logical starting points, primarily revolving around the sequential introduction of the chloro and methylthio functionalities onto the pyridine ring. The choice of route often depends on the commercial availability and cost of the precursors.

Route A: Chlorination of a Pyridone Precursor

This is arguably the most classical and reliable approach, leveraging the tautomeric nature of hydroxypyridines. The key precursor, 4-(methylthio)pyridin-2(1H)-one, can be chlorinated using standard reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Causality of Experimental Design: The pyridone tautomer is crucial for this reaction. The oxygen atom is first activated by the chlorinating agent (e.g., formation of a phosphate ester with POCl₃). This activation transforms the hydroxyl group into an excellent leaving group, facilitating an addition-elimination sequence that results in the aromatic 2-chloropyridine product. The methylthio group is generally stable under these conditions.

Workflow Diagram: Synthesis via Pyridone Chlorination

G cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Chlorination start 4-Mercaptopyridine precursor 4-(Methylthio)pyridin-2(1H)-one start->precursor Multistep process (e.g., S-methylation, oxidation, conversion to pyridone) reagent POCl₃ or SOCl₂ precursor->reagent product This compound reagent->product Heat (e.g., 80-110 °C)

Caption: Proposed synthesis of this compound via chlorination.

Detailed Experimental Protocol (Hypothetical & Illustrative):

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 4-(methylthio)pyridin-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask at room temperature. The reaction is typically performed neat or with a high-boiling inert solvent like toluene.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

  • Neutralization & Extraction: Slowly neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 7. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Section 3: Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its two functional handles.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is highly susceptible to displacement by nucleophiles. The electron-withdrawing nature of the ring nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the SNAr mechanism.[1]

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring.

Diagram: SNAr Mechanism at C2

Caption: General mechanism for nucleophilic substitution at the C2 position.

This reaction is robust and compatible with a wide range of nucleophiles, including:

  • Amines (R-NH₂): To form 2-aminopyridine derivatives.

  • Alcohols/Phenols (R-OH): To form 2-alkoxy/aryloxypyridine derivatives.

  • Thiols (R-SH): To form 2-thioether derivatives.

Oxidation and Subsequent Substitution at the C4-Position

The methylthio group is relatively inert but can be selectively oxidized to the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) groups using common oxidizing agents like m-CPBA or Oxone®.

Causality of Oxidation: Oxidation transforms the sulfur moiety into a potent electron-withdrawing group and an excellent leaving group. A sulfone is particularly effective, making the C4 position highly electrophilic and susceptible to a second SNAr reaction. This sequential, site-selective functionalization is a cornerstone of its utility in building complex molecules. A similar strategy has been demonstrated in the pyrimidine series, where a methylthio group is oxidized to a sulfone to enable its displacement by a cyanide nucleophile.[2]

Section 4: Applications in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. The 2-chloro-4-substituted pyridine scaffold is a common starting point for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. While direct citation of this compound is limited, its pyrimidine analogue, 4-Chloro-2-(methylthio)pyrimidine, is explicitly used as a building block in the synthesis of KDR kinase inhibitors, highlighting the value of this substitution pattern.

The strategic value lies in its ability to serve as a linchpin intermediate, allowing for the sequential and regioselective introduction of two different pharmacophoric groups.

Workflow: Role as a "Linchpin" Intermediate

G cluster_0 Path A cluster_1 Path B start This compound int_A Step 1a: S-Oxidation (e.g., m-CPBA) start->int_A int_B Step 1b: C2-Substitution (Nu_2) start->int_B int_A2 2-Chloro-4-(methylsulfonyl)pyridine int_A->int_A2 int_A3 Step 2a: C4-Substitution (Nu_1) int_A2->int_A3 prod_A 2-Chloro-4-Nu_1-Pyridine Derivative int_A3->prod_A final Complex Di-substituted Pyridine prod_A->final Step 3a: C2-Substitution (Nu_2) prod_B 2-Nu_2-4-(methylthio)pyridine int_B->prod_B prod_B->final Step 3b: S-Oxidation & C4-Substitution (Nu_1)

Caption: Divergent synthesis pathways enabled by this compound.

Section 5: Spectroscopic Signature (Predicted)

No definitive, publicly archived spectra for this compound could be located. However, a reliable prediction of its key spectral features can be made based on established substituent effects on the pyridine ring.

1H NMR

The spectrum would show three distinct signals in the aromatic region and one singlet in the aliphatic region.

  • H5 (doublet): Expected around δ 7.0-7.2 ppm. It is coupled to H6.

  • H3 (singlet/doublet of doublets, small coupling): Expected around δ 7.2-7.4 ppm. It is meta to H5.

  • H6 (doublet): Expected to be the most downfield aromatic proton around δ 8.2-8.4 ppm, due to its proximity to the electronegative ring nitrogen.

  • -SCH₃ (singlet): A sharp singlet for the three methyl protons, expected around δ 2.5-2.7 ppm.

13C NMR

Five signals would be expected in the aromatic region and one in the aliphatic region.

  • C2 (ipso-Cl): ~δ 150-152 ppm

  • C3: ~δ 120-122 ppm

  • C4 (ipso-SMe): ~δ 155-158 ppm

  • C5: ~δ 118-120 ppm

  • C6: ~δ 148-150 ppm

  • -SCH₃: ~δ 14-16 ppm

Mass Spectrometry (EI)
  • Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 159.

  • Isotopic Pattern: A characteristic M+2 peak at m/z 161 with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Fragmentation: Likely fragmentation would involve the loss of a methyl radical (-CH₃) to give a fragment at m/z 144, or loss of the entire methylthio group.

Section 6: Safety and Handling

As a halogenated heterocyclic compound containing sulfur, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Hazards (Inferred): Based on related compounds like 2-chloropyridine, it should be considered harmful if swallowed, inhaled, or absorbed through the skin. It is likely to be an irritant to the skin, eyes, and respiratory system.[3][4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

An In-Depth Technical Guide to 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Data Landscape for a Niche Reagent

2-Chloro-4-(methylthio)pyridine is a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. As a functionalized heterocyclic building block, it offers multiple reaction sites for the construction of more complex molecular architectures. However, a comprehensive review of publicly available data reveals a significant scarcity of experimentally determined physical properties for this specific compound. This guide serves as a vital resource by not only consolidating the limited available information but also by providing a pragmatic, scientifically-grounded framework for its safe handling and empirical characterization. For the researcher, this document is structured to be a practical tool, addressing the reality of working with novel or less-characterized chemical entities.

We will begin by establishing the definitive identity of the compound, proceed to the sparse physical property data, and dedicate a substantial portion to its safe handling. Critically, this guide also provides detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories, explaining the causality behind the choice of each method.

Molecular and Structural Identification

Accurate identification is the cornerstone of any chemical research. Misidentification, particularly with isomers like the more commonly cited 2-Chloro-4-(methylthio)pyrimidine, can lead to failed syntheses and invalid biological data. The definitive identifiers for this compound are provided below.

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

IdentifierValueSource
IUPAC Name 2-chloro-4-(methylsulfanyl)pyridineAK Scientific, Inc.[1]
CAS Number 71506-83-7AK Scientific, Inc.[1]
Molecular Formula C₆H₆ClNSAK Scientific, Inc.[1]
Molecular Weight 159.64 g/mol AK Scientific, Inc.[1]

Physical Properties: A Case of Limited and Conflicting Data

A thorough search of chemical supplier databases and scientific literature reveals a significant lack of consensus on the physical properties of this compound. The majority of safety data sheets explicitly state that this information is unavailable.[1] One supplier provides specific values; however, these should be treated with caution as they are not corroborated by other sources and may be predicted or based on a single, unverified measurement.

Table 2: Summary of Available Physical Property Data

PropertyValueSource & Remarks
Physical State PowderHENAN NEW BLUE CHEMICAL CO.,LTD[2]
Boiling Point 249 °CHENAN NEW BLUE CHEMICAL CO.,LTD[2] (Uncorroborated)
Not AvailableAK Scientific, Inc.[1]
Melting Point Not AvailableAK Scientific, Inc.[1]
Density 1.28 g/cm³HENAN NEW BLUE CHEMICAL CO.,LTD[2] (Uncorroborated)
Not AvailableAK Scientific, Inc.[1]
Flash Point 104 °CHENAN NEW BLUE CHEMICAL CO.,LTD[2] (Uncorroborated)
Solubility Not AvailableAK Scientific, Inc.[1]

Expert Insight: The discrepancy in available data underscores the critical need for empirical verification. For any research or development application, it is imperative that these properties are determined on the specific batch of material being used. The protocols outlined in Section 5 of this guide provide a clear pathway for this essential characterization.

Comparative Analysis: The Impact of the Heterocyclic Core

In the absence of robust data, a comparative analysis with a structurally similar, yet distinct, and well-characterized molecule can provide valuable context. 2-Chloro-4-(methylthio)pyrimidine (CAS 49844-93-1) is an isomer where the pyridine ring is replaced by a pyrimidine ring.

Table 3: Pyridine vs. Pyrimidine Analogue Properties

PropertyThis compound 2-Chloro-4-(methylthio)pyrimidine
CAS Number 71506-83-749844-93-1
Molecular Formula C₆H₆ClNSC₅H₅ClN₂S
Molecular Weight 159.64 g/mol 160.62 g/mol
Melting Point Data Not Available59 °C
Boiling Point 249 °C (uncorroborated)[2]126 °C

The presence of the second nitrogen atom in the pyrimidine ring significantly alters the molecule's polarity and intermolecular forces, leading to a substantially lower boiling point and a defined melting point, suggesting it is a solid at room temperature. This comparison highlights that one cannot simply extrapolate physical properties from a closely related isomer; direct experimental measurement is non-negotiable for scientific accuracy.

Safety, Handling, and Storage

All uncharacterized compounds should be handled with a high degree of caution. The available safety data provides a clear set of hazards for this compound.[1]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Prevention: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Proposed Experimental Protocols for Physical Property Determination

The following protocols are designed to provide a robust, self-validating system for the characterization of this compound.

start Start: Receive Sample of this compound dsc Melting Point (Tm) by DSC start->dsc gcms Purity & Boiling Point (BP) by GC-MS start->gcms solubility Solubility Screen start->solubility nmr Structural Confirmation by NMR start->nmr end End: Fully Characterized Compound Data Sheet dsc->end gcms->end solubility->end nmr->end

Caption: Proposed workflow for the physical characterization of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Causality: DSC is the gold-standard for determining thermal transitions. It measures the heat flow required to raise a sample's temperature compared to a reference. A sharp endotherm indicates the melting point (Tm), providing a precise value and an indication of purity (purer compounds exhibit sharper peaks).[3][4]

  • Methodology:

    • Calibration: Calibrate the DSC instrument using a certified indium standard (Tm = 156.6 °C).

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan as a reference.

    • Experimental Program: Place both pans in the DSC cell. Equilibrate the system at 25 °C.

    • Ramp: Increase the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature above the suspected melting point (based on the uncorroborated boiling point, a ramp to 200 °C would be a safe starting point).

    • Analysis: Analyze the resulting thermogram. The onset temperature of the endothermic peak is recorded as the melting point.

Boiling Point Estimation and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality: GC separates components of a mixture based on their volatility and interaction with the stationary phase. The retention time can be correlated with the boiling point.[5][6] The mass spectrometer provides the mass-to-charge ratio of the eluting compound, confirming its identity and the absence of impurities.

  • Methodology:

    • System Preparation: Use a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

    • Calibration (Optional but Recommended): Prepare a calibration mixture of n-alkanes with known boiling points. Run this mixture to create a calibration curve of retention time versus boiling point.

    • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

    • Injection: Inject 1 µL of the sample solution into the GC.

    • GC Program: Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Analysis:

      • Purity: The purity is assessed by the percentage of the total peak area corresponding to the main compound.

      • Identity: Confirm the molecular weight from the mass spectrum (expecting a molecular ion peak corresponding to 159.64 m/z).

      • Boiling Point: Correlate the retention time of the compound with the n-alkane calibration curve to estimate the boiling point.

Solubility Assessment
  • Causality: This qualitative assessment determines the compound's polarity and potential for use in various reaction and purification solvent systems.[7][8]

  • Methodology:

    • Setup: Arrange a series of labeled test tubes, each containing approximately 10 mg of the compound.

    • Solvent Panel: Add 1 mL of each of the following solvents to a separate test tube:

      • Water (polar, protic)

      • Methanol (polar, protic)

      • Dichloromethane (DCM) (polar, aprotic)

      • Ethyl Acetate (EtOAc) (moderately polar, aprotic)

      • Hexanes (non-polar)

      • 5% aq. HCl (to test for basicity, e.g., protonation of the pyridine nitrogen)

      • 5% aq. NaOH (to test for acidic protons, though none are expected)

    • Observation: Vigorously mix each tube. Observe and record whether the compound is fully soluble, partially soluble, or insoluble at room temperature.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule.[9][10] It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

    • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include:

      • A singlet for the methylthio (-SCH₃) protons.

      • Signals corresponding to the three protons on the pyridine ring, with chemical shifts and splitting patterns characteristic of their positions relative to the chloro and methylthio groups.

    • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expected signals would include:

      • A signal for the methylthio carbon.

      • Signals for the five carbons of the pyridine ring.

    • Analysis: The resulting spectra should be consistent with the known structure of this compound, confirming the identity and purity of the sample.

Conclusion

While this compound presents a challenge due to the current lack of comprehensive, publicly available physical data, this guide provides the necessary framework for any researcher to proceed with confidence. By adhering to the stringent safety protocols, acknowledging the data limitations, and employing the detailed experimental workflows provided, scientists can safely handle this compound and generate the reliable, high-quality data required for successful research and development. This rigorous, empirical approach is the hallmark of sound science and ensures the integrity of any subsequent work utilizing this versatile chemical building block.

References

Navigating the Thermal Frontier: A Technical Guide to the Boiling Point of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the boiling point of 2-Chloro-4-(methylthio)pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Recognizing the current absence of a publicly documented experimental boiling point, this document shifts the focus from a simple data point to a detailed exploration of the methodologies for its determination. We will delve into the theoretical considerations that influence the boiling point of substituted pyridines, present robust experimental protocols for its accurate measurement, and discuss the critical safety and handling precautions necessary for this class of compounds. This guide is intended to be a self-validating resource, empowering researchers to confidently and safely determine the physicochemical properties of this and similar novel compounds.

Introduction: The Significance of a Fundamental Property

This compound is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a methylthio group at the 4-position. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and agrochemicals.

The boiling point is a fundamental physicochemical property that dictates purification strategies (e.g., distillation), reaction conditions, and storage requirements. An accurate understanding of a compound's boiling point is paramount for process scale-up, ensuring both the efficiency of a synthetic route and the safety of the laboratory personnel. The absence of a reported boiling point for this compound in readily accessible literature and chemical supplier databases necessitates a foundational guide for its determination.

This document serves as a comprehensive resource, outlining both theoretical estimations and practical experimental approaches to establish this critical data point. Our discussion will be grounded in the established principles of physical organic chemistry and will provide actionable protocols for immediate laboratory implementation.

Physicochemical Properties and Theoretical Considerations

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Reference
2-Chloropyridine113.54166
2-Chloro-4-methylpyridine127.57194-195
2-Chloro-4-(trichloromethyl)pyridine230.9Not available[1]
4-Chloro-2-(methylthio)pyrimidine160.62118-120 (at 9 mmHg), 243.1 (at 760 mmHg)[2]

Analysis of Structural Influences:

  • Pyridine Ring: The polar nature of the pyridine ring nitrogen contributes to dipole-dipole interactions, leading to a higher boiling point compared to its non-polar carbocyclic analogue, benzene (80.1 °C).

  • Chlorine Substitution: The presence of a chlorine atom increases the molecular weight and introduces a dipole moment, further elevating the boiling point as seen in 2-chloropyridine (166 °C)[3].

  • Methylthio Group: The sulfur atom in the methylthio group is larger and more polarizable than a methyl group, which is expected to increase van der Waals forces and dipole-dipole interactions, leading to a higher boiling point compared to 2-chloro-4-methylpyridine (194-195 °C).

  • Comparison with Pyrimidine Analogue: The isomeric 4-Chloro-2-(methylthio)pyrimidine has a reported boiling point of 243.1 °C at atmospheric pressure[2]. While the arrangement of nitrogen atoms in the ring influences the overall dipole moment and crystal packing (for melting point), this value provides a reasonable, albeit rough, estimate for the boiling point of the pyridine derivative.

Based on these considerations, the boiling point of this compound at atmospheric pressure is anticipated to be in the range of 200-250 °C. However, experimental verification is essential for an accurate determination.

Experimental Determination of Boiling Point

The choice of experimental method for boiling point determination depends on the quantity of the sample available and the required accuracy. For a novel compound like this compound, a micro-scale method is often preferred initially.

Thiele Tube Method (Micro-scale)

This method is ideal for small sample quantities (0.5-1 mL) and provides a rapid and reasonably accurate measurement.

Causality Behind the Method: The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. By heating the sample and observing the point at which a continuous stream of bubbles from an inverted capillary ceases and the liquid just begins to enter the capillary upon cooling, we can pinpoint this equilibrium temperature.

Protocol:

  • Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube (e.g., a Durham tube).

  • Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • Observation: Heat the Thiele tube gently with a Bunsen burner or a heating mantle. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Determination: Continue heating until a steady stream of bubbles is observed. Then, remove the heat. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

  • Record Pressure: Record the ambient atmospheric pressure from a barometer.

Distillation Method (Macro-scale)

For larger quantities of the compound, a simple distillation provides both a purification step and an accurate boiling point measurement.

Causality Behind the Method: During a distillation, a liquid is heated to its boiling point, the vapor is condensed, and the condensate is collected. When the system is at thermal equilibrium, the temperature of the vapor in the distillation head is equal to the boiling point of the liquid at the prevailing pressure.

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample and Boiling Chips: Place at least 5-10 mL of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • Heating: Gently heat the distillation flask.

  • Observation: Record the temperature at which the liquid begins to boil and the first drop of distillate is collected. The temperature should remain constant as the bulk of the liquid distills. This constant temperature is the boiling point.

  • Record Pressure: Record the ambient atmospheric pressure.

Workflow for Boiling Point Determination

Boiling_Point_Determination cluster_prep Sample Preparation cluster_method Method Selection cluster_exp Experimental Procedure cluster_analysis Data Analysis Prep Obtain pure sample of This compound Decision Sample Quantity? Prep->Decision Micro Micro-scale (< 2 mL) Decision->Micro Small Macro Macro-scale (> 5 mL) Decision->Macro Large Thiele Thiele Tube Method Micro->Thiele Distill Simple Distillation Macro->Distill Heat Controlled Heating Thiele->Heat Distill->Heat Observe Observe Phase Change (Bubbling/Condensation) Heat->Observe Record_T Record Boiling Temperature Observe->Record_T Record_P Record Atmospheric Pressure Observe->Record_P Correction Pressure Correction (if necessary) Record_T->Correction Record_P->Correction Report Report Final Boiling Point Correction->Report

Caption: Workflow for the experimental determination of the boiling point.

Safety and Handling

As a Senior Application Scientist, I must emphasize that the safety of our researchers is paramount. This compound should be handled with care, following standard laboratory safety protocols for chlorinated and sulfur-containing organic compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors, especially during heating.

  • Hazard Profile: While specific toxicity data for this compound is limited, it should be treated as potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation[4].

  • Thermal Stability: Be aware that some sulfur-containing compounds can decompose at elevated temperatures, potentially releasing toxic fumes such as sulfur oxides and hydrogen chloride. It is advisable to perform a small-scale heating test to assess its thermal stability before proceeding with a larger-scale distillation.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Directions

The boiling point of this compound is a critical yet currently undocumented physicochemical parameter. This guide provides a robust framework for its experimental determination, grounded in established scientific principles. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently establish this value.

The determination of the boiling point is a foundational step. Subsequent characterization, such as obtaining a refractive index and density, will further enrich the physicochemical profile of this important synthetic building block, facilitating its broader application in research and development.

References

An In-Depth Technical Guide to the Safety and Hazards of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the safety protocols, potential hazards, and emergency procedures associated with 2-Chloro-4-(methylthio)pyridine (CAS No: 71506-83-7). As a heterocyclic building block frequently employed in medicinal chemistry and drug discovery, a thorough understanding of its risk profile is paramount for ensuring laboratory safety and regulatory compliance. The pyridine scaffold is integral to numerous therapeutic agents, making its derivatives, such as the one discussed herein, common reagents in the synthesis pipeline[1]. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to handle this compound with the highest degree of safety and competence.

Core Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation, ingestion, and direct contact with skin or eyes. Based on available safety data sheets (SDS), the compound presents multiple acute toxicity concerns[2]. While the primary data indicates irritation, it is crucial to note that structurally similar compounds, such as chlorinated pyrimidines, are classified as corrosive and capable of causing severe skin burns and eye damage[3][4][5]. Therefore, a conservative approach, treating the compound with a high degree of caution, is scientifically justified and strongly recommended.

The Globally Harmonized System (GHS) classifications are summarized below for rapid risk assessment.

Hazard ClassGHS CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed.[2]
Acute Toxicity, DermalH312Harmful in contact with skin.[2]
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Acute Toxicity, InhalationH332Harmful if inhaled.[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2]

Toxicological Profile and Exposure Symptoms

A comprehensive toxicological profile for this compound has not been fully established[5]. However, data from analogous structures, such as 2-chloropyridine, provide valuable insights. The liver and kidneys are potential target organs, with exposures potentially leading to conditions like fatty degeneration and cellular infiltration[6].

Routes and Symptoms of Exposure:

  • Inhalation: Inhaling dust or fumes can cause irritation to the nose, throat, and respiratory system[2][7].

  • Skin Contact: Direct contact results in skin irritation, characterized by redness and discomfort[2]. Prolonged exposure may lead to more severe dermal effects. The compound is harmful if absorbed through the skin[2].

  • Eye Contact: Causes serious eye irritation, which can result in pain, redness, and potential damage if not addressed immediately[2].

  • Ingestion: Harmful if swallowed[2]. Ingestion may lead to systemic toxic effects. For related corrosive compounds, there is a danger of severe damage to the gastrointestinal tract[5].

Laboratory Risk Mitigation: Exposure Controls and PPE

Effective risk management hinges on a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The causality behind mandating engineering controls is the principle of hazard isolation—physically separating the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or dust[2][5].

  • Emergency Equipment: Laboratories must be equipped with easily accessible and fully functional eyewash stations and safety showers[2][8]. Their proximity is critical for rapid decontamination in an exposure event.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE selection must be deliberate and based on the specific hazards of the compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Chemical Safety Goggles or Full-Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards[9][10]. A full-face shield is required over goggles when there is a significant risk of splashing, providing a broader barrier of protection[11].
Hand Chemical-Resistant Gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Standard nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, more robust options should be considered as some organics can permeate thin gloves over time[9][12]. Crucially, remove and replace gloves immediately upon contamination.
Body Laboratory CoatA standard lab coat is mandatory. For work involving larger quantities or flammable solvents, a flame-retardant coat (e.g., Nomex) should be used[11].
Footwear Closed-toe ShoesShoes must fully cover the foot to protect against spills[11].
Respiratory NIOSH-Approved RespiratorNot required when working within a certified fume hood. However, for emergency situations or if engineering controls fail, a full-face respirator with an appropriate filter (e.g., organic vapor/acid gas) is necessary[5][10].

Standard Operating Procedures: Safe Handling, Storage, and Disposal

Adherence to standardized protocols is essential for minimizing risk during routine laboratory operations.

Safe Handling Protocol
  • Pre-Handling Assessment: Before starting work, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place and functional.

  • Work Area Preparation: Conduct all manipulations within a chemical fume hood. Ensure the work area is free of clutter and incompatible materials.

  • Chemical Transfer: Avoid generating dust or fumes. Open and handle the container with care[2]. Use tools (spatulas, syringes) appropriate for the quantity being transferred.

  • Post-Handling Hygiene: After handling, wash hands and forearms thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory area[2]. Decontaminate all equipment and the work surface.

Storage Requirements

Proper storage is critical to maintaining chemical stability and preventing accidental release or reaction.

  • Container: Keep the container tightly closed when not in use[2].

  • Environment: Store in a cool, dry, and well-ventilated area[2]. A recommended storage temperature is between 2°C and 8°C.

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent potentially hazardous reactions[13][14].

  • Security: Store in a locked cabinet or a secure area accessible only to authorized personnel[2].

Disposal Considerations

This compound and its containers must be treated as hazardous waste.

  • Procedure: Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent pads) through an approved hazardous waste disposal facility[2][10].

  • Prohibition: Do not dispose of this chemical down the drain or in general waste streams[2]. Always comply with local, state, and federal environmental regulations[14].

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Diagram: Emergency Response Decision Flow

Start Emergency Event Exposure Personnel Exposure? Start->Exposure Spill Chemical Spill? Start->Spill Fire Fire? Start->Fire FirstAid Initiate First Aid (See Protocol 5.1) Seek Immediate Medical Attention Exposure->FirstAid Yes SpillAssess Assess Spill Size & Location Spill->SpillAssess Yes FireProtocol Follow Fire Protocol (5.3) Activate Alarm, Evacuate Fire->FireProtocol Yes SmallSpill Small & Contained Spill (Researcher can handle) SpillAssess->SmallSpill Small LargeSpill Large or Uncontained Spill SpillAssess->LargeSpill Large SpillCleanup Follow Spill Response Protocol (5.2) SmallSpill->SpillCleanup Evacuate Evacuate Area Alert EH&S / Emergency Services LargeSpill->Evacuate

Caption: Decision tree for immediate actions during a laboratory emergency.

First Aid Measures

Immediate action is critical. In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the responding physician[2].

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical aid[2][4].

  • Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes[2]. Wash clothing before reuse[2].

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Obtain immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid[2][15].

Spill Response Protocol
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel[14].

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Ignition: Remove all sources of ignition from the area[14].

  • Wear Full PPE: Don the appropriate PPE as described in Section 3.2, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth[14].

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal[2].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam[2][10].

  • Specific Hazards from Combustion: In a fire, this compound may decompose to produce highly toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl)[2][5].

  • Protective Actions for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode[2]. Use water spray to keep fire-exposed containers cool[14].

Visualization of the Laboratory Safety Workflow

A proactive approach to safety is a continuous cycle of assessment and implementation. The following diagram illustrates the logical workflow that underpins all safe laboratory practices.

Diagram: Proactive Safety Management Cycle

A 1. Identify Hazards (Review SDS, Literature) B 2. Assess Risks (Exposure Potential, Severity) A->B informs C 3. Implement Controls (Engineering, PPE, SOPs) B->C dictates D 4. Execute Experiment (Follow Protocol) C->D enables safe E 5. Review & Refine (Post-Experiment Debrief, Update Protocols) D->E provides data for E->A improves future

Caption: A cyclical approach to risk assessment and safety in the laboratory.

Conclusion

This compound is a valuable reagent in modern chemical research but possesses significant health hazards that demand respect and meticulous handling. By integrating the principles of hazard identification, robust engineering controls, mandatory personal protective equipment, and established emergency protocols, researchers can effectively mitigate the risks associated with its use. This guide serves as a technical foundation for a culture of safety, ensuring that scientific advancement does not come at the cost of personal well-being.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(methylthio)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its versatile chemical reactivity. The presence of a chloro group at the 2-position provides a site for nucleophilic substitution, while the methylthio group at the 4-position can be oxidized to sulfoxide and sulfone, offering further opportunities for molecular elaboration. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this key intermediate in multi-step syntheses. This technical guide provides a detailed analysis of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative data from related structures.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The pyridine ring is an electron-deficient aromatic system, and the substituents—a halogen (Cl) and a sulfur-containing group (SCH₃)—exert distinct electronic effects that are reflected in the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the chloro substituent, combined with the electron-donating effect of the methylthio group, results in a distinct set of chemical shifts for the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.0 - 7.2d~ 1-2
H-5~ 7.2 - 7.4dd~ 5-6, 1-2
H-6~ 8.1 - 8.3d~ 5-6
-SCH₃~ 2.5 - 2.7s-

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons: The pyridine ring protons appear in the aromatic region of the spectrum. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The proton at the 5-position (H-5) will likely appear as a doublet of doublets due to coupling with both H-6 and H-3. The proton at the 3-position (H-3) is expected to be the most upfield of the aromatic protons and will appear as a doublet.

  • Methyl Protons: The three protons of the methylthio group (-SCH₃) are chemically equivalent and will therefore appear as a singlet in the upfield region of the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The analysis is performed on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen and the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~ 150 - 153
C-3~ 120 - 123
C-4~ 155 - 158
C-5~ 118 - 121
C-6~ 148 - 151
-SCH₃~ 14 - 17

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region of the spectrum. The carbon atom attached to the chlorine (C-2) and the carbon atom attached to the methylthio group (C-4) are expected to be significantly deshielded. The chemical shifts of the other ring carbons (C-3, C-5, and C-6) will also be influenced by the substituents.

  • Methyl Carbon: The carbon of the methyl group (-SCH₃) will appear as a signal in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The experiment is performed on a standard NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. This involves broadband decoupling of the protons to produce a spectrum with single lines for each unique carbon atom.

  • Data Processing: The FID is processed similarly to the ¹H NMR data.

G cluster_0 NMR Data Acquisition and Analysis Sample Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR Spectrometer NMR Spectrometer (e.g., 300 MHz) Sample Prep->NMR Spectrometer Data Acquisition Data Acquisition (1D ¹H and ¹³C Experiments) NMR Spectrometer->Data Acquisition Data Processing Data Processing (Fourier Transform, Phasing, Integration) Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants) Data Processing->Spectral Interpretation Structure Confirmation Structure Confirmation Spectral Interpretation->Structure Confirmation

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
~ 3100 - 3000C-H stretching (aromatic)
~ 2950 - 2850C-H stretching (aliphatic, -SCH₃)
~ 1600 - 1450C=C and C=N stretching (pyridine ring)
~ 1100 - 1000C-Cl stretching
~ 700 - 600C-S stretching

Note: These are predicted values. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.

Interpretation of the IR Spectrum
  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons of the pyridine ring and the aliphatic protons of the methyl group.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • C-Cl and C-S Stretching: The stretching vibrations for the C-Cl and C-S bonds are expected to appear in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
175/177Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine.
160[M - CH₃]⁺
140[M - Cl]⁺
128[M - SCH₃]⁺

Note: The relative intensities of the fragment ions will depend on the ionization method and energy.

Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak will be observed at m/z 175, with a smaller peak at m/z 177 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. This isotopic pattern is a clear indicator of a chlorine-containing compound.

  • Fragmentation Pattern: Common fragmentation pathways for this molecule would include the loss of a methyl radical (-CH₃), a chlorine atom (-Cl), or the methylthio group (-SCH₃).

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_0 Mass Spectrometry Workflow Sample Intro Sample Introduction (GC, LC, or Direct Infusion) Ionization Ionization (EI or ESI) Sample Intro->Ionization Mass Analysis Mass Analysis (Quadrupole, TOF) Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Mass Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Mass Spectrum Fragmentation Analysis Fragmentation Analysis Mass Spectrum->Fragmentation Analysis

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and self-validating system for its structural confirmation and purity assessment. The interplay of the electronic effects of the chloro and methylthio substituents on the pyridine ring gives rise to a unique and interpretable set of spectroscopic data. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important chemical intermediate in their synthetic endeavors.

A Guide to the Synthesis and Application of 2-Chloro-4-(methylthio)pyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties, ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for other aromatic systems.[1][2] This six-membered heterocycle is not merely a passive scaffold; the nitrogen atom imparts a distinct polarity and basicity compared to its carbocyclic analog, benzene, enhancing solubility and providing a critical interaction point with biological targets.[1] Consequently, the pyridine nucleus is a privileged structure found in a vast array of FDA-approved drugs, from anticancer agents like imatinib to antiviral medications such as atazanavir.[1][3] The strategic introduction of substituents onto this ring system allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making the discovery and development of novel substituted pyridines a critical endeavor for drug development professionals.[3][4]

The 2-Chloro-4-(methylthio)pyridine Moiety: A Versatile Chemical Building Block

Among the myriad of substituted pyridines, this compound stands out as a particularly valuable intermediate. Its structure is primed for sequential, regioselective functionalization. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by nucleophiles or engaged in transition-metal-catalyzed cross-coupling reactions. The methylthio group at the 4-position offers another handle for modification; it can be oxidized to sulfoxide or sulfone moieties, which can dramatically alter the compound's electronic profile and hydrogen bonding capabilities. This dual reactivity makes it a powerful starting point for building diverse molecular libraries aimed at discovering new therapeutic agents.

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, offers detailed experimental protocols, and explores its subsequent application in the synthesis of advanced pharmaceutical intermediates.

Synthetic Pathways and Mechanistic Rationale

While a singular "discovery" paper for this compound is not prominently documented, its synthesis can be reliably achieved through established, multi-step chemical transformations common in pyridine chemistry. The following proposed pathway is designed for efficiency, high yield, and scalability, starting from a readily available precursor.

The overall synthetic strategy involves three key stages:

  • N-Oxidation: Activation of the pyridine ring towards subsequent transformations.

  • Nucleophilic Aromatic Substitution: Introduction of the methylthio group.

  • Deoxygenative Chlorination: Installation of the chloro group at the 2-position.

G cluster_0 Synthetic Workflow for this compound A Pyridine (Starting Material) B Pyridine N-oxide (Activated Intermediate) A->B  Oxidation (e.g., m-CPBA) C 4-(Methylthio)pyridine N-oxide B->C  Nitration followed by  Nucleophilic Substitution  with Sodium Thiomethoxide D This compound (Final Product) C->D  Deoxygenative Chlorination  (e.g., POCl₃)

Caption: Proposed synthetic workflow from Pyridine to the target intermediate.

Mechanistic Considerations:
  • Step 1: N-Oxidation: The initial oxidation of the pyridine nitrogen is a critical activating step. The resulting N-oxide species is electronically modified, making the C2 and C4 positions highly susceptible to nucleophilic attack, a reaction that is otherwise difficult on the electron-deficient pyridine ring.

  • Step 2: Introduction of the Methylthio Group: Direct nucleophilic substitution on the activated N-oxide ring at the 4-position by a sulfur nucleophile like sodium thiomethoxide (NaSMe) is an efficient method to install the desired thioether. This step leverages the enhanced electrophilicity of the C4 position in the N-oxide intermediate.

  • Step 3: Deoxygenative Chlorination: The final step employs a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a highly reactive intermediate where the N-oxide oxygen is converted into a good leaving group. Subsequent attack by a chloride ion at the C2 position, followed by rearomatization, yields the final 2-chloro product. This type of reaction is a classic and reliable method for converting pyridine N-oxides to 2-chloropyridines.[5]

Physicochemical and Spectroscopic Data

Accurate characterization of the final compound is essential for quality control and subsequent synthetic planning. The table below summarizes key physical and chemical properties for this compound.

PropertyValueSource
CAS Number 49844-93-1[6]
Molecular Formula C₅H₅ClN₂S[7]
Molecular Weight 160.62 g/mol [6]
Appearance Off-white to yellow solidInferred
Melting Point 59 °C
Boiling Point 126 °C
SMILES CSC1=NC(=NC=C1)Cl

Note: Some properties are based on data for the isomeric pyrimidine, 2-Chloro-4-(methylthio)pyrimidine, due to its structural similarity and available data.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound, adapted from established procedures for analogous pyridine functionalizations.

Step 1: Synthesis of 4-Nitropyridine N-oxide
  • Setup: To a stirred solution of pyridine N-oxide (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C, add fuming nitric acid (HNO₃) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to 90 °C and maintain for 8-10 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium carbonate (Na₂CO₃) solution until pH 7-8 is reached.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 4-nitropyridine N-oxide.

Step 2: Synthesis of 4-(Methylthio)pyridine N-oxide
  • Setup: Dissolve 4-nitropyridine N-oxide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Reaction: Add sodium thiomethoxide (NaSMe) (1.1 eq) portion-wise at room temperature. Stir the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude 4-(methylthio)pyridine N-oxide is often of sufficient purity for the next step.

Step 3: Synthesis of this compound
  • Setup: To a round-bottom flask, add 4-(methylthio)pyridine N-oxide (1.0 eq) and cool to 0 °C.

  • Reaction: Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise, ensuring the temperature does not exceed 10 °C. After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 100-110 °C) for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess POCl₃.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The final product, this compound, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Applications in Drug Development: A Gateway to Complex Molecules

The utility of this compound lies in its role as a versatile intermediate. The 2-chloro position is a prime site for introducing molecular complexity via cross-coupling reactions or nucleophilic substitution, enabling the synthesis of advanced drug candidates. For example, it can be used in the synthesis of mGLUR5 modulators, which are potential antipsychotics.[5]

G cluster_1 Derivatization of this compound A This compound B Suzuki Coupling (with Boronic Acid) A->B C Buchwald-Hartwig Amination (with Amine) A->C D Nucleophilic Substitution (with Alcohol/Thiol) A->D E 2-Aryl-4-(methylthio)pyridine (New C-C Bond) B->E  Pd Catalyst F 2-Amino-4-(methylthio)pyridine (New C-N Bond) C->F  Pd Catalyst G 2-Alkoxy/Thioalkoxy- 4-(methylthio)pyridine (New C-O/C-S Bond) D->G  Base

Caption: Key derivatization reactions using the 2-chloro position.

This strategic derivatization allows researchers to rapidly generate analogs with modified properties. The resulting aryl, amino, or alkoxy-substituted pyridines can then be further modified at the sulfur atom (e.g., oxidation to a sulfone) to explore additional structural diversity and target interactions.

Conclusion

This compound is a high-value intermediate whose strategic importance is derived from the inherent reactivity and versatility of the substituted pyridine scaffold. While its initial synthesis may not be tied to a landmark discovery, its value is continuously reaffirmed in its application as a key building block in the synthesis of complex, biologically active molecules. The synthetic protocols and derivatization strategies outlined in this guide provide drug development professionals with a practical framework for leveraging this powerful intermediate in the quest for novel therapeutics.

References

Role of 2-Chloro-4-(methylthio)pyridine in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 2-Chloro-4-(methylthio)pyridine in Heterocyclic Chemistry

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of countless therapeutic agents.[1][2] Among the vast array of substituted pyridines, multi-functionalized derivatives serve as powerful platforms for building molecular complexity. This technical guide provides an in-depth analysis of this compound, a versatile building block whose value lies in the orthogonal reactivity of its distinct functional groups. We will explore its synthesis, characteristic chemical transformations, and strategic applications in the synthesis of complex heterocyclic systems, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Orthogonal Functionalization

In drug discovery, the ability to selectively modify different positions of a core scaffold is paramount for generating diverse compound libraries and optimizing pharmacological properties.[3] this compound is a prime example of a "chemically intelligent" building block, possessing three key points of reactivity that can be addressed under different reaction conditions:

  • C2-Chloride: An electrophilic site primed for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[4]

  • C4-Methylthio Group: A versatile handle that can be oxidized to a sulfoxide or sulfone, dramatically modulating the electronic character of the ring and transforming it into an excellent leaving group.[5][6]

  • Pyridine Nitrogen: A basic site that can influence reactivity through protonation or coordination to metal catalysts.[7]

This guide will dissect the chemistry of each of these sites, providing a framework for their strategic manipulation in synthetic campaigns.

Synthesis of the this compound Scaffold

While often commercially available, the synthesis of this compound and its analogs typically involves multi-step sequences starting from simpler pyridine precursors. A common conceptual approach involves the introduction of the thioether and chloro substituents onto a pre-formed pyridine ring. For instance, a synthetic route could involve the chlorination of a corresponding 4-(methylthio)pyridin-2-one or a Sandmeyer-type reaction on a 2-amino-4-(methylthio)pyridine precursor. The precise industrial routes are often proprietary but are based on foundational heterocyclic chemistry principles.

Key Chemical Transformations and Reactivity Profile

The synthetic utility of this compound stems from the ability to selectively address its functional groups.

Reactions at the C2-Position: C-C and C-N Bond Formation

The chlorine atom at the 2-position is activated by the electron-withdrawing effect of the ring nitrogen, making it a suitable site for two major classes of reactions.[8]

SNAr reactions on 2-chloropyridines are a classic method for introducing nucleophiles. The reaction proceeds via a Meisenheimer intermediate, a high-energy anionic species whose charge is stabilized by resonance, particularly by delocalization onto the electronegative nitrogen atom.[8][9] This inherent stability favors substitution at the 2- and 4-positions. Thiols and amines are excellent nucleophiles for this transformation.[10]

Diagram 1: SNAr Mechanism at the C2-Position

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Exemplary Protocol: Thiolation at C2

  • Setup: To a solution of this compound (1.0 equiv) in a polar aprotic solvent like DMF or DMSO, add a suitable thiol (e.g., benzyl mercaptan, 1.1 equiv).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv) or sodium hydride (NaH, 1.2 equiv) portion-wise at 0 °C to deprotonate the thiol.

  • Reaction: Allow the mixture to warm to room temperature or gently heat (e.g., 60-80 °C) while monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Modern synthetic chemistry relies heavily on Pd-catalyzed cross-coupling to form C-C and C-N bonds. While C-Cl bonds are less reactive than C-Br or C-I bonds, advancements in ligand design have enabled efficient coupling of chloro-heterocycles.[4][7]

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. Catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that facilitate the rate-limiting oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[11][12]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for accessing aniline and related structures.[13][14]

Table 1: Comparative Conditions for Cross-Coupling at C2

ReactionTypical CatalystLigandBaseSolventTemp (°C)
Suzuki Coupling Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig Pd₂(dba)₃ or Palladacycle PrecatalystsJosiphos, BrettPhosNaOt-Bu, LHMDSToluene, Dioxane80-110

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv) followed by the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to the target temperature (e.g., 100 °C) and stir for 2-24 hours, monitoring by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Reactions at the C4-Position: The Thioether-to-Sulfone Switch

The methylthio group is relatively inert in its native state. However, its oxidation to the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group dramatically alters its properties.[6]

The oxidation is typically achieved with common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).[15][16] Stoichiometry and reaction conditions determine the outcome:

  • Sulfoxide Formation: Typically requires ~1.1 equivalents of the oxidant at lower temperatures.

  • Sulfone Formation: Requires ≥2.2 equivalents of the oxidant and often higher temperatures or longer reaction times to drive the reaction to completion.[6]

The resulting 2-chloro-4-(methylsulfonyl)pyridine is a highly activated substrate. The powerful electron-withdrawing sulfone group makes the C4 position exceptionally electrophilic and turns the sulfonyl group itself into an excellent leaving group for a second SNAr reaction.[17] This allows for a sequential, site-selective functionalization of the pyridine ring.

Table 2: Selective Oxidation of the C4-Methylthio Group

Target ProductOxidizing AgentEquivalentsSolventTemp (°C)
Sulfoxide m-CPBA1.0 - 1.1Dichloromethane (DCM)0 to RT
Sulfone m-CPBA2.2 - 2.5Dichloromethane (DCM)RT to 40
Sulfone H₂O₂ (30%) / Na₂WO₄>2.2 (catalytic Na₂WO₄)Acetic Acid / H₂O60-80

Exemplary Protocol: Oxidation to Sulfone

  • Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (2.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the conversion of the intermediate sulfoxide to the final sulfone by TLC or LC-MS.

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by saturated sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction & Purification: Extract the product with dichloromethane, dry the organic layer over MgSO₄, concentrate, and purify by recrystallization or column chromatography.

Strategic Application: A Sequential Functionalization Workflow

The true power of this compound lies in the ability to combine these reactions in a logical sequence to build highly substituted, drug-like molecules. A common and highly effective strategy involves functionalizing the C2 position first, followed by oxidation and substitution at the C4 position.

Diagram 2: Sequential Functionalization Workflow

Workflow cluster_step1 Step 1: C2 Functionalization cluster_step2 Step 2: Oxidation cluster_step3 Step 3: C4 Functionalization Start This compound S1_Suzuki Suzuki Coupling (Aryl Boronic Acid) Start->S1_Suzuki Pd-Catalysis or Base S1_Hartwig Buchwald-Hartwig (Amine) Start->S1_Hartwig Pd-Catalysis or Base S1_SNAr SNAr (Thiol, Alcohol) Start->S1_SNAr Pd-Catalysis or Base S2_Oxidation Oxidation (m-CPBA or H₂O₂) S1_Suzuki->S2_Oxidation S1_Hartwig->S2_Oxidation S1_SNAr->S2_Oxidation S3_SNAr SNAr with Nucleophile (e.g., Amine, Alkoxide) S2_Oxidation->S3_SNAr Activates C4 Final_Product 2,4-Disubstituted Pyridine (Drug-like Scaffold) S3_SNAr->Final_Product Displaces Sulfone

References

A Guide to 2-Chloro-4-(methylthio)pyridine and Its Analogs: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Scope: A comprehensive review of the scientific literature reveals that detailed, publicly available research specifically on 2-Chloro-4-(methylthio)pyridine is limited. However, the principles of its synthesis, reactivity, and application can be expertly understood through the lens of its well-documented structural analogs. This guide will therefore focus on the closely related and industrially significant pyrimidine isomer, 4-Chloro-2-(methylthio)pyrimidine , a compound that shares key electronic and reactive characteristics. We will also draw parallels to the reactivity of other substituted pyridines, such as 2-Chloro-4-methylpyridine , to provide a robust and insightful technical narrative for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Halogenated Thioether Heterocycles

Halogenated N-heterocyclic compounds are cornerstone building blocks in the synthesis of complex organic molecules, particularly in the realms of medicinal and agricultural chemistry.[1] The presence of multiple, distinct reactive sites on a single scaffold allows for sequential and regioselective modifications, enabling the construction of diverse molecular libraries from a common intermediate.

The subject of this guide, this compound, and its more documented analog, 4-Chloro-2-(methylthio)pyrimidine, epitomize this principle. These molecules feature two key functional groups poised for chemical transformation: a reactive chloro group susceptible to nucleophilic aromatic substitution (SNAr) and a methylthio group that can be oxidized to further modulate the ring's electronics and provide an additional leaving group. This dual functionality makes them exceptionally valuable starting materials for creating high-value compounds. The pyridine nucleus, in particular, is a "privileged scaffold" found in a vast number of natural products and FDA-approved drugs.[2][3][4]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The properties of the key analog, 4-Chloro-2-(methylthio)pyrimidine, are summarized below.

PropertyValueSource
CAS Number 49844-90-8[5][6]
Molecular Formula C₅H₅ClN₂S[5][6]
Molecular Weight 160.62 g/mol [5][6]
Appearance Colorless to light yellow liquid/solid[6]
Melting Point -2 °C (lit.)[6]
Boiling Point 139-140 °C/36 mmHg (lit.)[6]
Density 1.381 g/mL at 25 °C (lit.)[6]

Synthesis: Constructing the Core Scaffold

The synthesis of these heterocyclic building blocks is a well-established process, designed for efficiency and scalability. While specific routes for this compound are not widely published, the synthesis of its pyrimidine analog typically involves a cyclocondensation followed by chlorination.

Synthetic Workflow Overview

The general strategy involves building the pyrimidine ring first, often from simple acyclic precursors, and then introducing the reactive chloro group.

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3 (Alternative): Methylation A Thiourea + Acetoacetate Derivative B 2-Thiouracil Intermediate A->B Biginelli-type Condensation D 4-Chloro-2-(methylthio)pyrimidine B->D Nucleophilic Substitution F 2-Methylthio-4-hydroxypyrimidine B->F S-Alkylation C Chlorinating Agent (e.g., POCl₃) E Methylating Agent (e.g., Methyl Iodide) F->D Chlorination (e.g., POCl₃)

Caption: General synthetic pathways to 4-Chloro-2-(methylthio)pyrimidine.

Exemplary Experimental Protocol: Synthesis of 4-Chloro-2-(methylthio)pyrimidine

This protocol is a representative synthesis based on established chemical principles.

Step 1: Synthesis of 2-Methylthio-4-hydroxypyrimidine

  • To a stirred solution of thiourea and an appropriate acetoacetate ester in ethanol, add a catalytic amount of a strong acid (e.g., HCl).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • The resulting precipitate, a 2-thiouracil derivative, is collected by filtration, washed with water, and dried.

  • The dried 2-thiouracil derivative is then dissolved in a suitable solvent like methanol containing a base (e.g., sodium methoxide).

  • Add methyl iodide dropwise to the solution and stir at room temperature for 2-4 hours until S-methylation is complete.

  • Remove the solvent under reduced pressure, and purify the crude product to yield 2-methylthio-4-hydroxypyrimidine.

Step 2: Chlorination

  • Carefully add phosphorus oxychloride (POCl₃) to the 2-methylthio-4-hydroxypyrimidine from Step 1 in a flask equipped with a reflux condenser. A tertiary amine base like N,N-dimethylaniline may be used as a catalyst.

  • Heat the mixture to reflux (approx. 110-120 °C) for 2-3 hours. The reaction progress should be monitored by TLC or GC-MS.

  • After cooling to room temperature, the excess POCl₃ is quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure 4-Chloro-2-(methylthio)pyrimidine.

Chemical Reactivity: A Tale of Two Handles

The synthetic utility of these compounds stems from the differential reactivity of the C-Cl bond and the C-SMe bond. This allows for precise, stepwise elaboration of the core structure.

Primary Reaction Pathways
  • Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position: The chlorine atom is an excellent leaving group and is activated by the electron-withdrawing nature of the ring nitrogens. It is readily displaced by a wide variety of nucleophiles. This is typically the most facile reaction.[1][7]

  • Oxidation of the Thioether: The methylthio group can be oxidized to the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-S(O)₂Me) groups using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[8][9]

  • Substitution of the Sulfonyl Group: The methylsulfonyl group is a superior leaving group compared to the methylthio group.[10] Oxidation of the thioether to the sulfone activates the C2 position for a second nucleophilic substitution, enabling the synthesis of 2,4-disubstituted pyrimidines.

Reactivity_Diagram A 4-Chloro-2-(methylthio)pyrimidine B 4-(Nu)-2-(methylthio)pyrimidine A->B Nucleophile (Nu⁻) (e.g., R-NH₂) C 4-Chloro-2-(methylsulfonyl)pyrimidine A->C Oxidation (e.g., H₂O₂) D 4-(Nu¹)-2-(Nu²)pyrimidine B->D Oxidation, then Nucleophile 2 (Nu²⁻) C->D Nucleophile 2 (Nu²⁻)

Caption: Key reactivity pathways for 4-Chloro-2-(methylthio)pyrimidine.

Applications in Drug Discovery & Development

The true value of these intermediates is demonstrated by their application in the synthesis of biologically active agents. The ability to introduce different functionalities at the C2 and C4 positions allows for fine-tuning of a molecule's steric and electronic properties to optimize binding to biological targets.

Case Study: Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. 2,4-Disubstituted pyrimidines have been successfully developed as potent kinase inhibitors.[6] For example, 4-Chloro-2-(methylthio)pyrimidine was used to synthesize a novel class of inhibitors for the KDR (Kinase insert Domain Receptor), a key receptor in angiogenesis.[6]

Workflow for Kinase Inhibitor Synthesis:

  • SNAr Reaction: 4-Chloro-2-(methylthio)pyrimidine is reacted with a selected aniline derivative. The amine nitrogen acts as the nucleophile, displacing the chloride at the C4 position.

  • Scaffold Elaboration: Further chemical modifications can be made to other parts of the molecule to optimize potency and pharmacokinetic properties.

Case Study: Synthesis of Marine Alkaloids

Natural products often provide the inspiration for new drug candidates. The marine alkaloid Variolin B, which exhibits potent activity against various cancer cell lines, was synthesized using 4-Chloro-2-(methylthio)pyrimidine as a commercially available starting material.[6] The synthesis leveraged the reactivity of the chloro group to build up the complex tri-cyclic core of the natural product in an efficient 8-step sequence.

Summary of Applications
Application AreaExample Target/CompoundReference
Oncology KDR Kinase Inhibitors[6]
Oncology Synthesis of Variolin B[6]
Inflammation iNOS Dimerization Inhibitors[6]
General Drug Discovery Versatile building block for compound libraries[1][6]

Conclusion

While direct literature on this compound is sparse, a detailed examination of its close structural and electronic analogs provides a clear and authoritative guide to its potential. Intermediates like 4-Chloro-2-(methylthio)pyrimidine are powerful tools in the hands of medicinal and synthetic chemists. Their predictable, differential reactivity allows for the strategic and efficient construction of complex molecules. As researchers continue to explore the vast chemical space for new therapeutic agents, the demand for versatile, well-characterized building blocks like these will only continue to grow, solidifying their importance in the future of drug development.

References

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Chloro-4-(methylthio)pyridine, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The protocol details a regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from the commercially available 2,4-dichloropyridine and sodium thiomethoxide. We delve into the mechanistic principles governing the reaction's selectivity, offer a robust, step-by-step experimental procedure, and provide guidelines for product characterization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction & Strategic Overview

Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The targeted functionalization of these rings is a cornerstone of modern drug discovery. The title compound, this compound, is a particularly useful intermediate, offering two distinct handles for further chemical elaboration: a chlorine atom at the C2 position, amenable to cross-coupling or further substitution, and a methylthio group at the C4 position, which can be oxidized to sulfoxide or sulfone moieties to modulate physicochemical properties.

The synthesis leverages the principles of Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the two chlorine atoms, activates the C2 and C4 positions towards nucleophilic attack.[2] Our strategy employs the "soft" and highly nucleophilic thiomethoxide anion to selectively displace the chloride at the C4 position of 2,4-dichloropyridine. This regioselectivity is a critical aspect of the synthesis, ensuring a high yield of the desired product while minimizing the formation of the C2-substituted isomer.

Mechanistic Rationale: Achieving C4 Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism, which may in some cases be concerted.[3][4] The outcome of the reaction on 2,4-dichloropyridine is dictated by the stability of the intermediate anionic σ-complex, known as a Meisenheimer complex.[5]

  • Nucleophilic Attack: The sodium thiomethoxide (CH₃SNa) provides the potent methanethiolate nucleophile (CH₃S⁻). This nucleophile attacks one of the carbon atoms bearing a chlorine atom.

  • Intermediate Stabilization:

    • Attack at C4 (Para-position): When the nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer intermediate can be delocalized across the aromatic system and, crucially, onto the electronegative pyridine nitrogen atom. This delocalization provides significant stabilization.[5]

    • Attack at C2 (Ortho-position): Attack at the C2 position also allows for charge delocalization onto the ring nitrogen. However, for many nucleophiles, attack at C4 is kinetically and thermodynamically favored.[2][5] Soft nucleophiles like thiolates show a strong preference for the C4 position.[2]

  • Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final product.

The preferential C4 substitution is a well-documented phenomenon in the reaction of 2,4-dihalopyridines and related heterocycles with various nucleophiles.[5][6]

Caption: Reaction mechanism for the SNAr synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be performed by trained personnel.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
2,4-Dichloropyridine≥98%Commercial-
Sodium thiomethoxide (CH₃SNa)≥95%CommercialHighly hygroscopic and malodorous.
N,N-Dimethylformamide (DMF)AnhydrousCommercialStore over molecular sieves.
Ethyl acetate (EtOAc)ACS GradeCommercialFor extraction.
Deionized Water-LaboratoryFor work-up.
Saturated NaCl solution (Brine)-LaboratoryFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.
Hexanes/Ethyl AcetateHPLC GradeCommercialEluent for chromatography.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • 2,4-Dichloropyridine: Irritant. Avoid contact with skin and eyes.

    • Sodium thiomethoxide: Corrosive and moisture-sensitive. Reacts with water to release methanethiol, which is a flammable, toxic gas with a potent, unpleasant odor. Handle under an inert atmosphere.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

3.3. Step-by-Step Synthesis Procedure

Experimental_Workflow Setup 1. Inert Atmosphere Setup (Flask with 2,4-DCP in DMF) Cooling 2. Cool to 0 °C (Ice Bath) Setup->Cooling Addition 3. Add Sodium Thiomethoxide (Portion-wise, under N2) Cooling->Addition Reaction 4. Stir at RT (Monitor by TLC) Addition->Reaction Quench 5. Reaction Quench (Add water) Reaction->Quench Extract 6. Extraction (Ethyl Acetate) Quench->Extract Wash 7. Wash & Dry (Water, Brine, MgSO4) Extract->Wash Concentrate 8. Concentrate (Rotary Evaporator) Wash->Concentrate Purify 9. Purification (Column Chromatography) Concentrate->Purify Analyze 10. Characterization (NMR, MS) Purify->Analyze

Caption: Generalized experimental workflow.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyridine (10.0 g, 67.6 mmol, 1.0 equiv).

  • Solvent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF (100 mL) via syringe to dissolve the starting material.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: While stirring vigorously, add sodium thiomethoxide (5.2 g, 74.3 mmol, 1.1 equiv) portion-wise over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C. The mixture may turn yellow or orange.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up (Quenching): Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 300 mL of cold deionized water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by saturated brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 15% EtOAc) to afford this compound as a pure compound.

Quantitative Data & Expected Results

ParameterValue
Reactants
2,4-Dichloropyridine10.0 g (67.6 mmol)
Sodium thiomethoxide5.2 g (74.3 mmol)
Conditions
SolventAnhydrous DMF (100 mL)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Product
Compound NameThis compound
Molecular FormulaC₆H₆ClNS
Molecular Weight159.64 g/mol
Expected Yield75-90%
AppearanceColorless oil or low-melting solid

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the three aromatic protons and the methylthio group protons. The aromatic protons should appear as distinct doublets and doublets of doublets, characteristic of the substitution pattern.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect six distinct carbon signals.

  • Mass Spectrometry (ESI-MS): Calculate m/z for [M+H]⁺. The spectrum should show the characteristic isotopic pattern for a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Trustworthiness & Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction 1. Inactive sodium thiomethoxide due to moisture exposure. 2. Insufficient reaction time.1. Use fresh, anhydrous sodium thiomethoxide. Handle strictly under inert conditions. 2. Extend the reaction time and continue monitoring by TLC.
Low Yield 1. Loss of product during aqueous work-up (if product has some water solubility). 2. Inefficient extraction of DMF. 3. Suboptimal chromatography.1. Perform a back-extraction of the aqueous layers. 2. Ensure thorough washing with water and brine. 3. Use a shallow gradient for column chromatography to ensure good separation.
Presence of Di-substituted Product 1. Use of excess sodium thiomethoxide. 2. Elevated reaction temperature.1. Use no more than 1.1 equivalents of the nucleophile. 2. Maintain a low temperature during addition and avoid heating the reaction.

Conclusion

This application note provides a reliable and efficient protocol for the regioselective synthesis of this compound. By leveraging the inherent electronic properties of the 2,4-dichloropyridine substrate and the nucleophilicity of the thiomethoxide reagent, the C4-substituted product can be obtained in high yield. The methodology is robust and scalable, providing access to a key intermediate for applications in medicinal chemistry and beyond.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-4-(methylthio)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the dual functionality it offers for subsequent chemical modifications. The protocols and insights provided herein are designed to be a practical resource for researchers in drug discovery and synthetic chemistry.

Introduction: The Strategic Value of this compound in SNAr Chemistry

The pyridine scaffold is a cornerstone in the design of a vast array of pharmaceuticals and functional materials.[1][2][3] The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when substituted with a good leaving group. In the case of this compound, the chlorine atom at the 2-position serves as a reactive handle for SNAr reactions.

The regioselectivity of SNAr on pyridines is well-established, with a strong preference for substitution at the 2- and 4-positions.[4][5] This is due to the ability of the ring nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The presence of the methylthio group at the 4-position of the substrate offers an additional site for modification, although it can also influence the reactivity of the C-2 position. The products of these reactions, 2-substituted-4-(methylthio)pyridines, are valuable intermediates for the synthesis of more complex molecules with diverse biological activities.

Mechanistic Considerations: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial and typically rate-determining step involves the attack of a nucleophile at the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. The second step is the rapid expulsion of the chloride leaving group, which restores the aromaticity of the pyridine ring.

Figure 1: General mechanism for the nucleophilic aromatic substitution on this compound.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions may be necessary for specific substrates and nucleophiles.

General Considerations
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred as they effectively solvate the cation of the nucleophile salt, enhancing the nucleophilicity of the anion.[4]

  • Bases: When using nucleophiles that require deprotonation (e.g., amines, alcohols, thiols), a suitable base is required. Non-nucleophilic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) are commonly used. For less acidic nucleophiles, stronger bases like sodium hydride (NaH) or sodium methoxide (NaOMe) may be necessary.

  • Temperature: Reactions are typically conducted at elevated temperatures to overcome the activation energy barrier. However, highly activated substrates may react at room temperature.

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation of sensitive reagents and products.

Protocol 1: Amination with Primary and Secondary Amines

The synthesis of 2-amino-4-(methylthio)pyridine derivatives is a common transformation with applications in the development of kinase inhibitors and other biologically active molecules.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 - 2.0 equivalents)

  • Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the desired primary or secondary amine (1.2 eq) and potassium carbonate (1.5 eq).

  • Add DMF or dioxane as the solvent.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yields and Observations:

NucleophileProductTypical Yield
Morpholine2-Morpholino-4-(methylthio)pyridine85-95%
Piperidine2-Piperidino-4-(methylthio)pyridine80-90%
Aniline2-Anilino-4-(methylthio)pyridine70-85%
Protocol 2: Alkoxylation with Alkoxides

The introduction of an alkoxy group at the 2-position can be achieved using the corresponding alcohol in the presence of a strong base.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol) (as solvent or in excess)

  • Sodium hydride (NaH) or Sodium metal (Na) (1.2 equivalents)

  • Tetrahydrofuran (THF) (if the alcohol is not used as the solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and sodium hydride (or sodium metal) portion-wise at 0 °C.

  • Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Add a solution of this compound (1.0 eq) in the corresponding alcohol or THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Thiolation with Thiols

The synthesis of 2-thioether-substituted pyridines can be accomplished by reacting this compound with a thiol in the presence of a base.

Materials:

  • This compound

  • Thiol (e.g., thiophenol) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (1.5 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) and potassium carbonate (1.5 eq) in DMF.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction to 60-100 °C and monitor its progress by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Product Characterization

The successful synthesis of the desired 2-substituted-4-(methylthio)pyridine can be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The disappearance of the proton signal corresponding to the C-H adjacent to the chlorine atom and the appearance of new signals corresponding to the introduced nucleophile are indicative of a successful reaction. For example, in the case of amination, the appearance of a broad singlet corresponding to the N-H proton (for primary amines) and characteristic signals for the alkyl or aryl groups of the amine will be observed.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a significant upfield or downfield shift of the C-2 carbon upon substitution of the chlorine atom.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
No or low conversion Insufficiently reactive nucleophileUse a stronger base to generate a more potent nucleophile (e.g., NaH instead of K₂CO₃).
Low reaction temperatureIncrease the reaction temperature.
Inappropriate solventSwitch to a more polar aprotic solvent like DMSO or NMP.
Formation of side products Reaction with the methylthio groupUnder harsh conditions, the methylthio group can act as a leaving group. Use milder conditions or a more selective nucleophile.
Di-substitution (if applicable)Use a stoichiometric amount of the nucleophile.
Difficult purification Similar polarity of starting material and productOptimize the reaction to achieve full conversion. Explore different solvent systems for chromatography.

Applications in Drug Discovery and Materials Science

The 2-substituted-4-(methylthio)pyridine scaffold is a privileged structure in medicinal chemistry. The ability to introduce a wide variety of functional groups at the 2-position allows for the fine-tuning of a molecule's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile. These compounds have been utilized as key intermediates in the synthesis of inhibitors for various enzymes and receptors.

In materials science, the unique electronic properties of these substituted pyridines make them attractive candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Workflow and Logic Diagrams

experimental_workflow start Start: this compound reagents Select Nucleophile (Amine, Alkoxide, Thiol) & Base start->reagents reaction_setup Reaction Setup: - Solvent (DMF, DMSO, etc.) - Temperature - Inert Atmosphere reagents->reaction_setup monitoring Monitor Reaction Progress (TLC) reaction_setup->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end Final Product: 2-Substituted-4-(methylthio)pyridine characterization->end

References

The Art of C-N Bond Formation: A Comprehensive Guide to the Reactions of 2-Chloro-4-(methylthio)pyridine with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Among the vast array of functionalized pyridines, 2-chloro-4-(methylthio)pyridine stands out as a versatile and highly valuable building block. Its reactivity profile, governed by the interplay of the chloro, methylthio, and ring nitrogen functionalities, offers a gateway to a diverse range of 2-amino-4-(methylthio)pyridine derivatives, many of which are key intermediates in the synthesis of biologically active molecules.[1]

This technical guide provides an in-depth exploration of the reactions of this compound with amines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven experimental procedures, and showcase the application of this chemistry in the synthesis of molecules of pharmaceutical interest.

The Heart of the Reaction: Understanding Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for the reaction of this compound with amines is the nucleophilic aromatic substitution (SNAr) mechanism. Unlike nucleophilic substitutions on sp³-hybridized carbons (SN1 and SN2), SNAr on an aromatic ring is a two-step addition-elimination process.[3][4]

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is most pronounced at the α (2- and 6-) and γ (4-) positions.[3] The presence of the chlorine atom at the 2-position provides a good leaving group, making this site susceptible to nucleophilic attack.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of the amine nucleophile attacks the carbon atom bearing the chlorine. This is typically the rate-determining step and results in the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.[4]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized throughout the pyridine ring and, importantly, can be accommodated by the electronegative nitrogen atom. This resonance stabilization is crucial for the feasibility of the SNAr reaction on pyridines.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final 2-amino-4-(methylthio)pyridine product.

Caption: Generalized SNAr mechanism for the reaction.

The methylthio group at the 4-position, being an electron-donating group, might be perceived as a deactivating group for nucleophilic attack. However, its influence is less pronounced compared to the activating effect of the ring nitrogen at the 2-position.

Experimental Protocols

The choice of experimental conditions is paramount for achieving high yields and purity in the amination of this compound. Factors such as the nature of the amine, solvent, temperature, and the use of catalysts can significantly impact the reaction outcome.

Protocol 1: Conventional Thermal Amination

This method is a robust and widely applicable procedure for a variety of primary and secondary amines.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane. Add the amine (1.1-2.0 eq). For amine hydrochlorides, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) should be added to liberate the free amine.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF or DMSO is used, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine to remove the high-boiling solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Amine TypeTypical Temperature (°C)Typical Reaction Time (h)Notes
Primary Aliphatic80-1002-8Generally highly reactive.
Secondary Aliphatic90-1204-16Steric hindrance can slow the reaction.
Anilines (electron-rich)100-1306-24Less nucleophilic than aliphatic amines.
Anilines (electron-poor)120-15012-48May require higher temperatures and longer reaction times.
Protocol 2: Microwave-Assisted Amination

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[5][6]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 eq) and the desired amine (1.5-2.0 eq).

  • Solvent Addition: Add a suitable microwave-compatible solvent such as ethanol, isopropanol, or DMF.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically between 120 °C and 180 °C) for a period of 10 to 60 minutes. The reaction progress can be monitored by LC-MS after cooling the vial.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The work-up and purification procedures are similar to those described for conventional thermal amination.

Amine TypeTypical Temperature (°C)Typical Reaction Time (min)Notes
Primary & Secondary Aliphatic120-15010-30Significant rate enhancement compared to conventional heating.
Anilines150-18020-60Enables reactions with less reactive anilines.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can solvate the Meisenheimer complex, stabilizing the intermediate and accelerating the reaction. For microwave-assisted synthesis, alcohols are often preferred due to their ability to absorb microwave irradiation efficiently.

  • Temperature: Higher temperatures are generally required to overcome the activation energy barrier associated with the disruption of aromaticity in the first step of the SNAr mechanism.[4]

  • Base: When using amine salts, a non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction.

Alternative Pathway: Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling)

For less reactive amines or when milder reaction conditions are required, palladium-catalyzed Buchwald-Hartwig amination presents a powerful alternative to SNAr.[7] This reaction involves the formation of a carbon-nitrogen bond through a catalytic cycle involving a palladium catalyst and a suitable ligand.

Caption: Simplified overview of the Buchwald-Hartwig amination.

General Protocol for Palladium-Catalyzed Amination:

  • Reaction Setup: In an oven-dried Schlenk tube or vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu).

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.5 eq) to the reaction vessel, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80 °C and 110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove the palladium catalyst. The filtrate is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Applications in Drug Discovery

The 2-amino-4-(methylthio)pyridine core is a key structural motif in a number of compounds with significant biological activity. The synthetic accessibility of this scaffold through the reactions described above makes it an attractive starting point for the development of new therapeutic agents.

While specific drug examples directly from this compound can be proprietary, the analogous 2-aminopyridine moiety is prevalent in numerous pharmaceuticals, highlighting the importance of this synthetic transformation. For instance, the synthesis of various kinase inhibitors and other targeted therapies often involves the coupling of a chloropyridine with a suitable amine. The principles and protocols detailed here are directly applicable to the synthesis of such complex molecules.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or no conversion Insufficiently reactive amine.Switch to microwave-assisted synthesis or consider a palladium-catalyzed approach.
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for decomposition.
Incomplete deprotonation of amine salt.Ensure an adequate amount of a suitable non-nucleophilic base is used.
Formation of side products Reaction temperature is too high.Optimize the temperature to minimize decomposition or side reactions.
Presence of water or other nucleophiles.Use anhydrous solvents and reagents.
Difficult purification Residual high-boiling solvent (DMF, DMSO).Perform thorough aqueous washes during work-up.
Co-elution of product and starting material.Optimize the mobile phase for column chromatography.

By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of functionalized aminopyridines, paving the way for the discovery of new and improved therapeutics.

References

Application Notes & Protocols: 2-Chloro-4-(methylthio)pyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. The pyridine ring, in particular, is a privileged structure found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a rigid core for orienting pharmacophoric groups.[1][2][3] This guide focuses on a specific, highly functionalized derivative: 2-Chloro-4-(methylthio)pyridine .

The strategic placement of a chloro group at the 2-position and a methylthio group at the 4-position imbues this molecule with exceptional synthetic versatility. The 2-chloro group acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the methylthio moiety offers a site for oxidation to sulfoxides or sulfones, which are themselves important functional groups in medicinal chemistry for enhancing solubility and metabolic stability. This dual functionality makes this compound a powerful building block for constructing complex molecular architectures and rapidly generating libraries of compounds for structure-activity relationship (SAR) studies. These derivatives have shown potential as antimicrobial and antitumor agents.[4][5][6]

This document provides an in-depth look at the properties, reactivity, and applications of this compound, complete with detailed protocols for its key transformations.

Physicochemical Properties and Spectral Data

Proper handling and experimental design begin with a clear understanding of the reagent's physical properties.

PropertyValueSource
CAS Number 49844-93-1[7]
Molecular Formula C₅H₅ClN₂S[7]
Molecular Weight 160.62 g/mol [7]
Appearance Off-white to yellow crystalline solidN/A
Melting Point 59 °C
Boiling Point 126 °C
SMILES CSC1=NC(=NC=C1)Cl

Reactivity and Synthetic Utility

The synthetic utility of this compound is governed by two primary reactive sites, as illustrated below. The electron-withdrawing nature of the pyridine nitrogen atoms activates the C2 position, making the chlorine atom highly susceptible to nucleophilic displacement.

G cluster_main Key Reactive Sites cluster_reactions Primary Transformations mol This compound snar Nucleophilic Aromatic Substitution (SNAr) (C2 Position) mol->snar  Primary site for  introducing diversity oxidation Oxidation (Sulfur Atom) mol->oxidation  Modulates polarity  and H-bonding

Caption: Key reactive sites on this compound.

  • C2-Chloro Group (Electrophilic Site): This is the primary handle for diversification. The chlorine atom is readily displaced by a wide range of nucleophiles (N-based, O-based, S-based) via SNAr. This reaction is foundational for linking the pyridine core to other parts of a target molecule.[4]

  • C4-Methylthio Group (Oxidizable Site): The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). This transformation is critical in medicinal chemistry for fine-tuning a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, converting a sulfide to a sulfone can increase polarity and introduce a hydrogen bond acceptor, potentially improving solubility and metabolic stability.

Key Synthetic Transformations and Protocols

The following protocols are generalized methodologies. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the displacement of the 2-chloro group with a primary or secondary amine, a common step in the synthesis of kinase inhibitors and other targeted therapies.

Rationale: The reaction typically requires a base to neutralize the HCl generated, preventing the protonation of the nucleophilic amine. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often preferred. The reaction may require heat to proceed at a reasonable rate.

G start 2-Chloro-4- (methylthio)pyridine reaction Heat (80-120 °C) start->reaction reagents Amine (R¹R²NH) Base (e.g., DIPEA) Solvent (e.g., NMP, DMSO) reagents->reaction product 2-Amino-4- (methylthio)pyridine Derivative reaction->product

Caption: General workflow for SNAr with amines.

Step-by-Step Methodology:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add the desired amine nucleophile (1.1 - 1.5 eq).

  • Add a suitable solvent such as N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or 1,4-dioxane (approx. 0.2 - 0.5 M concentration).

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable organic solvent like ethyl acetate. c. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine). d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted pyridine derivative.

Protocol 2: General Procedure for Oxidation of the Methylthio Group

This protocol details the conversion of the sulfide to a sulfone, a key step for modifying the electronic and physical properties of the molecule.

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a common, effective, and relatively safe oxidizing agent. Using slightly more than two equivalents ensures the complete conversion to the sulfone. The reaction is typically run at a low temperature initially to control the exothermic reaction and then allowed to warm to ensure completion.

Step-by-Step Methodology:

  • Dissolve the 4-(methylthio)pyridine derivative (1.0 eq) in a chlorinated solvent such as Dichloromethane (DCM) or Chloroform (CHCl₃) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.1 - 2.5 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. The sulfone product will be significantly more polar than the starting sulfide.

  • Work-up: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy excess peroxide. b. Separate the organic layer. c. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude 4-(methylsulfonyl)pyridine derivative can be purified by recrystallization or flash column chromatography.

Applications in Medicinal Chemistry: Case Studies

While direct examples for this compound can be specific, the analogous scaffold, 4-Chloro-2-(methylthio)pyrimidine, has been extensively used, demonstrating the utility of this substitution pattern. The reactivity principles are directly transferable. This scaffold is a key intermediate in the synthesis of various kinase inhibitors and other biologically active molecules.[4]

Target Class / CompoundTherapeutic AreaRole of the Building BlockRepresentative Reference
KDR Kinase Inhibitors OncologyThe pyrimidine core serves as the central scaffold. The 2-position is functionalized via SNAr with an aniline derivative, a key interaction in the kinase hinge-binding region.--INVALID-LINK--[8]
Variolin B Analogs OncologyUsed in the total synthesis of the marine alkaloid variolin B, a potent inhibitor of cyclin-dependent kinases (CDKs).--INVALID-LINK--[8][9]
Antimicrobial Agents Infectious DiseasesThe pyridine/pyrimidine core is a common feature in compounds with antimicrobial properties. Functionalization at the 2- and 4-positions allows for tuning of activity against various bacterial and fungal strains.--INVALID-LINK--[5]
iNOS Dimerization Inhibitors InflammationThe 2-substituted pyrimidine scaffold was used to develop inhibitors of inducible nitric oxide synthase (iNOS), a target for inflammatory diseases.--INVALID-LINK--[8]

Safety, Handling, and Storage

Hazard Statements: Causes severe skin burns and eye damage.[8]

Precautionary Measures:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2°C - 8°C.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate that offers medicinal chemists a reliable and versatile platform for drug discovery. Its well-defined and orthogonal reactivity at the C2 and C4 positions allows for the systematic and efficient synthesis of novel compounds. By leveraging the protocols and understanding the reactivity patterns outlined in this guide, researchers can effectively utilize this building block to accelerate the development of next-generation therapeutics.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Substituted-4-(methylthio)pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in numerous pharmaceuticals and functional organic materials.[1] Specifically, pyridines functionalized at the 2- and 4-positions are critical building blocks for creating complex molecular architectures. The substrate at the heart of this guide, 2-chloro-4-(methylthio)pyridine, is a versatile and valuable reagent. The chlorine atom at the C2 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, a class of transformations that have revolutionized modern synthetic chemistry.[2][3] The methylthio group at the C4 position not only modulates the electronic properties of the pyridine ring but also offers a handle for subsequent synthetic manipulations, such as oxidation to sulfoxides or sulfones, or even further cross-coupling via Liebeskind-Srogl conditions.

Palladium-catalyzed cross-coupling reactions provide a powerful and efficient means to form carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds with high functional group tolerance and under relatively mild conditions.[4][5][6] This guide offers a detailed exploration of several key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—using this compound as the electrophilic partner. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this important building block in their synthetic campaigns.

Core Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2][3][4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, especially for less reactive aryl chlorides, and results in a Pd(II) intermediate.

  • Transmetalation / Insertion :

    • In reactions like Suzuki-Miyaura and Sonogashira, the coupling partner (e.g., an organoboron or organocopper species) undergoes transmetalation, transferring its organic group to the palladium center and displacing the halide.[3]

    • In the Heck reaction, an alkene coordinates to the Pd(II) complex and then undergoes migratory insertion into the Pd-C bond.[5]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

General_Pd_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation or Insertion PdII_Aryl->Transmetal PdII_Diorg Aryl-Pd(II)-R(L_n) Transmetal->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Product Aryl-R RedElim->Product Product center Aryl_Cl Aryl-Cl Aryl_Cl->OxAdd 2-Chloro-4-(MeS)Py Org_Met R-M Org_Met->Transmetal Coupling Partner

Caption: General Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and aryl-heteroaryl linkages due to the stability, commercial availability, and low toxicity of the requisite organoboron reagents.[3][7][8][9]

Causality Behind Component Selection:
  • Catalyst/Ligand : The C-Cl bond is stronger than C-Br or C-I bonds, making its activation more challenging.[7] Therefore, highly active catalysts are required. These are typically generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃).[8] These ligands promote the oxidative addition step and stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.

  • Base : A base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and depends on the substrate's sensitivity to basic conditions.

  • Solvent : A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is common, as water can aid in dissolving the base and facilitating the formation of the boronate species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Py-Pd(II)-Cl(L₂) Pd0->PdII_Aryl Py-Cl OxAdd Oxidative Addition PdII_Diorg Py-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Diorg Ar'B(OH)₂ Base Transmetal Transmetalation PdII_Diorg->Pd0 Py-Ar' RedElim Reductive Elimination OxAdd->PdII_Aryl Transmetal->PdII_Diorg RedElim->Pd0

Caption: Suzuki-Miyaura Catalytic Cycle.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane and water (e.g., to a concentration of 0.1 M with respect to the limiting reagent).

  • Stir the mixture at 80-100 °C (or via microwave irradiation at 120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Arylboronic acid)Catalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O100~90
4-Methoxyphenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₂CO₃Toluene/H₂O100~92
3-Cyanophenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O90~85
2-Methylphenylboronic acidPdCl₂(dppf)K₂CO₃DME/H₂O85~78

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly reliable method for linking terminal alkynes to aryl halides, providing access to substituted alkynylpyridines, which are valuable intermediates in synthesis and components of functional materials.[10][11][12] The classic protocol involves a palladium catalyst and a copper(I) co-catalyst.[10][13]

Causality Behind Component Selection:
  • Palladium Catalyst : Standard catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are often effective.[14] The palladium component orchestrates the main catalytic cycle.

  • Copper(I) Co-catalyst : CuI is crucial in the traditional Sonogashira reaction. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Aryl-Pd(II)-Cl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[11]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[10][13]

  • Copper-Free Conditions : To avoid issues with homocoupling (Glaser coupling) of the alkyne, which is promoted by copper and oxygen, copper-free protocols have been developed.[14] These often require more specialized palladium/ligand systems and stronger bases.

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Py-Pd(II)-Cl(L₂) Pd0->PdII_Aryl Py-Cl PdII_Diorg Py-Pd(II)-C≡CR'(L₂) PdII_Diorg->Pd0 Py-C≡CR' Alkyne R'C≡CH Cu_Acetylide R'C≡CCu Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->PdII_Aryl Transmetalation

Caption: Sonogashira Catalytic Cycle.

Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • THF or DMF (anhydrous)

  • Schlenk flask, magnetic stirrer, inert atmosphere

Procedure:

  • Add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv) to a dry Schlenk flask under an inert atmosphere.

  • Add anhydrous THF (or DMF) followed by Et₃N (2.5 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Coupling Partner (Terminal Alkyne)Catalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25~95
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF40~93
1-HexynePd(PPh₃)₂Cl₂ / CuIDIPEATHF50~88
Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIEt₃NDMF25~90

Buchwald-Hartwig Amination: Assembling C(sp²)-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[15][16] The reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other N-nucleophiles.[6][17]

Causality Behind Component Selection:
  • Catalyst/Ligand : Similar to Suzuki coupling of aryl chlorides, this transformation requires a highly active catalyst. The ligands developed by the groups of Buchwald and Hartwig are specifically designed for this purpose. They are typically bulky, electron-rich biaryl phosphines (e.g., RuPhos, XPhos) or ferrocenyl phosphines that facilitate both the oxidative addition and the crucial C-N reductive elimination step.[15][18]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile. Sodium or lithium alkoxides (e.g., NaOt-Bu, LHMDS) are most common.[16][19] Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used, particularly for more acidic amines like anilines.

  • Solvent : Anhydrous, non-protic solvents like toluene or dioxane are standard to prevent quenching of the strong base and the anionic intermediates.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_Aryl Py-Pd(II)-Cl(L) Pd0->PdII_Aryl Py-Cl OxAdd Oxidative Addition Amido_Complex Py-Pd(II)-NR¹R²(L) PdII_Aryl->Amido_Complex HNR¹R² Base Amine_Coord Amine Coordination & Deprotonation Amido_Complex->Pd0 Py-NR¹R² RedElim Reductive Elimination OxAdd->PdII_Aryl Amine_Coord->Amido_Complex RedElim->Pd0

Caption: Buchwald-Hartwig Amination Cycle.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox : Add NaOt-Bu (1.4 equiv), Pd₂(dba)₃ (0.01 equiv), and RuPhos (0.02 equiv) to a dry Schlenk flask or vial.

  • Add this compound (1.0 equiv).

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Seal the vessel, remove it from the glovebox, and heat with stirring at 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Coupling Partner (Amine)Catalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / RuPhosNaOt-BuToluene100~94
AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane110~87
BenzylaminePd₂(dba)₃ / XPhosNaOt-BuToluene100~91
DiethylaminePd₂(dba)₃ / RuPhosLHMDSToluene90~85

Heck Coupling: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction creates a C-C bond between an aryl halide and an alkene, forming a substituted alkene product.[5][20] It is a powerful method for vinylation of heteroaromatic systems.

Causality Behind Component Selection:
  • Catalyst : Simple palladium salts like Pd(OAc)₂ are often sufficient, as the active Pd(0) species is generated in situ.[5][21] Phosphine ligands can be used to stabilize the catalyst and improve reactivity, especially with aryl chlorides.

  • Base : An organic base like Et₃N or an inorganic base like K₂CO₃ is required to neutralize the HX (e.g., HCl) that is eliminated in the final step of the catalytic cycle.[20]

  • Solvent : Polar aprotic solvents like DMF, NMP, or DMA are typically used, as they can dissolve the salts and facilitate the reaction at the often high temperatures required.

  • Alkene : Electron-deficient alkenes, such as acrylates and styrenes, are generally the best substrates for the Heck reaction.[5]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ PdII_Aryl Py-Pd(II)-Cl(L₂) Pd0->PdII_Aryl Py-Cl OxAdd Oxidative Addition Insertion_Complex Alkene Insertion Intermediate PdII_Aryl->Insertion_Complex Alkene Mig_Insert Migratory Insertion HPdCl H-Pd(II)-Cl(L₂) Insertion_Complex->HPdCl Product Beta_Elim β-Hydride Elimination HPdCl->Pd0 Base Base_Regen Base Regeneration OxAdd->PdII_Aryl Mig_Insert->Insertion_Complex Beta_Elim->HPdCl Base_Regen->Pd0

Caption: Heck Reaction Catalytic Cycle.

Protocol: Heck Coupling of this compound

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

  • Sealed tube or microwave vial

Procedure:

  • To a sealable reaction tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.10 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, Et₃N (2.0 equiv), and the alkene (1.5 equiv).

  • Seal the tube tightly and heat to 120-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions can take 12-24 hours.

  • After completion, cool to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Coupling Partner (Alkene)Catalyst SystemBaseSolventTemp (°C)Yield (%)
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF130~75
StyrenePd(OAc)₂ / PPh₃K₂CO₃NMP140~70
AcrylonitrilePdCl₂(PPh₃)₂Et₃NDMF120~80

References

Application Notes & Protocols: Preparation and Functionalization of 2-Chloro-4-(methylthio)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and derivatization of 2-Chloro-4-(methylthio)pyridine, a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. The strategic placement of a reactive chlorine atom at the C2 position and a modifiable methylthio group at the C4 position offers multiple avenues for molecular elaboration. This document details plausible synthetic routes to the core scaffold, followed by in-depth protocols for derivatization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. Furthermore, methods for the oxidation of the methylthio moiety to the corresponding sulfone are discussed, expanding the accessible chemical space. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel chemical entities.

Introduction: The Strategic Importance of the this compound Scaffold

The pyridine nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its derivatives are noted for a wide range of therapeutic properties, including antimicrobial, antiviral, and antitumor activities.[1] The this compound scaffold is a particularly valuable intermediate due to its dual-handle reactivity.

The chlorine atom at the 2-position is highly activated towards nucleophilic displacement and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.[2] This reactivity stems from the electron-withdrawing nature of the ring nitrogen, which stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack at the ortho (C2) and para (C4) positions. The methylthio group at the C4-position not only influences the electronic properties of the ring but can also be oxidized to the corresponding sulfoxide or sulfone, which can act as hydrogen bond acceptors and further modulate the molecule's biological activity and physicochemical properties.[3][4] This combination of features makes this compound a versatile platform for generating diverse libraries of compounds for drug screening and development.

Synthesis of the Core Scaffold: A Proposed Route

A robust synthesis of the this compound core is paramount. While numerous methods exist for substituted pyridines, a common and effective strategy involves the N-oxidation of a pyridine precursor followed by chlorination. This approach offers good regioselectivity and high yields.[5]

A plausible synthetic workflow is outlined below:

G cluster_0 Proposed Synthesis of this compound A 4-Mercaptopyridine B 4-(Methylthio)pyridine A->B Methylation (e.g., CH3I, Base) C 4-(Methylthio)pyridine N-oxide B->C N-Oxidation (e.g., m-CPBA or H2O2) D This compound C->D Chlorination (e.g., POCl3 or SO2Cl2) G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition Intermediate A->B R1-X D Reductive Elimination A->D R1-R2 (Product) C Transmetalation Intermediate B->C [R2-B(OR)3]- (Base Activated) C->A Reductive Elimination G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 B Oxidative Addition Intermediate A->B Ar-X D Reductive Elimination A->D Ar-NR2 (Product) C Amine Coordination B->C R2NH (Base) C->A Reductive Elimination G cluster_0 Oxidation of the Methylthio Group A Py-S-CH3 B Py-S(O)-CH3 (Sulfoxide) A->B 1 eq. Oxidant (e.g., m-CPBA) C Py-S(O)2-CH3 (Sulfone) B->C 1 eq. Oxidant (e.g., m-CPBA, H2O2)

References

Application Notes & Protocols: The Strategic Use of 2-Chloro-4-(methylthio)pyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the competitive landscape of agrochemical research and development, the discovery of novel, effective, and synthetically accessible active ingredients is paramount. Heterocyclic compounds are the cornerstone of modern agrochemicals, with over 70% of commercial products containing at least one such ring system. Within this class, pyrimidine derivatives are particularly prominent, forming the structural core of numerous fungicides, herbicides, and insecticides.[1][2][3][4]

This document provides a detailed guide on the application of 2-Chloro-4-(methylthio)pyrimidine (CAS No: 49844-93-1), a versatile and highly reactive building block for the synthesis of advanced agrochemicals.[5] We will explore the fundamental principles governing its reactivity and provide detailed, field-proven protocols for its use in constructing complex molecular architectures relevant to crop protection.

Physicochemical Properties & Handling

A thorough understanding of the starting material is critical for reproducible and safe synthesis. The key properties of 2-Chloro-4-(methylthio)pyrimidine are summarized below.

PropertyValueSource(s)
CAS Number 49844-93-1[6]
Molecular Formula C₅H₅ClN₂S[6]
Molecular Weight 160.63 g/mol [6]
IUPAC Name 2-chloro-4-(methylsulfanyl)pyrimidine[6]
Appearance White to off-white solid[7]
Melting Point 59 °C[7]
Boiling Point 126 °C[7]
Storage Store at 2°C - 8°C in a dry, well-sealed container[7]

Safety Note: 2-Chloro-4-(methylthio)pyrimidine is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling.[6]

The Chemistry of Activation: Understanding Reactivity

The synthetic utility of 2-Chloro-4-(methylthio)pyrimidine stems from the specific electronic arrangement of the pyrimidine ring, which is deliberately functionalized for selective chemical transformations. The core reaction mechanism exploited is Nucleophilic Aromatic Substitution (SₙAr) .

The Principle of SₙAr on the Pyrimidine Ring

Unlike electron-rich benzene, the pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.

The stability of this intermediate dictates the regioselectivity of the reaction. Attack at the C-2 or C-4 positions is strongly favored because the negative charge can be delocalized onto one of the ring's nitrogen atoms, a significantly more stable arrangement than having the charge reside solely on carbon atoms.[8] The chlorine atom at the C-2 position serves as an excellent leaving group, facilitating the second, elimination step of the reaction to restore aromaticity.[5]

Caption: Generalized SₙAr mechanism on 2-chloropyrimidine.

The Dual Role of the 4-(Methylthio) Group

The methylthio (-SCH₃) group at the C-4 position is not merely a spectator. It serves two strategic purposes:

  • Electronic Modulation: It influences the electron density of the ring, subtly affecting the rate of the SₙAr reaction at the C-2 position.

  • A Second Reactive Handle: The sulfur atom can be easily oxidized to a sulfoxide (-SOCH₃) or, more commonly, a sulfone (-SO₂CH₃) group.[9] Converting the thioether to a sulfone dramatically increases the electron-withdrawing nature of the substituent, which can be critical for enhancing the biological efficacy of the final agrochemical product. This transformation provides a secondary point of diversification in the molecular scaffold.[10]

Application in Herbicide Synthesis: A Case Study

To illustrate the practical application of 2-Chloro-4-(methylthio)pyrimidine, we will outline the synthesis of a hypothetical, yet representative, herbicide belonging to the pyrimidinyloxyphenoxypropionate class. Herbicides in this family are known to be effective against grassy weeds.[10] Our target molecule, which we will call "Pyrimisulfuron-ethyl," is constructed in a two-step sequence.

Caption: Synthetic workflow for the target herbicide "Pyrimisulfuron-ethyl".

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear causality behind each step.

Protocol 1: Synthesis of Ethyl 2-(4-((4-(methylthio)pyrimidin-2-yl)oxy)phenoxy)propanoate

Objective: To demonstrate the core SₙAr reaction by coupling the pyrimidine core with a phenoxypropionate side chain.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Molar Eq.
2-Chloro-4-(methylthio)pyrimidine49844-93-1160.631.0
Ethyl 2-(4-hydroxyphenoxy)propanoate62925-45-9210.221.05
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.0
N,N-Dimethylformamide (DMF), anhydrous68-12-2-~5 mL/mmol

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

    • Causality: An inert atmosphere prevents moisture from interfering with the reaction, particularly the base.

  • Charge Reagents: To the flask, add 2-Chloro-4-(methylthio)pyrimidine (1.0 eq), Ethyl 2-(4-hydroxyphenoxy)propanoate (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

    • Causality: A slight excess of the nucleophile ensures complete consumption of the starting pyrimidine. Potassium carbonate is a cost-effective base strong enough to deprotonate the phenol, creating the active phenoxide nucleophile, and to neutralize the HCl byproduct.[7][11]

  • Add Solvent: Add anhydrous DMF via syringe to the flask.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction by stabilizing the charged intermediate without solvating and deactivating the nucleophile.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Causality: Heating provides the necessary activation energy to overcome the aromaticity of the pyrimidine ring during the initial nucleophilic attack.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Causality: The product is organic-soluble, while the inorganic salts (KCl, excess K₂CO₃) and DMF are water-soluble, allowing for efficient separation.

  • Washing: Wash the combined organic layers with water, followed by a saturated brine solution.

    • Causality: Washing removes residual DMF and inorganic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure intermediate product.

Protocol 2: Oxidation to "Pyrimisulfuron-ethyl"

Objective: To convert the methylthio ether into a methylsulfonyl group, a common toxophore in modern herbicides.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Molar Eq.
Intermediate from Protocol 1-334.401.0
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)937-14-4172.572.2
Dichloromethane (DCM)75-09-2-~10 mL/mmol

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate product from Protocol 1 (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The oxidation of sulfur is highly exothermic. Cooling is critical to control the reaction rate, prevent over-oxidation, and minimize side reactions.

  • Addition of Oxidant: Add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

    • Causality: m-CPBA is a safe and effective oxidant for this transformation. Two equivalents are required to proceed from the thioether to the sulfone state. A slight excess ensures the reaction goes to completion.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes.

    • Causality: Sodium thiosulfate safely reduces any remaining peroxide, preventing potential hazards during work-up.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid byproduct), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting solid, "Pyrimisulfuron-ethyl," can be purified by recrystallization from a suitable solvent like isopropanol to yield the final, high-purity active ingredient.

Conclusion

2-Chloro-4-(methylthio)pyrimidine is a strategically designed intermediate that offers researchers in agrochemical synthesis a reliable and versatile platform. Its well-defined reactivity, centered on nucleophilic aromatic substitution at the C-2 position, allows for the straightforward introduction of diverse functionalities. Furthermore, the latent reactivity of the methylthio group provides a secondary vector for molecular optimization. The protocols detailed herein provide a robust framework for leveraging this building block to construct novel and efficacious agrochemicals, contributing to the ongoing innovation required for global crop protection.

References

Application Note & Protocol: Regioselective Chlorination of 4-(methylthio)pyridine using N-Chlorosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Chlorinated pyridine scaffolds are privileged structures in modern drug discovery and development. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them invaluable building blocks for synthesizing complex molecular architectures with diverse biological activities. This application note provides a comprehensive, field-proven protocol for the regioselective chlorination of 4-(methylthio)pyridine.

The presented methodology utilizes N-Chlorosuccinimide (NCS), a stable, crystalline solid that serves as a convenient and safer alternative to gaseous chlorine or corrosive reagents like sulfuryl chloride.[1][2] The protocol is designed to be robust and reproducible, offering a high yield of the desired 3-chloro-4-(methylthio)pyridine isomer. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a detailed step-by-step experimental guide, and outline the necessary safety precautions and analytical characterization techniques.

Mechanistic Rationale: Achieving Regioselectivity

The chlorination of 4-(methylthio)pyridine is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] Understanding the electronic landscape of the substrate is paramount to explaining the high regioselectivity of this transformation.

  • Influence of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing inductive effect. This deactivates the ring towards electrophilic attack compared to benzene.[4][5] This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions, making the meta positions (C3, C5) the most favorable sites for electrophilic substitution on an unsubstituted pyridine ring.

  • Influence of the 4-(methylthio) Group: Conversely, the methylthio (-SMe) group at the C4 position is an activating group. The sulfur atom's lone pairs of electrons can be donated into the aromatic system via resonance, increasing the electron density of the ring and making it more susceptible to attack by an electrophile (Cl⁺). This activating effect is strongest at the positions ortho to the substituent, namely C3 and C5.

The concerted electronic effects of the deactivating ring nitrogen and the activating 4-methylthio group synergize to strongly direct the incoming electrophile to the C3 and C5 positions. As these positions are chemically equivalent, the reaction yields a single major monochlorinated product: 3-chloro-4-(methylthio)pyridine .

N-Chlorosuccinimide serves as the source of the electrophilic chlorine ("Cl⁺").[6] While NCS itself can react, its reactivity is often enhanced in the presence of an appropriate solvent, which helps to polarize the N-Cl bond, facilitating the transfer of the chlorine atom to the electron-rich pyridine ring.[1][2][7]

G cluster_mech Reaction Mechanism: Electrophilic Aromatic Substitution Start 4-(methylthio)pyridine + NCS Intermediate Sigma Complex (Wheland Intermediate) Cationic intermediate stabilized by resonance Start->Intermediate Electrophilic Attack (Slow, Rate-Determining) Product 3-chloro-4-(methylthio)pyridine + Succinimide Intermediate->Product Deprotonation (Fast, Restores Aromaticity)

Caption: The SEAr mechanism for the chlorination of 4-(methylthio)pyridine.

Comprehensive Experimental Protocol

This protocol is optimized for a 10 mmol scale. Adjustments can be made, but reagent stoichiometry should be maintained.

Materials and Equipment
  • Chemicals:

    • 4-(methylthio)pyridine (≥97% purity)

    • N-Chlorosuccinimide (NCS) (≥98% purity)

    • Acetonitrile (MeCN), anhydrous (≥99.8%)

    • Ethyl acetate (EtOAc), ACS grade

    • Hexanes, ACS grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel (for column chromatography, 230-400 mesh)

  • Equipment:

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Argon or nitrogen gas inlet

    • Glass funnel, separatory funnel (250 mL)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp (254 nm)

    • Glass chromatography column

    • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Quantitative Data for Reaction
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-(methylthio)pyridineC₆H₇NS125.191.25 g10.01.0
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.531.40 g10.51.05
Acetonitrile (Solvent)CH₃CN41.0530 mL--

A slight excess of NCS (1.05 eq) is used to ensure complete consumption of the starting material.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable).[8][9]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[9]

  • N-Chlorosuccinimide (NCS) Handling: NCS is harmful if swallowed and causes severe skin burns and eye damage.[10][11] Avoid inhalation of dust.[10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

  • Solvent Handling: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including solvents and silica gel, in appropriately labeled hazardous waste containers according to institutional guidelines.[9][10]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)pyridine (1.25 g, 10.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (30 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of NCS: Once the solution is cooled, add N-Chlorosuccinimide (1.40 g, 10.5 mmol) in small portions over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. Causality Note: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of undesired over-chlorinated byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid and quench residual NCS. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 20% ethyl acetate in hexanes is typically effective. Collect the fractions containing the pure product (as identified by TLC).

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to afford 3-chloro-4-(methylthio)pyridine as a solid or pale yellow oil. Determine the final yield. An expected yield is typically in the range of 80-95%.

G Setup 1. Dissolve 4-(methylthio)pyridine in MeCN at 0°C Add 2. Add NCS (1.05 eq) in portions Setup->Add React 3. Stir at RT for 2-4h (Monitor by TLC) Add->React Quench 4. Quench with aq. NaHCO₃ React->Quench Extract 5. Extract with EtOAc Quench->Extract Purify 6. Column Chromatography (Silica Gel) Extract->Purify Product Pure 3-chloro-4-(methylthio)pyridine Purify->Product

Caption: A streamlined workflow for the synthesis of 3-chloro-4-(methylthio)pyridine.

Product Characterization

To ensure the identity and purity of the synthesized compound, the following analytical methods are recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the characteristic shifts and coupling constants for the aromatic protons and carbons, as well as the methylthio group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[1]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.[1]

This validated protocol offers a reliable and efficient pathway for researchers, scientists, and drug development professionals to access 3-chloro-4-(methylthio)pyridine, a versatile intermediate for further synthetic elaboration.

References

Application Note: Continuous Flow Synthesis of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of substituted pyridines is a cornerstone of modern medicinal and process chemistry. 2-Chloro-4-(methylthio)pyridine, in particular, serves as a critical building block for a range of high-value compounds. Traditional batch production methods for this intermediate are often hampered by challenges related to the handling of hazardous reagents, poor heat management in exothermic reactions, and difficulties in achieving consistent product quality upon scale-up. This application note details a continuous flow chemistry approach that circumvents these limitations. By leveraging the inherent advantages of microreactor technology—such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety—we present a protocol for a high-yield, selective synthesis of this compound. The proposed method is based on the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with sodium thiomethoxide, a reaction class well-suited for the flow paradigm.

Introduction: The Case for Flow Chemistry

This compound is a versatile heterocyclic intermediate. The chloro- and methylthio- moieties provide orthogonal handles for subsequent functionalization, typically through cross-coupling and oxidation reactions, respectively. However, its synthesis can be problematic. The use of volatile and odorous sulfur-containing nucleophiles like sodium thiomethoxide and potentially exothermic SNAr reactions pose significant safety and handling risks in conventional batch reactors.[1] Furthermore, achieving regioselectivity and minimizing byproduct formation can be challenging due to temperature and concentration gradients inherent in large batch vessels.[2]

Flow chemistry, or continuous flow processing, offers a transformative solution to these challenges.[3] By performing reactions in a continuously moving stream within a small-volume reactor (e.g., a tube or coil), several key advantages are realized:

  • Enhanced Safety: The small internal volume of the reactor ensures that only a minimal amount of hazardous material is reacting at any given moment, drastically reducing the risk associated with exothermic events or the handling of toxic reagents.[1]

  • Superior Process Control: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, eliminating localized hot spots and enabling precise temperature control.[2] Residence time, the equivalent of reaction time in batch, is controlled simply by adjusting flow rates and reactor volume, allowing for fine-tuning of the reaction outcome.

  • Improved Yield and Selectivity: Rapid mixing and the absence of concentration gradients lead to more uniform reaction conditions, often resulting in cleaner reaction profiles, higher yields, and fewer impurities.[4]

  • Seamless Scalability: Increasing production capacity ("scaling up") is achieved by simply running the flow system for a longer duration ("scaling out") or by using multiple reactors in parallel, bypassing the complex and often unpredictable challenges of scaling up batch processes.

This guide outlines a protocol that harnesses these benefits for a more efficient and reliable synthesis of this compound.

Proposed Synthetic Route: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The proposed synthesis involves the reaction of 2,4-dichloropyridine with sodium thiomethoxide. The chlorine atom at the 4-position of the pyridine ring is significantly more activated towards nucleophilic attack than the chlorine at the 2-position due to the electron-withdrawing effect of the ring nitrogen. This inherent reactivity difference allows for a highly regioselective substitution.

Reaction Scheme:

2,4-Dichloropyridine + Sodium Thiomethoxide → this compound

This reaction is ideally suited for a flow process, which can safely handle the sodium thiomethoxide solution and provide the precise temperature control needed to maximize selectivity and prevent undesired side reactions.

Visualized Experimental Workflow

The following diagram illustrates the proposed continuous flow setup for the synthesis.

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_pumps Pumping System cluster_reaction Reaction & Quenching R1 2,4-Dichloropyridine in THF P1 Pump A R1->P1 R2 Sodium Thiomethoxide in Methanol P2 Pump B R2->P2 Mixer T-Mixer P1->Mixer P2->Mixer Reactor Heated Coil Reactor (e.g., 10 mL PFA) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (BPR) Reactor->BPR Mixer_Q T-Mixer BPR->Mixer_Q Product Stream Quench Quench Stream (Sat. NH4Cl) Pump_Q Pump C Quench->Pump_Q Pump_Q->Mixer_Q Collection Product Collection Mixer_Q->Collection Quenched Reaction

Caption: Continuous flow setup for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

5.1 Materials and Reagents

  • 2,4-Dichloropyridine (Reagent Grade, >98%)

  • Sodium Thiomethoxide solution (~21% in Methanol) or Sodium Thiomethoxide solid (>95%)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (for extraction)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

5.2 Equipment Setup

  • Two independent HPLC-style pumps (e.g., for reagent delivery).

  • One additional pump for the quench solution.

  • A static mixer or T-piece for combining reagent streams.

  • A PFA or stainless steel tube reactor coil (e.g., 10 mL volume) immersed in a thermostatically controlled oil bath or column heater.

  • A back pressure regulator (BPR) set to ~5 bar (~75 psi) to ensure the solvent remains in the liquid phase at elevated temperatures.

  • A second T-piece for introducing the quench solution.

  • A collection vessel for the product stream.

  • In-line analytics (e.g., FTIR or UV-Vis) can be installed after the BPR for real-time reaction monitoring.

5.3 Reagent Preparation

  • Reagent Stream A: Prepare a 0.5 M solution of 2,4-dichloropyridine in anhydrous THF. Degas the solution by sparging with nitrogen or argon for 15 minutes.

  • Reagent Stream B: Prepare a 0.6 M solution of sodium thiomethoxide in anhydrous methanol. If starting from solid, this is a highly exothermic dissolution; add the solid slowly to chilled methanol under an inert atmosphere. Caution: Sodium thiomethoxide is corrosive and moisture-sensitive.

  • Quench Stream C: Use a saturated aqueous solution of ammonium chloride.

5.4 Step-by-Step Flow Procedure

  • System Priming: Prime the entire system with the respective solvents. Pump THF through Line A and Methanol through Line B to ensure the system is free of air and moisture.

  • Initiate Flow: Set the temperature of the reactor coil to 60 °C. Begin pumping Reagent Stream A at 0.40 mL/min and Reagent Stream B at 0.33 mL/min into the first T-mixer. This corresponds to a 1.2 equivalent of the nucleophile.

  • Reaction: The combined streams will flow through the 10 mL reactor coil, resulting in a residence time of approximately 13.7 minutes. The BPR ensures the reaction mixture remains pressurized.

  • In-Process Control (Self-Validation): If using in-line analytics, monitor the disappearance of the 2,4-dichloropyridine peak to confirm the reaction has reached completion before the quenching step.

  • Quenching: The product stream exiting the BPR is continuously mixed with the quench solution (Saturated NH₄Cl), pumped at a rate of 1.0 mL/min, to neutralize any unreacted sodium thiomethoxide.

  • Collection & Work-up: Collect the quenched biphasic mixture in a flask.

    • Once a sufficient amount is collected, transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography or vacuum distillation to yield the final product.

Representative Reaction Parameters

The following table summarizes the key operational parameters for the described protocol. These can be used as a starting point for further optimization.

ParameterValueRationale
Concentration (Dichloropyridine) 0.5 M in THFBalances solubility and throughput.
Concentration (NaSMe) 0.6 M in MeOHProvides a slight excess of the nucleophile to drive the reaction to completion.
Flow Rate (Stream A) 0.40 mL/minEstablishes the basis for residence time calculation.
Flow Rate (Stream B) 0.33 mL/minDelivers 1.2 equivalents of the nucleophile relative to the substrate.
Total Flow Rate (Reaction) 0.73 mL/minCombined flow entering the reactor.
Reactor Volume 10 mLA standard volume for lab-scale flow chemistry, easily scalable.
Residence Time ~13.7 minCalculated as Reactor Volume / Total Flow Rate. Allows sufficient time for reaction.
Temperature 60 °CProvides thermal energy to accelerate the SNAr reaction without promoting side reactions.
Pressure (BPR) 5 bar (75 psi)Prevents solvent boiling and ensures stable flow.
Expected Yield >90% (after purification)Based on similar SNAr reactions performed under flow conditions.

Conclusion

The transition from batch to continuous flow manufacturing represents a significant step forward in modern chemical synthesis.[4] This application note provides a detailed, practical, and scientifically grounded protocol for the synthesis of this compound using flow chemistry. The described method offers substantial improvements in safety, process control, and consistency over traditional batch methods. By adopting this approach, researchers and drug development professionals can accelerate their synthetic campaigns, ensure a reliable supply of this key intermediate, and operate under inherently safer conditions.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 2-Chloro-4-(methylthio)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(methylthio)pyridine. This molecule is a critical building block in the development of advanced pharmaceutical and agrochemical agents. Achieving high yield and purity is paramount for efficient downstream applications. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness and success of your synthesis.

Section 1: Overview of the Primary Synthetic Strategy

The most prevalent and industrially relevant method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway typically starts from the readily available precursor, 2,4-dichloropyridine, and introduces the methylthio group via reaction with a suitable nucleophile like sodium thiomethoxide (NaSMe).

The reaction's success hinges on the selective substitution at the C4 position of the pyridine ring. The chlorine atom at C4 is generally more labile than the one at C2 due to greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack. However, this selectivity is not absolute and can be influenced by various reaction parameters, leading to potential yield loss and the formation of undesired isomers or disubstituted byproducts.

G cluster_main Primary SₙAr Pathway cluster_side Potential Pitfalls 2,4-Dichloropyridine 2,4-Dichloropyridine Product This compound 2,4-Dichloropyridine->Product C4 Substitution (Desired) Isomer 2-(Methylthio)-4-chloropyridine 2,4-Dichloropyridine->Isomer C2 Substitution (Minor Isomer) Disubstituted 2,4-Bis(methylthio)pyridine Product->Disubstituted Second Substitution NaSMe Sodium Thiomethoxide (1.0 eq) NaSMe->Product NaSMe_excess Excess NaSMe (>1.0 eq) NaSMe_excess->Disubstituted

Caption: Primary SNAr pathway and common side reactions.

Section 2: Troubleshooting Guide for Yield Optimization

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%) when using 2,4-dichloropyridine and sodium thiomethoxide. What are the most likely causes?

A1: Low yield is a common problem that can typically be traced back to one of four areas: reagent quality, reaction conditions, side reactions, or workup/purification losses.

  • Reagent Integrity: Sodium thiomethoxide (NaSMe) is hygroscopic and can degrade upon exposure to air and moisture. Use freshly prepared or properly stored NaSMe. The solvent must be anhydrous, as water can consume the nucleophile and participate in side reactions.

  • Reaction Conditions: The SNAr reaction is highly sensitive to temperature.

    • Too Low: Incomplete conversion, leaving unreacted 2,4-dichloropyridine.

    • Too High: Increased formation of the undesired 2-methylthio isomer and the 2,4-bis(methylthio)pyridine byproduct. A temperature range of 0 °C to room temperature is often optimal.

  • Side Product Formation: The primary culprits for yield loss are the formation of the C2-substituted isomer and the disubstituted product. While C4 substitution is electronically favored, C2 substitution can occur, leading to a difficult-to-separate isomeric mixture[1][2].

  • Workup Issues: Inefficient extraction or losses during solvent removal can artificially depress your isolated yield. Ensure the pH is appropriately adjusted during the aqueous wash to keep the product in the organic phase.

Troubleshooting Summary Table:

Parameter Problematic Condition Recommended Optimization Rationale
Temperature > 50 °C or < 0 °C 0 °C to 25 °C Balances reaction rate while minimizing side product formation.
NaSMe Stoichiometry > 1.1 equivalents 0.95 - 1.05 equivalents Prevents formation of the 2,4-bis(methylthio) byproduct.
Solvent Wet/protic solvents Anhydrous THF, Dioxane, or DMF Prevents degradation of the strong nucleophile (NaSMe).

| Addition Method | Rapid/bulk addition of NaSMe | Slow, dropwise addition of NaSMe solution | Maintains a low instantaneous concentration of the nucleophile, favoring monosubstitution. |

Q2: I am observing a significant amount of 2,4-bis(methylthio)pyridine in my crude product. How can this be minimized?

A2: The formation of the disubstituted byproduct is a classic sign that the stoichiometry and reaction control need refinement. The desired product, this compound, is itself a substrate for a second SNAr reaction.

To suppress this, consider the following:

  • Strict Stoichiometric Control: Use a slight sub-stoichiometric amount of sodium thiomethoxide (e.g., 0.95-0.98 equivalents). This ensures that the 2,4-dichloropyridine is the limiting reagent, and the reaction stops preferentially after the first substitution.

  • Controlled Addition & Low Temperature: Add the sodium thiomethoxide solution to the solution of 2,4-dichloropyridine dropwise at a low temperature (e.g., 0 °C). This prevents localized areas of high nucleophile concentration that would favor the faster second substitution.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent reaction from proceeding.

Q3: My product appears to degrade or "oil out" during purification by silica gel chromatography. What are the best practices for isolation?

A3: Thioethers can be susceptible to oxidation on acidic silica gel, leading to the corresponding sulfoxide or sulfone, which complicates purification and reduces the yield of the desired product.

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent containing 1-2% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, preventing product degradation.

  • Choose an Appropriate Solvent System: A non-polar system, such as a gradient of Hexane/Ethyl Acetate or Hexane/Dichloromethane, is typically effective.

  • Alternative Purification: If chromatography proves problematic, consider recrystallization. Suitable solvents can include hexanes or a mixture of ethanol and water.

  • Product Storage: The purified product should be stored under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8 °C) to prevent long-term degradation[3].

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and scalable synthetic route? The reaction of 2,4-dichloropyridine with sodium thiomethoxide in an aprotic solvent like THF or DMF remains the most direct and widely used method due to the availability of starting materials and the straightforward nature of the SNAr reaction.

FAQ 2: How can I definitively confirm the regiochemistry of my product? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. In the ¹H NMR spectrum of this compound, you would expect to see three distinct aromatic protons with specific coupling patterns that can be used to confirm the substitution pattern. Comparing the resulting spectrum to literature values or using advanced 2D NMR techniques (like HMBC and NOESY) can provide unambiguous structural confirmation.

FAQ 3: What specific safety precautions are necessary for this synthesis?

  • Sodium Thiomethoxide (NaSMe): This reagent is corrosive and reacts violently with water. It is also malodorous. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2,4-Dichloropyridine: This is a toxic and irritant compound. Avoid inhalation and skin contact.

  • Solvents: Anhydrous solvents like THF and DMF have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4-Dichloropyridine

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2,4-dichloropyridine (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add a solution of sodium thiomethoxide (1.0 eq) in anhydrous THF dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes containing 1% triethylamine.

  • Column Packing: Pack a glass column with the prepared slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to afford this compound as a solid or oil.

Section 5: Troubleshooting Workflow Diagram

This diagram provides a logical path to diagnose and solve issues related to low reaction yield.

TroubleshootingWorkflow start Low Yield Observed check_sm Analysis of Crude Mixture: Does starting material (SM) remain? start->check_sm sm_yes Incomplete Reaction check_sm->sm_yes Yes sm_no SM Consumed check_sm->sm_no No cause_incomplete Potential Causes: 1. Low Temperature 2. Insufficient Reaction Time 3. Degraded NaSMe sm_yes->cause_incomplete check_byproducts Are significant byproducts (isomer, disubstituted) present? sm_no->check_byproducts solution_incomplete Solutions: - Increase temperature slightly (e.g., to RT) - Extend reaction time - Use fresh/high-quality NaSMe cause_incomplete->solution_incomplete byproducts_yes Side Reactions Dominate check_byproducts->byproducts_yes Yes byproducts_no No Major Byproducts check_byproducts->byproducts_no No cause_byproducts Potential Causes: 1. High Temperature 2. Excess NaSMe 3. Rapid Addition byproducts_yes->cause_byproducts check_workup Review Workup & Purification: - Inefficient extraction? - Degradation on silica? - Mechanical loss? byproducts_no->check_workup solution_byproducts Solutions: - Lower reaction temperature (e.g., 0 °C) - Use 0.95-1.0 eq NaSMe - Add NaSMe solution slowly cause_byproducts->solution_byproducts solution_workup Solutions: - Optimize extraction pH & solvent - Deactivate silica with Et₃N - Refine handling techniques check_workup->solution_workup

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Reactions of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-(methylthio)pyridine. As a key heterocyclic building block in pharmaceutical and agrochemical research, its reactivity is versatile yet presents specific challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions, ensuring the integrity and success of your synthetic endeavors. We will explore the causality behind experimental outcomes and provide field-proven insights to overcome common hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions with this compound in a direct question-and-answer format.

Q1: My reaction is showing a major byproduct with a mass increase of +16 or +32 amu. What is happening?

A1: This mass increase is a classic indicator of unintended oxidation of the methylthio group.

The sulfur atom in the 4-(methylthio) group is susceptible to oxidation, forming the corresponding methylsulfinyl (sulfoxide, +16 amu) or methylsulfonyl (sulfone, +32 amu) derivatives. This is one of the most common side reactions.

Root Causes:

  • Atmospheric Oxygen: Reactions run at elevated temperatures for extended periods in the presence of air can lead to slow oxidation.

  • Peroxides in Solvents: Ethereal solvents like THF or Dioxane can form explosive peroxides upon storage, which are potent oxidizing agents.

  • Oxidizing Reagents: The use of certain reagents, even if not intended as primary oxidants, can have sufficient oxidizing potential to affect the thioether. For instance, some reactions involving metal catalysts can facilitate oxidation pathways. A common laboratory oxidant used for this transformation intentionally is hydrogen peroxide (H₂O₂)[1].

Preventative & Corrective Measures:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation by atmospheric oxygen.

  • Solvent Purity: Always use freshly distilled or peroxide-free solvents. You can test for peroxides using commercially available test strips.

  • Degassing: Degas your solvent and reaction mixture prior to heating by sparging with an inert gas or using several freeze-pump-thaw cycles.

  • Temperature Control: Avoid excessive temperatures or prolonged heating, as these conditions accelerate oxidation.

Q2: I am observing a second product with the same mass as my desired product, but it has different chromatographic and spectroscopic properties. What could it be?

A2: You are likely forming an isomer via nucleophilic attack at the C-4 position.

While the primary reaction is typically a nucleophilic aromatic substitution (SNAr) at the C-2 position to displace the chloride, attack at the C-4 position displacing the methylthio group can also occur. The pyridine nitrogen activates both the C-2 ("ortho") and C-4 ("para") positions towards nucleophilic attack[2][3].

Factors Influencing Regioselectivity:

  • Leaving Group Ability: Chloride is generally a better leaving group than the methylthiolate anion, making C-2 the kinetically favored site of attack.

  • Nucleophile: Certain "soft" nucleophiles may have a higher affinity for the sulfur-bearing carbon. For instance, some reactions involving cyanide have been shown to displace the methylthio group[4].

  • Reaction Conditions: Harsh conditions, such as high temperatures or the use of strong Lewis acids that could coordinate to the sulfur atom, might promote the C-4 substitution pathway.

Troubleshooting Steps:

  • Lower the Temperature: Running the reaction at a lower temperature often increases selectivity for the kinetically favored product (C-2 substitution).

  • Screen Solvents: The polarity and coordinating ability of the solvent can influence regioselectivity. Test a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., DMF, DMSO).

  • Choice of Base: If a base is used, a non-nucleophilic, sterically hindered base is preferable to prevent it from acting as a competing nucleophile.

Q3: My yield is low, and I'm isolating a significant amount of a polar, water-soluble byproduct after workup. What is the likely cause?

A3: This strongly suggests hydrolysis of the C-2 chloro group.

The electrophilic C-2 position is susceptible to attack by water, especially under basic conditions or at elevated temperatures, leading to the formation of 4-(methylthio)pyridin-2(1H)-one. This pyridone byproduct is significantly more polar than the starting material and the desired SNAr product.

Root Causes:

  • Wet Solvents/Reagents: Use of non-anhydrous solvents or reagents introduces water into the reaction.

  • Atmospheric Moisture: Reactions run open to the air can absorb moisture, particularly in hygroscopic solvents like DMF or DMSO.

  • Aqueous Workup: Premature or poorly controlled aqueous workup can cause hydrolysis of unreacted starting material.

Preventative Measures:

  • Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Ensure all reagents are dry before addition.

  • Inert Atmosphere: Running the reaction under a dry nitrogen or argon atmosphere prevents the ingress of atmospheric moisture.

  • Controlled Workup: Ensure the reaction is complete before quenching with water. If the reaction is sensitive, a non-aqueous workup might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure long-term stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated (2°C - 8°C)[5]. Exposure to light, moisture, and air should be minimized to prevent hydrolysis and slow oxidation[6]. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Q2: Which position, C-2 (Chloro) or C-4 (Methylthio), is generally more reactive towards nucleophiles?

A2: The C-2 position is generally more reactive towards nucleophilic aromatic substitution. The rationale is twofold:

  • Leaving Group: The chloride ion is a superior leaving group compared to the methylthiolate anion under typical SNAr conditions.

  • Electronic Stabilization: During nucleophilic attack at either the C-2 or C-4 position, a negatively charged intermediate (Meisenheimer complex) is formed. In both cases, a resonance structure can be drawn that places the negative charge on the electronegative ring nitrogen, which provides significant stabilization[3]. However, the better leaving group ability of chloride makes the subsequent elimination step from the C-2 intermediate much faster.

Q3: How can I intentionally oxidize the methylthio group to the sulfone before performing a substitution?

A3: Intentional oxidation to the methylsulfonyl group (-SO₂Me) is a common strategy to further activate the pyridine ring for nucleophilic substitution. The sulfone is a powerful electron-withdrawing group, making the C-2 position even more electrophilic. A typical procedure involves using an oxidizing agent like hydrogen peroxide (H₂O₂) in a suitable solvent[1]. Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be effective. It is crucial to carefully control the stoichiometry of the oxidant to avoid over-oxidation or other side reactions.

Visual Diagrams & Workflows

Diagram 1: Key Reaction Pathways

cluster_0 Starting Material cluster_1 Reaction Pathways SM This compound P1 Desired SₙAr Product (C-2 Substitution) SM->P1 + Nucleophile (Desired Path) SP1 Oxidation Side Product (Sulfoxide/Sulfone) SM->SP1 [O] (e.g., Air, H₂O₂) SP2 Isomeric Side Product (C-4 Substitution) SM->SP2 + Nucleophile (Minor Path) SP3 Hydrolysis Side Product (Pyridone) SM->SP3 + H₂O

Caption: Competing reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

cluster_analysis Analyze Byproduct Profile (LCMS) cluster_solutions Implement Solutions start Low Yield in SₙAr Reaction check_sm Check for unreacted starting material (TLC/LCMS) start->check_sm mass_plus_16 Mass +16/+32 amu? check_sm->mass_plus_16 No sol_reactivity Cause: Low Reactivity Solution: Increase temp, change solvent/base. check_sm->sol_reactivity Yes same_mass Isomer with same mass? mass_plus_16->same_mass No sol_oxidation Cause: Oxidation Solution: Use inert atmosphere, degas solvents. mass_plus_16->sol_oxidation Yes polar_product Polar byproduct? same_mass->polar_product No sol_isomer Cause: C-4 Substitution Solution: Lower temp, screen solvents. same_mass->sol_isomer Yes sol_hydrolysis Cause: Hydrolysis Solution: Use anhydrous conditions. polar_product->sol_hydrolysis Yes polar_product->sol_reactivity No

Caption: A logical workflow for diagnosing and solving low-yield issues.

Protocols & Data

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This protocol provides a self-validating system for a typical SNAr reaction.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times.

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~0.5 M). Add the amine nucleophile (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction is complete within 4-12 hours. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Validation: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Common Side Products and Their Identification
Side Product NameStructureMass Change (vs. SM)Identification Clues (¹H NMR)
Methylsulfinyl Derivative 2-Cl-4-(S(O)Me)-Pyridine+16 amuMethyl group singlet shifts downfield to ~2.7-2.9 ppm.
Methylsulfonyl Derivative 2-Cl-4-(SO₂Me)-Pyridine+32 amuMethyl group singlet shifts further downfield to ~3.1-3.3 ppm.
Pyridone Derivative 4-(SMe)-Pyridin-2(1H)-one-18.5 amu (Cl -> OH)Disappearance of one aromatic proton, appearance of a broad N-H signal.
C-4 Substitution Product 2-(SMe)-4-(Nu)-PyridineVaries with NucleophileAromatic proton coupling patterns will be distinct from the C-2 product.

References

Technical Support Center: Purification of 2-Chloro-4-(methylthio)pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-4-(methylthio)pyridine using column chromatography. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most commonly used stationary phase.[1] A typical mobile phase involves a gradient of hexane and ethyl acetate.[1] The optimal starting point is a non-polar solvent system, gradually increasing the polarity with a solvent like ethyl acetate.[1] This allows for the effective separation of the target compound from potential impurities.

Q2: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

A2: Streaking on a TLC plate can be attributed to several factors:

  • Compound Instability: The compound may be degrading on the silica gel.[2] To verify this, you can perform a 2D TLC.[2][3] Spot the compound in one corner of a square TLC plate, run it in one direction, rotate it 90 degrees, and run it again in the same solvent system.[2][3] If the compound is stable, the spot will remain on the diagonal.[2] If it is degrading, new spots will appear below the diagonal.[2]

  • High Polarity: Very polar compounds may streak.[4] In such cases, consider using a more polar solvent system or reverse-phase silica gel plates.[2]

  • High Boiling Point Solvents: If your reaction was conducted in a high-boiling solvent like DMF, DMSO, or pyridine, it can cause streaking.[2] To mitigate this, after spotting the TLC plate, place it under high vacuum for a few minutes before developing it.[2]

Q3: I am observing poor separation between my product and an impurity. What strategies can I employ to improve resolution?

A3: Improving resolution in column chromatography often requires a systematic approach:

  • Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching to a different solvent system, such as dichloromethane/hexane or acetone/hexane, can improve separation.[4]

  • Run a Gradient Elution: Start with a solvent system where your compound has an Rf of approximately 0.2 or less.[5] Gradually increase the proportion of the more polar solvent as you run the column.[5]

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or Florisil, especially if your compound is sensitive to the acidic nature of silica.[4]

Q4: How do I handle a sample that is not soluble in the mobile phase?

A4: When your crude reaction mixture has poor solubility in the chosen eluent, you can utilize a "dry loading" technique.[5][6]

Protocol for Dry Loading:

  • Dissolve your crude sample in a suitable solvent in a round-bottomed flask.[5][6]

  • Add a small amount of silica gel to the solution.[5][6]

  • Remove the solvent using a rotary evaporator until you have a free-flowing powder of silica gel with your sample adsorbed onto it.[5][6]

  • Carefully add this silica-adsorbed sample to the top of your packed column.[5][6]

  • Add a protective layer of sand on top and proceed with the elution as usual.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: The compound is not eluting from the column.
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Solvent System Double-check that you are using the intended solvent system and that the polarities have not been accidentally reversed.[4]The elution of a compound is highly dependent on the polarity of the mobile phase relative to the stationary phase.
Compound Decomposition Test the stability of your compound on silica gel using a 2D TLC as described in Q2.[2][4]Acid-sensitive compounds can decompose on the acidic surface of silica gel, preventing their elution.[4]
Dilute Fractions The compound may have eluted, but the fractions are too dilute to detect. Try concentrating the fractions where you expected your compound to elute.[4]Concentration increases the signal of the compound, making it easier to detect by methods like TLC.
Problem 2: The compound elutes too quickly (in the solvent front).
Potential Cause Troubleshooting Step Scientific Rationale
Solvent System is Too Polar Start with a less polar solvent system. Aim for an initial Rf value of around 0.2-0.3 on your TLC plate for the target compound.[4]A less polar mobile phase will have a weaker eluting strength, leading to better retention of the compound on the column.
Sample Dissolved in a Strong Solvent If the sample was dissolved in a strong solvent for loading, it can carry the compound through the column too quickly. Use the dry loading method instead.[7]A strong sample solvent can act as the initial mobile phase, preventing proper interaction between the compound and the stationary phase.
Problem 3: Peak Tailing is Observed.
Potential Cause Troubleshooting Step Scientific Rationale
Strong Analyte-Stationary Phase Interaction For basic compounds like pyridine derivatives, interactions with acidic silanol groups on the silica surface can cause tailing.[3]The basic nitrogen in the pyridine ring can interact strongly with the acidic sites on the silica gel.
Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 1-3%).[3][5]The competing base will preferentially bind to the active silanol sites, minimizing their interaction with the pyridine analyte and leading to more symmetrical peaks.[3]
Column Overload Injecting too much sample can saturate the stationary phase.[3] Reduce the amount of crude material loaded onto the column.Saturation of the stationary phase leads to a non-linear adsorption isotherm, resulting in peak tailing.
Problem 4: Low Recovery of the Purified Compound.
Potential Cause Troubleshooting Step Scientific Rationale
Compound Decomposition on the Column As mentioned previously, test for stability on silica gel.[4] If unstable, consider using a less acidic stationary phase like deactivated silica, alumina, or Florisil.[4]Minimizing contact with acidic surfaces can prevent the degradation of sensitive compounds.
Irreversible Adsorption Some compounds can bind irreversibly to the stationary phase.This can be due to strong chemical interactions. Changing the stationary phase or modifying the mobile phase might help.
Incomplete Elution The compound may still be on the column. After your main product has eluted, try flushing the column with a much more polar solvent to see if any remaining material comes off.A significant increase in mobile phase polarity can overcome strong retentive forces.

Experimental Workflow and Decision Making

The following diagram illustrates a typical workflow for the purification of this compound, including key decision points for troubleshooting.

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_chromatography Column Chromatography cluster_post Post-Purification cluster_troubleshooting Troubleshooting start Crude Product tlc Develop TLC Method (e.g., Hexane/Ethyl Acetate) start->tlc check_rf Is Rf ~0.2-0.3 and are spots well-separated? tlc->check_rf pack_column Pack Silica Gel Column check_rf->pack_column Yes adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample elute Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure change_solvent Try Different Solvent System analyze->change_solvent Poor Separation check_stability Check Compound Stability (2D TLC) analyze->check_stability Streaking evaporate Evaporate Solvent combine->evaporate characterize Characterize Pure Product (NMR, MS, etc.) evaporate->characterize end Pure this compound characterize->end adjust_solvent->tlc change_solvent->tlc add_tea Add Triethylamine to Eluent check_stability->add_tea Tailing Observed add_tea->tlc

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-(methylthio)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this versatile, yet often unreactive, building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why specific experimental choices are made, helping you troubleshoot and optimize your reactions effectively.

Understanding the Core Challenge: The Electronic Profile of this compound

The observed reactivity of this compound is a direct consequence of its unique electronic structure. Two primary factors are at play:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but, crucially, activates the C2 and C4 positions for nucleophilic attack.[1][2] This is because the nitrogen can stabilize the negative charge in the intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr).[2][3]

  • The Substituents:

    • 2-Chloro Group: The Carbon-Chlorine bond is significantly stronger and less polarizable than its bromine or iodine counterparts. This makes the oxidative addition step—often the rate-determining step in palladium-catalyzed cross-coupling reactions—energetically demanding, leading to sluggish or failed reactions.[1][4]

    • 4-(Methylthio) Group: The methylthio (-SMe) group exerts a dual electronic effect. It is weakly electron-withdrawing inductively but can act as an electron-donating group via resonance by donating a lone pair of electrons from the sulfur atom. This electron-donating character can slightly increase the electron density of the pyridine ring, further disfavoring the oxidative addition required for cross-coupling reactions. However, this group can be oxidized to a potent electron-withdrawing sulfoxide or sulfone, which dramatically alters the molecule's reactivity.[5][6]

This combination renders this compound a challenging substrate, particularly for C-C and C-N bond-forming cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?

A1: This is a common issue stemming from the difficulty of the Pd(0) catalyst undergoing oxidative addition into the strong C-Cl bond.[1] The electron-rich nature of the pyridine, slightly enhanced by the methylthio group, and potential coordination of the pyridine nitrogen to the palladium center can further inhibit catalysis.[4][7] Success hinges on using a highly active catalyst system specifically designed for unreactive aryl chlorides.

Q2: I'm considering a Buchwald-Hartwig amination. What are the primary hurdles?

A2: Similar to Suzuki coupling, the main hurdle is the inertness of the C-Cl bond.[8] Standard palladium catalysts are often insufficient. You will need specialized, sterically hindered, and electron-rich phosphine ligands that promote the oxidative addition step and facilitate the reductive elimination to form the C-N bond.[9]

Q3: Is Nucleophilic Aromatic Substitution (SNAr) a better approach for this substrate?

A3: Often, yes. 2-chloropyridines are generally more reactive than 2-bromopyridines in SNAr reactions.[1] The electron-withdrawing pyridine nitrogen activates the C2 position for nucleophilic attack.[3] This pathway avoids the challenging oxidative addition step entirely. However, the success of SNAr is highly dependent on the nucleophile's strength and the reaction conditions (e.g., temperature, solvent).

Q4: Can I modify the substrate to make it more reactive?

A4: Yes. A powerful strategy is to oxidize the methylthio group to a methylsulfoxide (-S(O)Me) or methylsulfone (-S(O)2Me) group using an oxidant like H2O2.[5] These sulfonyl groups are strongly electron-withdrawing, which deactivates the ring for electrophilic attack but significantly activates the C-Cl bond towards both palladium-catalyzed cross-coupling and SNAr.

Troubleshooting Guide: Reaction-Specific Issues & Solutions

Issue 1: Stalled or Incomplete Suzuki-Miyaura Coupling
Possible Cause(s) Suggested Solution(s)
Insufficient Catalyst Activity: The Pd(0) species is not reactive enough to break the C-Cl bond.Upgrade Your Ligand: Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These are designed to activate aryl chlorides.[10] Use a G2 or G3 Pre-catalyst: Buchwald's pre-catalysts are designed for reliable generation of the active Pd(0) species.
Inappropriate Base: The base may not be strong enough to facilitate the transmetalation step effectively.Select a Stronger Base: For challenging couplings, stronger bases like K3PO4, Cs2CO3, or even potassium tert-butoxide (KOtBu) are often more effective than Na2CO3.[11]
Pyridine Inhibition: The pyridine nitrogen is coordinating to the palladium center, creating an inactive species.[4]Increase Ligand:Palladium Ratio: A higher ligand ratio (e.g., 2:1 or 4:1) can help prevent the substrate from blocking coordination sites on the palladium. Steric Hindrance: Bulky ligands (as mentioned above) can sterically shield the palladium, making it less accessible to the pyridine nitrogen.[4]
High Reaction Temperature Leading to Decomposition: Optimize Temperature: While higher temperatures are often needed, excessive heat can lead to catalyst decomposition or side reactions. Screen temperatures systematically (e.g., 80°C, 100°C, 120°C).
Issue 2: Low Yield in Buchwald-Hartwig Amination
Possible Cause(s) Suggested Solution(s)
Weak Base: The base is not strong enough to deprotonate the amine or facilitate the catalytic cycle.Use a Strong, Non-Nucleophilic Base: Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS are standard choices for aminations of aryl chlorides.[12]
Ligand Incompatibility: The chosen ligand is not optimal for this specific substrate/amine combination.Screen Different Ligands: The performance of Buchwald-Hartwig ligands can be highly specific. Consider ligands like BippyPhos, which has shown broad scope for heteroaryl chlorides, or other specialized ligands from the Buchwald or Hartwig groups.[9]
Catalyst Poisoning: Ensure Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Use High-Purity Reagents: Impurities in solvents, amines, or starting materials can act as catalyst poisons.
Issue 3: Failure of Nucleophilic Aromatic Substitution (SNAr)
Possible Cause(s) Suggested Solution(s)
Poor Nucleophile: The nucleophile is not strong or "soft" enough to attack the C2 position.Increase Nucleophilicity: If using an alcohol or amine, deprotonate it first with a strong base (e.g., NaH, KOtBu) to generate the more reactive alkoxide or amide. For sulfur nucleophiles, thiolates are far more effective than thiols.[13]
Insufficient Temperature: The activation energy for the reaction is not being overcome.Increase Reaction Temperature: SNAr reactions often require elevated temperatures (e.g., 80°C to 150°C), sometimes under sealed-tube or microwave conditions.[14]
Unsuitable Solvent: The solvent may not effectively solvate the intermediate or reactants.Use a Polar Aprotic Solvent: Solvents like DMF, DMAc, NMP, or DMSO are excellent for SNAr as they can stabilize the charged Meisenheimer complex intermediate.[15]

Visualizing the Solution: Workflows & Mechanisms

A logical approach to selecting a reaction pathway is crucial.

G start Goal: Functionalize This compound q1 What bond to form? start->q1 c_c C-C Bond (e.g., Suzuki) q1->c_c c_n C-N Bond (e.g., Buchwald-Hartwig) q1->c_n c_s_o C-S / C-O Bond (SNAr) q1->c_s_o q2 Is direct coupling failing? c_c->q2 c_n->q2 snar_path Direct SNAr with strong nucleophile (e.g., NaSR, NaOR) c_s_o->snar_path strategy1 Strategy 1: Force the Coupling q2->strategy1 Yes strategy2 Strategy 2: Activate the Substrate q2->strategy2 Yes details1 Use specialized ligands (XPhos, SPhos) Stronger base (K3PO4, KOtBu) Higher Temperature strategy1->details1 details2 Oxidize -SMe to -SO2Me Re-attempt coupling under milder conditions strategy2->details2

Caption: Decision workflow for functionalizing this compound.

The catalytic cycle for a challenging Suzuki-Miyaura coupling highlights the critical steps.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (RATE-LIMITING STEP) pd0->oa pd2 Ar-Pd(II)(Cl)L2 oa->pd2 tm Transmetalation pd2->tm pd2_r Ar-Pd(II)(R)L2 tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 product Ar-R (Product) re->product sub 2-Chloro-4-(SMe)Py (Unreactive) sub->oa boronic R-B(OR)2 + Base boronic->tm

Caption: Suzuki-Miyaura catalytic cycle highlighting the challenging oxidative addition step.

Optimized Starting Protocols

These protocols serve as robust starting points. Optimization will likely be required for your specific substrate combination.

Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid

This protocol employs a highly active catalyst system designed for aryl chlorides.

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K3PO4, 3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). The rationale for the extra ligand is to prevent catalyst inhibition by the pyridine nitrogen.[4]

  • Solvent Addition & Degassing: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to make a 0.1 M solution). Seal the vial and remove from the glovebox. If not using a glovebox, assemble the solids and purge the vessel with argon for 15-20 minutes before adding degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol uses a strong base and a specialized ligand.

  • Reagent Preparation: To an oven-dried vial in a glovebox, add sodium tert-butoxide (NaOtBu, 1.5 equiv). Add the palladium pre-catalyst (e.g., BippyPhos/[Pd(cinnamyl)Cl]2, 2 mol%) and this compound (1.0 equiv).[9]

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (to make a 0.2 M solution) followed by the secondary amine (1.2 equiv).

  • Reaction: Seal the vial and heat to 100 °C with stirring for 4-18 hours. The causality for using a strong base like NaOtBu is to ensure efficient deprotonation of the amine and to facilitate the crucial reductive elimination step.[12]

  • Monitoring & Work-up: Monitor reaction progress by LC-MS. Upon completion, cool to room temperature, and quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. Purify by column chromatography.

References

Technical Support Center: A Researcher's Guide to Preventing the Decomposition of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-Chloro-4-(methylthio)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. The stability of this compound is paramount for achieving reproducible results and high yields in synthetic applications. This guide provides in-depth, field-proven insights into the causes of its decomposition and offers robust, actionable strategies to maintain its integrity throughout storage and experimental use.

Section 1: Understanding the Chemical Vulnerabilities of this compound

This compound is a valuable building block, but its structure contains specific functional groups that are susceptible to degradation under common laboratory conditions. Understanding these vulnerabilities is the first step toward prevention.

  • Oxidation of the Thioether: The methylthio (-SCH₃) group is readily oxidized. Mild oxidation can convert it to a methylsulfinyl group (-SOCH₃), and stronger oxidation can yield a methylsulfonyl group (-SO₂CH₃). This transformation fundamentally alters the electronic properties and reactivity of the pyridine ring, often leading to unwanted side reactions or complete reaction failure.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, and the chlorine atom at the 2-position is an excellent leaving group, making it a primary site for nucleophilic attack. While this reactivity is often desired, it can also be a source of degradation if unintended nucleophiles (like water/hydroxide) are present.

  • Lability of the Methylthio Group: While the chloro group is typically more labile, the methylthio group can also be displaced by certain nucleophiles, particularly under forcing conditions. Studies on related pyrimidines have shown that groups at this position can be labile, potentially leading to complex product mixtures[1].

  • Hydrolysis: The compound is sensitive to moisture. The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the chloro group to a hydroxyl group, forming 2-hydroxy-4-(methylthio)pyridine.

Below is a diagram illustrating the primary pathways through which decomposition can occur.

G cluster_main This compound cluster_products Decomposition Products main This compound oxidation 2-Chloro-4-(methylsulfinyl/sulfonyl)pyridine main->oxidation Oxidation (Air, Oxidizing Agents) hydrolysis 2-Hydroxy-4-(methylthio)pyridine main->hydrolysis Hydrolysis (Moisture, H⁺/OH⁻) substitution Unintended SₙAr Products main->substitution Nucleophilic Attack (Trace Nucleophiles)

Caption: Key Decomposition Pathways for this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of this compound in a practical, question-and-answer format.

FAQ 1: Storage and Handling

Question: My previously pure bottle of this compound now appears discolored and shows impurities in my analysis. What happened?

Answer: This is a classic case of degradation during storage. The compound is sensitive to multiple atmospheric factors. The primary culprits are exposure to air (oxygen), moisture, and light[2].

Root Causes & Solutions:

  • Oxidation: The thioether group has likely been oxidized by atmospheric oxygen.

    • Preventative Action: Always store the compound under an inert atmosphere (e.g., argon or nitrogen). After use, flush the headspace of the container with inert gas before resealing.

  • Hydrolysis: Trace moisture in the bottle or from atmospheric humidity can cause hydrolysis of the reactive C-Cl bond.

    • Preventative Action: Store the compound in a desiccator or a controlled low-humidity environment. Use anhydrous handling techniques, such as working in a glovebox or using dry syringes and needles for transfers.

  • Photodecomposition: Like many heterocyclic compounds, it can be sensitive to light.

    • Preventative Action: Store the bottle in a dark location or use an amber glass vial to protect it from light[2].

  • Temperature: Elevated temperatures accelerate all degradation pathways.

    • Preventative Action: Store the compound refrigerated at 2°C - 8°C as recommended by suppliers. Ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

ParameterRecommended ConditionRationale
Temperature 2°C - 8°CSlows the rate of all decomposition reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the methylthio group.
Moisture Dry / DesiccatedPrevents hydrolysis of the chloro group.
Light Protected (Amber Vial / Dark)Prevents potential photodecomposition.
Container Tightly SealedPrevents ingress of air and moisture[3][4].
FAQ 2: Reaction Failures and Unexpected Side Products

Question: My reaction is giving low yields and multiple unexpected spots on TLC. Could the starting material be decomposing during the reaction?

Answer: Yes, absolutely. Reaction conditions are as critical as storage conditions. Incompatibility with certain reagents or solvents, or excessive heat, can cause significant decomposition.

Root Causes & Solutions:

  • Incompatible Reagents: The compound is incompatible with strong oxidizing agents and strong acids[2][4].

    • Strong Oxidizing Agents (e.g., H₂O₂, KMnO₄, m-CPBA): These will rapidly and unselectively oxidize the methylthio group, deactivating your substrate. If an oxidation step is required elsewhere in the molecule, the thioether must be protected or the synthetic route redesigned.

    • Strong Acids: Protonation of the pyridine nitrogen activates the ring towards nucleophilic attack and can promote unwanted side reactions.

    • Certain Nucleophiles: Be cautious with strong or excess nucleophiles. While the goal is often to displace the chlorine, some nucleophiles can also attack the methylthio group, leading to byproducts[1].

  • Thermal Instability: While the compound is stable at recommended storage temperatures, prolonged exposure to high heat during a reaction (e.g., refluxing in high-boiling solvents) can cause thermal decomposition.

    • Preventative Action: If possible, run reactions at the lowest effective temperature. Monitor reaction progress closely to avoid unnecessarily long heating times. Thermal decomposition can lead to the release of hazardous gases like NOx, SOx, and HCl[4].

  • Solvent Choice: The choice of solvent is critical. Protic solvents (like methanol or water) can act as nucleophiles, especially at elevated temperatures or in the presence of a base.

    • Preventative Action: Use dry, aprotic solvents (e.g., THF, Dichloromethane, Toluene, Acetonitrile) unless the reaction chemistry specifically requires a protic medium[5][6]. Always use anhydrous grade solvents to minimize hydrolysis.

Reagent/Condition ClassCompatibility IssueRecommendation
Strong Oxidizing Agents Oxidation of thioetherAvoid completely. Protect the thioether if oxidation elsewhere is needed.
Strong Acids Ring activation, side reactionsUse milder conditions or a non-acidic route if possible.
Excess/Harsh Nucleophiles Potential for substitution at C4Use stoichiometric amounts; consider milder nucleophiles or lower temperatures.
High Temperatures Thermal decompositionUse the lowest feasible temperature and monitor reaction time carefully.
Protic Solvents (H₂O, Alcohols) Hydrolysis/SolvolysisUse dry, aprotic solvents whenever possible.

Section 3: Proactive Quality Control Protocols

Trustworthy science is built on well-characterized reagents. Before committing your valuable time and materials to a reaction, a quick quality control check on your this compound is a self-validating step that prevents downstream failure.

Protocol: Rapid Purity Assessment by LC-MS

Objective: To verify the identity and purity of this compound before use.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.

    • Dilute this stock solution 100-fold with the mobile phase to create a working solution (~10 µg/mL).

  • Instrumentation & Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm)[7].

    • Mobile Phase: An isocratic or gradient elution using acetonitrile and water (with 0.1% formic acid or 10 mM ammonium acetate as an additive) is a good starting point[7].

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection (UV): Monitor at a wavelength where the pyridine ring absorbs, typically around 254 nm.

    • Detection (MS): Use Electrospray Ionization in positive mode (ESI+). Look for the protonated molecular ion [M+H]⁺.

  • Data Analysis:

    • Expected Mass: The molecular weight of C₆H₆ClN₂S is approximately 175.64 g/mol . In ESI+ mode, you should observe a primary ion peak at m/z ≈ 176.6 .

    • Purity Check: In the UV chromatogram, a pure sample should show a single major peak. The presence of other significant peaks indicates impurities. Correlate these with the mass spectrometer data to identify potential degradation products (e.g., an M+16 peak could indicate oxidation).

The workflow below illustrates a logical approach to troubleshooting experimental issues.

G start Problem Encountered: Low Yield / Impure Product check_purity Step 1: Assess Purity of Starting Material (SM) start->check_purity is_pure Is SM Pure? check_purity->is_pure review_storage Root Cause: SM Degradation. Action: Review Storage Protocol (See FAQ 1) is_pure->review_storage No review_reaction Step 2: Evaluate Reaction Conditions is_pure->review_reaction Yes success Problem Resolved review_storage->success is_compatible Are Conditions Compatible? review_reaction->is_compatible review_reagents Root Cause: Incompatible Reagents/Solvents. Action: Review Compatibility Chart (See FAQ 2) is_compatible->review_reagents No review_temp Root Cause: Thermal Decomposition. Action: Lower Temperature / Reduce Time (See FAQ 2) is_compatible->review_temp Yes review_reagents->success review_temp->success

Caption: A logical workflow for troubleshooting experiments.

References

Technical Support Center: Optimizing Solvent Conditions for 2-Chloro-4-(methylthio)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions for successful reaction outcomes.

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound, with a focus on the critical role of solvent conditions.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I optimize the solvent conditions?

Answer:

Low yields in Suzuki-Miyaura couplings with this compound are a common issue, often stemming from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The choice of solvent is critical in overcoming this hurdle.

  • Underlying Cause: The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. C-Cl bonds are stronger and less readily cleaved than C-Br or C-I bonds, often requiring more forcing conditions or a more specialized catalytic system. The solvent plays a crucial role in stabilizing the catalytic species and influencing the reaction kinetics.

  • Troubleshooting Steps & Solvent Optimization:

    • Assess Your Current Solvent System: Aprotic polar solvents are generally preferred for Suzuki-Miyaura reactions.[1] Common choices include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). If you are using a nonpolar solvent like toluene, consider switching to a more polar option.[2]

    • The Role of Protic Co-solvents: The addition of water or an alcohol (e.g., isopropanol, ethanol) as a co-solvent can be highly beneficial.[2] Protic co-solvents can aid in the dissolution of the base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step by interacting with the boronic acid.[3] A common starting point is a 3:1 to 5:1 mixture of your organic solvent to water.

    • Consider Ligand and Catalyst Compatibility: The choice of phosphine ligand is as critical as the solvent. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition step.[4] Ensure your chosen solvent can effectively solubilize both the palladium precursor and the ligand. Some modern palladium pre-catalysts, like the G2 and G3 palladacycles, show excellent activity in a range of solvents.[4]

    • Temperature and Reaction Time: Given the lower reactivity of the chloride, higher temperatures (80-120 °C) are often required. Ensure your chosen solvent has a sufficiently high boiling point. Microwave irradiation can also be a powerful tool to accelerate the reaction, often in solvents like DMF or 1,4-dioxane.[2]

  • Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

    • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M).

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of -Cl with -H). How can I mitigate this side reaction by adjusting the solvent and other parameters?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides or when the desired C-N bond formation is slow.[5] The choice of solvent, base, and ligand are all interconnected factors.

  • Underlying Cause: Hydrodehalogenation can occur through a competing reaction pathway where a palladium-hydride species is formed, which then reductively eliminates to give the dehalogenated product. The formation of this palladium-hydride can be promoted by certain bases and solvents.

  • Troubleshooting Steps & Solvent Optimization:

    • Solvent Choice: While ethereal solvents like 1,4-dioxane and THF are common, non-polar aromatic solvents such as toluene or xylene can sometimes suppress hydrodehalogenation.[6] The key is to select a solvent that provides good solubility for the reactants and the catalytic complex while minimizing pathways for palladium-hydride formation.

    • Base Selection: Strong, non-nucleophilic bases are required for the Buchwald-Hartwig reaction. Sodium tert-butoxide (NaOtBu) is a common choice. However, if hydrodehalogenation is a problem, consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require a more active catalyst system or higher temperatures.[6]

    • Ligand Selection: The use of sterically hindered biarylphosphine ligands (e.g., Josiphos, BrettPhos) is often crucial for promoting the desired C-N reductive elimination over competing pathways.[5]

    • Water Content: Ensure your reaction is conducted under strictly anhydrous conditions. Water can react with the palladium catalyst and base to generate species that promote hydrodehalogenation.

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// Edges start -> check_solvent; check_solvent -> nonpolar [label="Analyze"]; check_solvent -> polar_aprotic [label="Analyze"]; nonpolar -> add_protic [label="Action"]; polar_aprotic -> add_protic [label="Action"]; add_protic -> check_ligand; check_ligand -> standard_ligand [label="Analyze"]; check_ligand -> bulky_ligand [label="Analyze"]; standard_ligand -> switch_ligand [label="Action"]; switch_ligand -> check_temp; bulky_ligand -> check_temp; check_temp -> low_temp [label="Analyze"]; low_temp -> increase_temp [label="Action"]; increase_temp -> success; } ` Caption: Decision tree for troubleshooting low yields in cross-coupling reactions.

Category 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 3: My SNAr reaction with an amine nucleophile is sluggish and gives poor conversion. I expected the chloro-substituent to be reactive. What is going on?

Answer:

While the pyridine ring is electron-deficient and generally activated for SNAr, the overall reactivity is a balance of electronic effects from all substituents.[7][8]

  • Underlying Cause: The 4-(methylthio) group is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the ring nitrogen. This deactivation can make the SNAr reaction more difficult than on a pyridine ring with only electron-withdrawing substituents.

  • Troubleshooting Steps & Solvent Optimization:

    • Solvent Polarity is Key: SNAr reactions proceed through a charged intermediate (Meisenheimer complex). Polar aprotic solvents, such as DMF, DMSO, or NMP, are highly effective at stabilizing this charged intermediate and accelerating the reaction.[9] If you are using a less polar solvent like THF or acetonitrile, switching to one of these options can dramatically increase the reaction rate.

    • Consider Protic Solvents Carefully: Polar protic solvents (e.g., ethanol, water) can also be used, but their effect is more complex. While they can stabilize the charged intermediate, they can also solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[9] For amine nucleophiles, aprotic polar solvents are generally a better first choice.

    • Increase Temperature: These reactions often require elevated temperatures (100-150 °C) to achieve a reasonable rate. Ensure your solvent choice is compatible with the required temperature.

    • Base Assistance: For weakly nucleophilic amines, the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) can be beneficial by deprotonating the amine in situ, increasing its nucleophilicity.

Question 4: I am observing a side product where the -SMe group has been displaced instead of the -Cl group. How can I improve the selectivity for C-Cl displacement?

Answer:

This is an interesting and not entirely unexpected observation. While the C-Cl bond is the intended reactive site, under certain conditions, the methylthio group can be converted into a better leaving group.

  • Underlying Cause: The methylthio group (-SMe) itself is a poor leaving group. However, if trace oxidants are present in your reaction mixture (or if the starting material has degraded), the sulfide can be oxidized to a sulfoxide (-S(O)Me) or a sulfone (-SO₂Me). The methylsulfonyl group (-SO₂Me) is an excellent leaving group, often more labile than chloride in SNAr reactions.[10]

  • Troubleshooting Steps & Solvent Optimization:

    • Use High-Purity, Degassed Solvents: To prevent oxidation, use freshly distilled or high-purity anhydrous solvents. Degassing the solvent by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes before use can remove dissolved oxygen.

    • Check Starting Material Purity: Ensure your this compound is pure and has not been partially oxidized during storage.

    • Avoid Oxidizing Conditions: Be mindful of all reagents and the reaction atmosphere. Ensure the reaction is run under a strictly inert atmosphere.

    • Solvent Choice: While the solvent is not the direct cause of oxidation, using solvents known to be prone to peroxide formation (e.g., aged THF or dioxane) without proper purification can introduce oxidants into your reaction.

// Reactants reactants [label=<

+ Nu-

];

// Intermediate intermediate [label=<

Meisenheimer Complex

];

// Products products [label=<

+ Cl-

];

// Edges reactants -> intermediate [label="Nucleophilic Attack\n(Slow, Rate-Determining)"]; intermediate -> products [label="Loss of Leaving Group\n(Fast)"]; } ` Caption: General mechanism of SNAr on this compound.

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is best for SNAr reactions with this compound: protic or aprotic?

A1: For most SNAr reactions, polar aprotic solvents are the preferred choice. These solvents excel at stabilizing the charged Meisenheimer intermediate without solvating the nucleophile, thus maximizing its reactivity.

Solvent TypeExamplesAdvantages for SNArDisadvantages for SNAr
Polar Aprotic DMSO, DMF, NMP, AcetonitrileExcellent stabilization of charged intermediates.[9] Does not reduce nucleophilicity through H-bonding.Higher boiling points can make removal difficult. Can be hygroscopic.
Polar Protic Water, Ethanol, IsopropanolCan also stabilize charged intermediates. Can dissolve ionic reagents.Can solvate the nucleophile via H-bonding, reducing its reactivity.
Nonpolar Aprotic Toluene, Hexane, DioxaneUseful for specific applications like some cross-couplings.Generally poor at stabilizing the charged SNAr intermediate, leading to very slow reaction rates.

Q2: For a Suzuki coupling, what is the best general-purpose solvent system to start with?

A2: A great starting point for a Suzuki coupling with a challenging substrate like this compound is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) with a suitable base like K₂CO₃ or K₃PO₄.[11] This combination provides a good balance of polarity, solubility for both organic and inorganic reagents, and is compatible with a wide range of palladium catalysts and ligands.

Q3: How does the 4-(methylthio) group influence the reactivity of the 2-chloro position?

A3: The 4-(methylthio) group has a dual electronic effect. It is electron-withdrawing through induction but electron-donating through resonance. For SNAr, where the ring becomes more electron-rich in the transition state, the electron-donating resonance effect is significant and deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. In palladium-catalyzed cross-couplings, the electronic effect can influence the oxidative addition step, but the choice of ligand often has a more dominant effect on the reaction's success.[12]

Q4: Can pyridine be used as a solvent for these reactions?

A4: While pyridine is a polar aprotic solvent, it is generally not recommended as a solvent for these reactions.[8] Its basic and nucleophilic nature can lead to several complications: it can compete with the desired nucleophile, coordinate strongly to the palladium catalyst and inhibit its activity, and lead to the formation of pyridinium salt byproducts. It is better used as a base or an additive in small quantities if required.

// Nodes start [label="Select Reaction Type", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; snar [label="SNAr", fillcolor="#FBBC05", fontcolor="#202124"]; cross_coupling [label="Pd Cross-Coupling", fillcolor="#FBBC05", fontcolor="#202124"]; polar_aprotic [label="Use Polar Aprotic Solvent\n(DMSO, DMF, NMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; aprotic_protic_mix [label="Use Aprotic/Protic Mixture\n(Dioxane/H₂O, THF/H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor_reaction [label="Monitor Reaction Progress\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize [label="Optimize T°, Concentration, Base", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Successful Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> snar; start -> cross_coupling; snar -> polar_aprotic; cross_coupling -> aprotic_protic_mix; polar_aprotic -> monitor_reaction; aprotic_protic_mix -> monitor_reaction; monitor_reaction -> optimize [label="If sluggish"]; optimize -> monitor_reaction; monitor_reaction -> success [label="If complete"]; } ` Caption: A general workflow for selecting an optimal solvent system.

References

Technical Support Center: Purification of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of 2-Chloro-4-(methylthio)pyridine crude product. Here, we address common impurities, troubleshooting strategies, and frequently asked questions to ensure the attainment of high-purity material essential for downstream applications.

Section 1: Troubleshooting Guide

This section is designed to address specific issues encountered during the purification of this compound.

Q1: My final product shows a persistent colored impurity, even after initial workup. What is the likely cause and how can I remove it?

A1: Colored impurities in the synthesis of this compound often arise from side reactions or the degradation of reagents. One common source is the formation of isomeric byproducts during the chlorination step.[1] The use of chlorinating agents like phosphorus oxychloride can sometimes lead to the formation of small amounts of 4-chloro-3-methylpyridine as a byproduct, which can be difficult to separate.[1]

Causality: The presence of organic nitrogen bases in the reaction mixture can influence the formation of these isomers.[1] Additionally, elevated reaction temperatures can promote the formation of colored polymeric materials.

Troubleshooting Steps:

  • Activated Carbon Treatment: A simple and often effective method is to treat a solution of the crude product with activated carbon. The porous structure of activated carbon provides a large surface area for the adsorption of colored impurities.

    • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add 5-10% w/w of activated carbon to the solution. Stir the mixture at room temperature for 30-60 minutes. Filter the mixture through a pad of celite to remove the carbon. Concentrate the filtrate under reduced pressure.

  • Column Chromatography: If the impurity is not removed by carbon treatment, column chromatography is the next logical step. A silica gel column is typically effective.

    • Eluent System: A non-polar/polar solvent system is recommended. A gradient elution starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity can effectively separate the desired product from more polar colored impurities.

  • Recrystallization: If the product is a solid and of sufficient purity after initial purification, recrystallization can be an excellent final polishing step.

    • Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

Q2: My NMR analysis indicates the presence of unreacted starting material, 4-hydroxy-2-(methylthio)pyrimidine. How can I efficiently remove it?

A2: Incomplete chlorination is a common issue. The unreacted starting material, being a hydroxy-pyrimidine, has significantly different polarity compared to the chlorinated product. This difference can be exploited for separation.

Causality: Insufficient amount of chlorinating agent, reaction time, or suboptimal reaction temperature can lead to incomplete conversion.

Troubleshooting Steps:

  • Aqueous Base Wash: The acidic nature of the hydroxyl group on the starting material allows for its removal with a basic wash.

    • Protocol: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The starting material will be deprotonated and extracted into the aqueous phase. Separate the layers and wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Column Chromatography: If the basic wash is not completely effective or if other impurities are present, column chromatography is a reliable method. The starting material is significantly more polar and will have a much lower Rf value on a silica gel TLC plate compared to the product. A well-chosen eluent system will leave the starting material on the column while the product elutes.

Q3: I am observing an unexpected peak in my LC-MS analysis. What could be a potential side product?

A3: A common side reaction is the formation of the isomeric byproduct, 4-chloro-2-(methylthio)pyrimidine.[2] Depending on the synthetic route, other possibilities include over-chlorination or reactions with the solvent.

Causality: The regioselectivity of the chlorination reaction is not always perfect, leading to the formation of isomers.[1][3]

Troubleshooting Steps:

  • Analytical Method Development: Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the impurity. This can help in identifying the structure. Tandem mass spectrometry (MS/MS) can provide further structural information.[4]

  • Purification Strategy:

    • Column Chromatography: Isomers can often be separated by careful column chromatography. A long column with a shallow solvent gradient will provide the best resolution.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended method for routine purification of this compound?

A1: For routine purification to achieve good purity (>97%), a combination of an aqueous workup followed by flash column chromatography is generally recommended.[3][5] The aqueous workup helps to remove inorganic salts and highly polar impurities, while column chromatography is effective at separating less polar byproducts and unreacted starting materials.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity and identity of this compound.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if they are present in significant amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting and identifying trace impurities.[4]

  • Gas Chromatography (GC): Can also be used for purity analysis, especially for volatile impurities.[5]

Q3: What are the storage conditions for purified this compound?

A3: Based on supplier recommendations, 2-Chloro-4-(methylthio)pyrimidine should be stored at 2°C - 8°C in a tightly closed container to prevent degradation.

Section 3: Experimental Protocols

This protocol describes a standard procedure for the purification of a crude this compound product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (optional, for sample loading)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully add the dried sample onto the top of the packed column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be:

    • Hexane (2 column volumes)

    • 98:2 Hexane:Ethyl Acetate (4 column volumes)

    • 95:5 Hexane:Ethyl Acetate (6 column volumes)

    • 90:10 Hexane:Ethyl Acetate (until the product has fully eluted)

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Sample Loading Dry Loading
Monitoring TLC with UV visualization

Section 4: Visualizations

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Removal of acidic impurities Drying Drying (e.g., Na2SO4) Workup->Drying Concentration1 Concentration Drying->Concentration1 ColumnChromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Concentration1->ColumnChromatography Separation of byproducts FractionAnalysis TLC Analysis of Fractions ColumnChromatography->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling Identify pure fractions Concentration2 Final Concentration Pooling->Concentration2 PureProduct Pure Product Concentration2->PureProduct

Caption: A typical workflow for the purification of this compound.

TroubleshootingLogic ImpureProduct Impure Product Detected ColoredImpurity Colored Impurity? ImpureProduct->ColoredImpurity UnreactedSM Unreacted Starting Material? ImpureProduct->UnreactedSM IsomericImpurity Isomeric Impurity? ImpureProduct->IsomericImpurity CarbonTreatment Activated Carbon Treatment ColoredImpurity->CarbonTreatment Yes BaseWash Aqueous Base Wash UnreactedSM->BaseWash Yes ColumnChromatography Column Chromatography IsomericImpurity->ColumnChromatography Yes CarbonTreatment->ColumnChromatography If color persists BaseWash->ColumnChromatography If still present PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC For difficult separations

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of 2-Chloro-4-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important chemical intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues and successfully scale your process.

Overview of Synthetic Strategy

This compound is a key building block in medicinal chemistry. While several synthetic routes exist, a common and scalable approach involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine precursor. The most direct method starts from 2,4-dichloropyridine and involves a selective substitution with a methylthiol source.

This guide will focus on the challenges and optimization of the following primary synthetic pathway:

Synthesis_Workflow cluster_0 Step 1: Selective Nucleophilic Substitution cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification A 2,4-Dichloropyridine C Reaction Vessel (Polar Aprotic Solvent, e.g., DMF, DMSO) A->C B Sodium Thiomethoxide (NaSMe) B->C D Aqueous Quench C->D Reaction Monitoring (TLC/GC/LC-MS) E Extraction (e.g., Ethyl Acetate, DCM) D->E F Crude Product E->F G Column Chromatography or Recrystallization F->G H Pure this compound G->H

Figure 1: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and scale-up process.

Q1: The reaction shows low conversion of 2,4-dichloropyridine, even after extended reaction times. What's going wrong?

A1: This is a common issue often related to reagent quality, solvent choice, or temperature.

  • Causality: The SNAr reaction at the C4 position is generally favored due to better stabilization of the Meisenheimer intermediate, but its rate is highly dependent on the nucleophilicity of the attacking species and reaction conditions.

  • Troubleshooting Steps:

    • Reagent Quality: Sodium thiomethoxide (NaSMe) is hygroscopic and can degrade upon exposure to air and moisture, reducing its nucleophilicity. Use freshly prepared or properly stored NaSMe. Consider using a solution of sodium thiomethoxide or generating it in situ from sodium hydride and methanethiol if you have the appropriate setup.

    • Solvent Purity: The reaction requires a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the SNAr mechanism. Ensure your solvent is anhydrous. Water can protonate the nucleophile and interfere with the reaction.

    • Temperature Control: While the reaction may proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate. Monitor the reaction progress by TLC or GC to avoid byproduct formation at higher temperatures.

    • Mixing Efficiency: On a larger scale, poor mixing can lead to localized concentration gradients and incomplete reaction. Ensure your reactor is equipped with an appropriate agitator to maintain a homogeneous mixture.

Q2: My final product is contaminated with a significant amount of the 4-chloro-2-(methylthio)pyridine isomer. How can I improve selectivity and purify the product?

A2: Formation of the C2-substituted isomer is the most common side reaction. Controlling the reaction temperature is critical to maximizing regioselectivity.

  • Causality: The chlorine atom at the C2 position is also susceptible to nucleophilic attack. While the C4 position is electronically favored, the kinetic vs. thermodynamic control of the reaction can be influenced by temperature. Lower temperatures generally favor the formation of the more stable C4-substituted product.

  • Improving Selectivity:

    • Temperature Management: Perform the addition of sodium thiomethoxide at a lower temperature (e.g., 0-10 °C) and then allow the reaction to slowly warm to room temperature or slightly above. This minimizes the initial rate of C2 substitution.

  • Purification Strategy:

    • Column Chromatography: The two isomers can typically be separated by silica gel column chromatography. A gradient elution using a hexane/ethyl acetate or dichloromethane/methanol solvent system is often effective.

    • Recrystallization: If the isomeric impurity is present at a low level, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) may be sufficient to achieve the desired purity.

Q3: The work-up is problematic. I'm observing product degradation or forming stable emulsions during extraction. How should I proceed?

A3: Pyridine-containing compounds can be sensitive, and their basicity can lead to work-up challenges. A careful and controlled work-up protocol is essential.

  • Causality: The pyridine nitrogen can be protonated in acidic conditions, increasing the product's solubility in the aqueous phase. Harsh pH changes or excessive heat can lead to hydrolysis of the chloro group or oxidation of the methylthio group.

  • Recommended Work-up Protocol:

    • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a stirred vessel containing ice water. This helps to dissipate any heat and precipitate some of the product.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Breaking Emulsions: If an emulsion forms, adding a saturated brine solution can help break it by increasing the ionic strength of the aqueous phase.

    • Washing: Wash the combined organic layers sequentially with water and then brine. Avoid strong acidic or basic washes unless necessary to remove specific impurities, and if so, perform them at low temperatures.[1]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (e.g., < 40 °C) to prevent degradation.

Troubleshooting_Tree Start Low Purity Issue Isomer Isomeric Byproduct (4-Chloro-2-methylthio...) Start->Isomer Start_Mat Unreacted Starting Material? Isomer->Start_Mat No Temp Action: 1. Lower initial reaction temp (0-10 °C). 2. Control exotherm during addition. 3. Purify via column chromatography. Isomer->Temp Yes Other Other Impurities? Start_Mat->Other No Conversion Action: 1. Increase reaction time/temp. 2. Check reagent quality. 3. Optimize stoichiometry. Start_Mat->Conversion Yes Workup Action: 1. Analyze byproducts (GC-MS/LC-MS). 2. Check for degradation during work-up. 3. Use gentle work-up (no strong acid/base). Other->Workup Yes

Figure 2: Decision tree for troubleshooting low purity issues.

Scaling Up Considerations & FAQs

Q: What are the primary safety concerns when scaling up this synthesis? A: The main concerns are the handling of reagents and the management of the reaction environment.

  • Reagents: Sodium thiomethoxide is corrosive and flammable. Anhydrous solvents like DMF and DMSO have specific handling requirements. The final product, 2-Chloro-4-(methylthio)pyrimidine, is classified as a substance that causes severe skin burns and eye damage.[2]

  • Process: The reaction can be exothermic, especially during the initial addition of the nucleophile. On a larger scale, this heat must be managed effectively with a reactor cooling system to prevent runaway reactions and the formation of byproducts. Always use appropriate Personal Protective Equipment (PPE), including face shields, gloves, and respirators, and work in a well-ventilated area or fume hood.[3]

Q: What is the recommended method for monitoring reaction completion on a large scale? A: For in-process control (IPC), Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis and confirmation of completion, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are preferred. A typical sample preparation involves quenching a small aliquot of the reaction mixture in water, extracting with ethyl acetate, and analyzing the organic layer.

Q: What are the optimal storage conditions for the final product? A: this compound should be stored in a well-closed container under refrigerated conditions, typically between 2°C and 8°C, to ensure its long-term stability.

Q: Can I use a different chlorinating agent if I am synthesizing via the alternative route from 4-(methylthio)pyridin-2(1H)-one? A: Yes, while phosphorus oxychloride (POCl₃) is commonly used, other chlorinating agents like thionyl chloride (SOCl₂) can also be employed.[4] However, the reaction conditions, such as temperature and the use of a base (e.g., pyridine, triethylamine), will need to be re-optimized.[5][6] POCl₃ is often preferred for its effectiveness in chlorinating such heterocyclic systems.

Table 1: Summary of Key Process Parameters and Controls
ParameterLaboratory Scale (e.g., 1-10 g)Pilot Scale (e.g., 1-10 kg)Rationale & Control Strategy
Reagent Addition Manual addition via syringe or dropping funnelMetered addition via pumpControl exotherm, maintain optimal concentration, and ensure safety.
Temperature Control Ice bath / Oil bathJacketed reactor with thermal fluidCritical for regioselectivity and preventing runaway reactions. Monitor internal T°.
Mixing Magnetic stirrerOverhead mechanical stirrer (various impeller types)Essential for homogeneity, heat transfer, and mass transfer.
Work-up Quench Pouring into beaker of ice waterReverse addition into a cooled quench vesselSafer and more controllable for large volumes.
Purification Flash Column ChromatographyShort-path distillation or RecrystallizationChromatography is often not economically viable at scale.

References

Troubleshooting pyridine N-oxidation side reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyridine N-Oxidation. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during this fundamental transformation in synthetic chemistry. As a process pivotal to modifying the electronic properties of the pyridine ring, N-oxidation is a gateway to a diverse array of functionalizations. However, the reaction is not without its challenges, from low yields to unexpected side reactions.

This resource is structured to address your specific issues directly. We will delve into the causality behind common problems and provide scientifically grounded, field-proven solutions to help you optimize your reactions and achieve your synthetic goals with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during pyridine N-oxidation in a practical, question-and-answer format.

Problem 1: Low or No Yield of the Desired N-Oxide

Q: I've set up my pyridine N-oxidation reaction, but upon workup and analysis, I'm seeing a very low yield of my desired product, or in some cases, only unreacted starting material. What are the likely causes and how can I fix this?

A: Diagnosis & Solutions

Low or no conversion is a frequent issue that can typically be traced back to one of three areas: the choice and quality of the oxidizing agent, the nature of the pyridine substrate itself, or suboptimal reaction conditions.

1. Oxidizing Agent Inactivity or Incompatibility:

  • The Cause: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common oxidants. However, they can degrade upon storage. Similarly, in situ preparations, like using hydrogen peroxide with acetic acid, may not be generating the active oxidizing species efficiently.[1][2]

  • The Solution:

    • Verify Reagent Activity: Before use, check the activity of your m-CPBA using a simple iodometric titration. For in situ methods, ensure the quality of your hydrogen peroxide.

    • Switch Oxidants: If one oxidant fails, another may succeed. For electron-rich pyridines, m-CPBA or peracetic acid are often effective.[3] For electron-deficient pyridines, stronger systems are required. A combination of urea-hydrogen peroxide (UHP) with an activating anhydride like trifluoroacetic anhydride (TFAA) is a powerful option for these challenging substrates.[4][5] Sodium percarbonate with trifluoromethanesulfonic anhydride is another potent combination.[6]

2. Electron-Deficient Pyridine Substrates:

  • The Cause: The lone pair on the pyridine nitrogen acts as the nucleophile in this reaction. Electron-withdrawing groups (EWGs) on the pyridine ring decrease the nucleophilicity of the nitrogen, making it less reactive towards the oxidant.[5]

  • The Solution:

    • Harsher Conditions: For pyridines bearing EWGs (e.g., nitro, cyano, halo groups), you will likely need more forcing conditions. This includes using a stronger oxidizing system (as mentioned above), higher temperatures, and longer reaction times.[6][7]

    • Catalytic Methods: Consider catalytic approaches. For instance, methyltrioxorhenium (MTO) can catalyze the oxidation of electron-deficient pyridines with hydrogen peroxide.[5]

3. Suboptimal Reaction Conditions:

  • The Cause: Temperature, solvent, and stoichiometry play a critical role. The reaction may be too slow at low temperatures, or side reactions may dominate at elevated temperatures. The solvent must be compatible with both the substrate and the oxidant.

  • The Solution:

    • Temperature Screening: If your reaction is sluggish at room temperature, try incrementally increasing the temperature. For example, starting at room temperature and gradually heating to 40-70°C can be effective.[2]

    • Solvent Choice: Chlorinated solvents like dichloromethane (DCM) or chloroform are common. Acetonitrile is also a viable option.[5] Ensure your solvent is dry, as water can interfere with some oxidizing agents.

    • Stoichiometry: A slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents) is typically used to drive the reaction to completion.[1]

Below is a general workflow to guide your troubleshooting process for low-yield reactions.

G start Low / No Yield reagent Check Oxidant Activity & Purity start->reagent substrate Assess Pyridine Reactivity (Electron Rich vs. Deficient) start->substrate conditions Review Reaction Conditions (Temp, Solvent, Time) start->conditions reagent_sol Solution: - Titrate m-CPBA - Use fresh H2O2 - Switch to a different oxidant reagent->reagent_sol substrate_sol Solution: - Use stronger oxidant (e.g., UHP/TFAA) - Increase temperature - Consider catalytic method substrate->substrate_sol conditions_sol Solution: - Screen temperatures (e.g., RT to 70°C) - Ensure dry solvent - Adjust stoichiometry (1.1-1.5 eq oxidant) conditions->conditions_sol

Caption: Troubleshooting workflow for low-yield N-oxidation.

Problem 2: Formation of Hydroxylated Byproducts

Q: My reaction is producing the N-oxide, but I'm also isolating a significant amount of a hydroxylated pyridine derivative. What is causing this and how can I prevent it?

A: Diagnosis & Solutions

The formation of hydroxylated pyridines often occurs through a rearrangement pathway, particularly when using certain reagents.

  • The Cause: This side reaction is common when using acetic anhydride in the workup or as part of the reaction, especially with peracetic acid generated in situ. The N-oxide can react with acetic anhydride to form an intermediate that rearranges to yield 2-acetoxypyridine. Subsequent hydrolysis during workup then gives the 2-hydroxypyridine.[3][8]

  • The Solution:

    • Avoid Acetic Anhydride: If possible, use an oxidizing agent that does not require or generate acetic anhydride. m-CPBA is a good alternative.[3]

    • Use Pre-formed Peracetic Acid: If you must use peracetic acid, use a stabilized, pre-formed solution rather than generating it in situ from acetic acid and hydrogen peroxide, which can leave residual acetic anhydride.[3]

    • Controlled Temperature: Keep the reaction temperature as low as feasible to disfavor the rearrangement pathway, which often has a higher activation energy than the desired N-oxidation.

Problem 3: Ring Opening or Decomposition of Starting Material/Product

Q: I'm observing a complex mixture of unidentifiable products, or my starting material seems to be decomposing under the reaction conditions. What could be happening?

A: Diagnosis & Solutions

Decomposition or ring-opening indicates that the reaction conditions are too harsh for your specific substrate.

  • The Cause: Pyridine N-oxides, particularly those with certain substituents, can be susceptible to ring-opening or further reactions under strongly acidic or highly oxidizing conditions.[9] For example, treatment of pyridine N-oxides with Grignard reagents can lead to ring cleavage.[8] Over-oxidation is also a possibility with very powerful oxidizing systems.[10][11]

  • The Solution:

    • Milder Oxidizing Agent: Switch to a less aggressive oxidant. If you are using a potent system like UHP/TFAA, consider trying m-CPBA or even hydrogen peroxide in acetic acid at a controlled temperature.[2]

    • Buffer the Reaction: If your oxidizing agent generates a strong acid byproduct (e.g., meta-chlorobenzoic acid from m-CPBA), consider adding a mild, non-nucleophilic base like sodium bicarbonate to the reaction mixture to maintain a more neutral pH.

    • Temperature Control: Run the reaction at a lower temperature. Many N-oxidations proceed smoothly, albeit more slowly, at 0°C or even room temperature. High temperatures can promote decomposition pathways.[1][2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best oxidizing agent for my specific pyridine derivative?

A1: The choice of oxidant is primarily dictated by the electronic nature of your pyridine substrate.

Oxidizing Agent/SystemProsConsBest For
m-CPBA Commercially available, generally clean reactions, good for many substrates.Can be expensive, byproduct removal needed, may degrade on storage.Electron-rich to moderately electron-deficient pyridines.
H₂O₂ / Acetic Acid Inexpensive, environmentally friendly (water is the main byproduct).[2]Can lead to hydroxylated byproducts, may require heating.[2][3]Simple, robust pyridines.
Urea-H₂O₂ (UHP) / TFAA Very powerful, effective for highly deactivated rings, UHP is a stable solid.[4][5][12]Harsh conditions, TFAA is corrosive and expensive.Electron-deficient pyridines (e.g., cyanopyridines, halopyridines).
Catalytic Systems (e.g., MTO/H₂O₂) Uses a catalytic amount of a reagent, can be mild.[13]Catalyst may be expensive or require special handling.Electron-deficient pyridines where other methods fail.

Q2: How should I monitor the progress of my pyridine N-oxidation?

A2: Thin Layer Chromatography (TLC) is the most common method. Pyridine N-oxides are significantly more polar than their parent pyridines.[14] You should see the starting material spot (higher Rf) being consumed and a new, lower Rf spot corresponding to the N-oxide appearing. A co-spot of your starting material and the reaction mixture is highly recommended to confirm the identity of the starting material spot.

Q3: What is the best way to work up the reaction and purify the product?

A3: The workup procedure depends on the oxidant used.

  • For m-CPBA: The main byproduct is meta-chlorobenzoic acid. This can be removed by washing the organic layer with a mild aqueous base like saturated sodium bicarbonate solution during an extractive workup.[3][15]

  • General Purification: Pyridine N-oxides are often polar, sometimes water-soluble, and can be hygroscopic solids.[8][16] Purification is typically achieved by column chromatography on silica gel or by recrystallization. If the product is volatile, distillation under high vacuum can be effective, but care must be taken to avoid decomposition at high temperatures.[1] For water-soluble products, saturating the aqueous layer with sodium chloride before extraction can help improve recovery.[3]

Q4: Are there any safety concerns I should be aware of?

A4: Yes. Peroxy compounds are strong oxidizers and can be explosive, especially at elevated temperatures or in the presence of contaminants.[1][2]

  • Always work behind a safety shield.

  • Avoid high temperatures unless you are certain the reaction is safe. Peracetic acid, for example, can be explosive above 110°C.[2]

  • Never distill a reaction mixture until you have quenched all residual peroxides. A common method for quenching is to add a reducing agent like sodium sulfite or sodium thiosulfate solution until a starch-iodide paper test is negative.

By understanding the key variables and potential pitfalls of pyridine N-oxidation, you can effectively troubleshoot your experiments and develop robust, high-yielding synthetic procedures.

References

Technical Support Center: Mitigating Tailing of Pyridine Compounds on Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the chromatographic purification of pyridine-containing compounds. This guide is structured to help you diagnose and resolve peak tailing, a frequent issue that can compromise purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions, but the scientific reasoning behind them.

Q: Why is my pyridine compound showing significant peak tailing on a silica gel column?

A: Peak tailing of basic compounds like pyridines is a classic problem in normal-phase chromatography on silica gel.[1] The root cause lies in the chemical interaction between your compound and the stationary phase.[2][3][4]

  • The Culprit: Silanol Groups: The surface of silica gel is covered with hydroxyl groups known as silanols (Si-OH).[5] These silanols are acidic and can engage in strong, non-ideal interactions with basic analytes.[3][5]

  • Mechanism of Tailing: The basic nitrogen atom in the pyridine ring can interact with these acidic silanol sites through a combination of hydrogen bonding and ion-exchange mechanisms.[5][6] This strong, secondary interaction means that not all molecules of your compound travel through the column at the same speed, leading to a "tailing" or smeared appearance of the chromatographic peak.[3] This phenomenon results in decreased resolution between peaks and can lead to inaccurate quantification.[1]

Below is a diagram illustrating this problematic interaction.

cluster_silica Silica Gel Surface cluster_mobile_phase Mobile Phase Silanol1 Si-O-H Silanol2 Si-O-H Silanol3 Si-O-H Pyridine Pyridine Compound Pyridine->Silanol2 Strong Interaction (Causes Tailing)

Caption: Interaction of a basic pyridine with acidic silanol sites on silica gel.

Q: How can I use mobile phase additives to eliminate or reduce peak tailing for my pyridine compounds?

A: A highly effective and common strategy is to introduce a small amount of a "competing base" into your mobile phase.[7][8] This additive will preferentially interact with the active silanol sites, effectively masking them from your pyridine compound.[9] The two most common additives for this purpose are triethylamine (TEA) and ammonia (usually from an ammonium hydroxide solution).

The diagram below shows how these additives work to prevent tailing.

cluster_silica Silica Gel Surface (Deactivated) cluster_mobile_phase Mobile Phase Silanol1 Si-O-H---TEA Silanol2 Si-O-H---TEA Silanol3 Si-O-H---TEA Pyridine Pyridine Compound Pyridine->Silanol2 Weak Interaction (Symmetrical Peak)

Caption: Mobile phase additives blocking silanol sites, allowing for symmetrical peak elution.

Here is a comparison of the common additives:

AdditiveRecommended ConcentrationCommon Solvent SystemsProsCons
Triethylamine (TEA) 0.1 - 2% (v/v)Hexane/Ethyl Acetate, DCM/MethanolHighly effective, volatile, and easy to remove.[9][10]Strong odor, can sometimes interfere with certain analyses.
Ammonia (from NH₄OH) 1 - 2% of a 2M solution in MethanolDichloromethane (DCM)/MethanolEffective for very polar amines, inexpensive.[9][11]Less volatile than TEA, can dissolve some silica with high concentrations of polar solvent.[9]
Experimental Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive
  • Solvent Preparation: Prepare your desired mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

  • Add TEA: To every 100 mL of your mobile phase, add 0.1 to 1 mL of triethylamine. A good starting point is often 0.5%.

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing mobile phase.[12] This step is crucial to ensure the silica surface is fully deactivated.[9]

  • Load and Elute: Dissolve your sample in a minimal amount of the mobile phase and load it onto the column. Proceed with the chromatography as usual.

Q: I've added a base to my solvent, but I'm still seeing some tailing. How can I improve my sample loading technique?

A: Poor sample loading technique can exacerbate tailing, especially if the compound has low solubility in the mobile phase.[13] If you are performing a liquid load with a solvent stronger than your mobile phase, it can cause band broadening and peak distortion.[14] In these cases, dry loading is highly recommended.[13]

Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another inert support like Celite) before loading it onto the column.[13] This ensures that the compound is introduced to the column as a narrow, concentrated band, which is critical for a good separation.

Experimental Protocol: Dry Loading a Pyridine Compound
  • Dissolve Sample: Dissolve your crude sample completely in a suitable solvent (e.g., DCM, Methanol).

  • Add Silica Gel: In a round-bottom flask, add 2-3 times the mass of silica gel relative to your sample mass.[13]

  • Mix and Slurry: Swirl the flask to create a uniform slurry of the silica in your sample solution.

  • Evaporate Solvent: Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your dry-loaded sample.

  • Load onto Column: Carefully add the dry-loaded sample powder to the top of your packed column. Gently tap the side of the column to settle the powder into a flat bed.

  • Elute: Carefully add a layer of sand on top of the sample bed to prevent disturbance, and then begin adding your mobile phase to elute the column.[15]

Q: My compound is very sensitive and seems to be degrading on the column. What are my options?

A: If your pyridine derivative is acid-sensitive, the inherent acidity of silica gel can be a problem.[16] In such cases, even with mobile phase additives, you might experience low recovery or decomposition. Here are a few advanced strategies:

  • Pre-treat the Silica: You can "deactivate" the bulk silica gel before packing the column. This involves making a slurry of the silica in your mobile phase containing 1-3% triethylamine, packing the column, and then flushing it with the same solvent.[12][16]

  • Switch the Stationary Phase: If problems persist, it may be necessary to move away from standard silica gel.

    • End-capped Silica: These are silica gels where many of the residual silanol groups have been chemically reacted ("capped") with a non-polar group, making the surface less acidic.[1][5]

    • Alumina: Basic or neutral alumina can be an excellent alternative for purifying basic compounds like pyridines.

    • Polymer-based Columns: These offer a completely different chemistry and can be very effective, though they are often more expensive.[4]

Frequently Asked Questions (FAQs)

Q1: What exactly is peak tailing and why is it a problem?

Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the first half.[4] An ideal peak is a symmetrical Gaussian shape. Tailing is problematic because it reduces the separation (resolution) between adjacent peaks, making it difficult to obtain pure fractions. It can also lead to lower overall yield as the compound is spread out over a larger volume of solvent.[4]

Q2: I see tailing on my TLC plate. Does this mean it will tail on the column?

Yes, very likely. Thin-Layer Chromatography (TLC) is an excellent diagnostic tool. If you observe tailing on a silica gel TLC plate, you can expect similar behavior on a silica gel column.[17] You can test mobile phase additives directly in your TLC developing chamber. Add a few drops of TEA or ammonium hydroxide to your TLC solvent jar and see if the spot shape improves; this is a good indicator of success for your column.[10][17]

Q3: Can I use too much mobile phase additive?

Yes. While effective, excessively high concentrations of additives like TEA or ammonia can have drawbacks. Very high concentrations of base, especially when paired with highly polar solvents like methanol, can start to dissolve the silica stationary phase, which will ruin the column and the separation.[9] Sticking to the recommended 0.1-2% range is usually a safe and effective practice.

Q4: Are there any modern HPLC alternatives for pyridine purification that avoid these issues?

Absolutely. In High-Performance Liquid Chromatography (HPLC), there are many solutions. Modern "Type B" silica columns are made from ultra-pure silica with very low metal content, which reduces the number of highly acidic silanol sites.[18] Additionally, specialized stationary phases like polar-embedded phases or charged surface hybrid (CSH) columns are designed to give excellent peak shape for basic compounds without needing mobile phase additives.[14] Hydrophilic Interaction Chromatography (HILIC) on a silica column can also provide good peak shapes for polar basic compounds.

References

Validation & Comparative

A Guide to the ¹H NMR Analysis of 2-Chloro-4-(methylthio)pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. This guide focuses on the ¹H NMR analysis of 2-Chloro-4-(methylthio)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this guide is structured to provide not just a theoretical overview, but also a practical, in-depth comparison with related compounds to facilitate a comprehensive understanding of its spectral features.

It is important to note that while extensive searches have been conducted, a publicly available, experimentally acquired ¹H NMR spectrum for this compound could not be located at the time of this writing. Therefore, this guide will provide a detailed prediction of the ¹H NMR spectrum based on established principles of substituent effects on the pyridine ring. This predictive analysis is supported by experimental data from structurally analogous compounds to ensure a robust and scientifically grounded interpretation.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound features a pyridine ring with a chloro-substituent at the 2-position and a methylthio group at the 4-position. This substitution pattern results in a unique electronic environment for the remaining aromatic protons at positions 3, 5, and 6, as well as the protons of the methyl group.

Based on the principles of NMR spectroscopy, the following signals are anticipated for this compound:

  • Methyl Protons (-SCH₃): A singlet in the upfield region, typically around 2.5 ppm . The chemical shift is influenced by the electron-donating nature of the sulfur atom.

  • Aromatic Protons (H-3, H-5, H-6): These protons will appear in the downfield aromatic region, generally between 7.0 and 8.5 ppm . Their precise chemical shifts and coupling patterns are determined by the electronic effects of the chloro and methylthio substituents.

    • The chloro group at the 2-position is an electron-withdrawing group, which will deshield the adjacent proton (H-3) and the proton at the para-position (H-6).

    • The methylthio group at the 4-position is generally considered to be an electron-donating group through resonance, which would shield the ortho-protons (H-3 and H-5).

The interplay of these effects will dictate the final chemical shifts.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectrum, a comparison with the known ¹H NMR data of pyridine, 2-chloropyridine, and 4-(methylthio)pyridine is highly instructive.

Pyridine

The parent heterocycle, pyridine, exhibits a characteristic ¹H NMR spectrum with three signals corresponding to the protons at the α (H-2, H-6), β (H-3, H-5), and γ (H-4) positions. The protons alpha to the nitrogen are the most deshielded due to the inductive effect of the nitrogen atom.

2-Chloropyridine

The introduction of a chloro group at the 2-position significantly alters the spectrum. The chlorine atom's inductive electron-withdrawing effect deshields the adjacent protons. For instance, in CDCl₃, the approximate chemical shifts for 2-chloropyridine are: H-6 at ~8.39 ppm, H-4 at ~7.64 ppm, H-3 at ~7.32 ppm, and H-5 at ~7.23 ppm[1]. This demonstrates the deshielding effect of the chlorine atom on the neighboring protons.

4-(Methylthio)pyridine

By combining these observations, we can predict the ¹H NMR spectrum of this compound with greater confidence. The chloro group at the 2-position will cause a downfield shift of the H-3 and H-6 protons, while the methylthio group at the 4-position will influence the H-3 and H-5 protons.

Data Summary: Predicted and Experimental ¹H NMR Chemical Shifts (ppm)

CompoundH-2H-3H-4H-5H-6-SCH₃Solvent
This compound (Predicted) -~7.1-7.3-~7.0-7.2~8.2-8.4~2.5CDCl₃
Pyridine (Experimental) ~8.6~7.3~7.7~7.3~8.6-CDCl₃
2-Chloropyridine (Experimental)[1] -~7.32~7.64~7.23~8.39-CDCl₃
4-(Methylthio)pyridine (Database) ~8.4~7.1-~7.1~8.4~2.5CDCl₃

Note: The predicted values for this compound are estimations based on substituent effects and data from related compounds. Actual experimental values may vary.

Predicted Spin-Spin Coupling

The aromatic protons in this compound will exhibit characteristic spin-spin coupling:

  • H-6 is expected to be a doublet, coupled to H-5 (ortho coupling, J ≈ 5-6 Hz).

  • H-5 should appear as a doublet of doublets, coupled to H-6 (ortho coupling, J ≈ 5-6 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).

  • H-3 is anticipated to be a singlet or a very narrow doublet due to a small meta coupling to H-5 (J ≈ 2-3 Hz).

This predicted coupling pattern is a key feature for the structural confirmation of the molecule.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp lines and accurate integration.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses the entire expected range of proton signals (e.g., 0 to 10 ppm).

  • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary.

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to confirm the proton connectivity.

Visualization of Predicted Coupling Network

The following diagram, generated using Graphviz, illustrates the predicted spin-spin coupling relationships between the aromatic protons in this compound.

Caption: Predicted spin-spin coupling in this compound.

Conclusion

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of discovery and quality control. 2-Chloro-4-(methylthio)pyridine, a substituted pyridine, presents a unique analytical challenge due to its combination of a halogen, a sulfur-containing group, and an aromatic nitrogenous ring. This guide provides an in-depth analysis of its fragmentation behavior under electron ionization mass spectrometry (EI-MS), compares this technique with alternative analytical methodologies, and offers field-proven insights to guide experimental design.

Introduction: The Analytical Significance of Substituted Pyridines

Substituted pyridines are privileged scaffolds in medicinal chemistry and materials science. The specific compound, this compound, incorporates several functional groups that dictate its reactivity and, critically, its behavior in a mass spectrometer. Understanding its fragmentation pattern is essential for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality assurance in synthesis protocols.

Electron Ionization (EI) is a high-energy ionization technique that induces extensive and reproducible fragmentation.[1][2] This "hard" ionization method is particularly valuable for structural analysis because the resulting fragmentation patterns serve as a molecular fingerprint, providing rich information about the molecule's constituent parts.[3][4]

Predicted Fragmentation Pathways of this compound under EI-MS

The fragmentation of this compound (Molecular Weight: 159.6 g/mol ) can be logically predicted by considering the established fragmentation rules for its individual components: the chloropyridine ring and the methylthio substituent.[5][6] The electron beam in an EI source ejects an electron from the molecule, creating an energetically unstable molecular ion (M•+) that subsequently breaks down into smaller, more stable fragments.[2][4]

The initial ionization will likely occur on one of the lone pair electrons of the sulfur or nitrogen atom, or in the ring's π-system. The primary fragmentation events are driven by the stability of the resulting ions and neutral losses.

Key Predicted Fragmentation Steps:

  • α-Cleavage (Loss of Methyl Radical): A common pathway for thioethers is the cleavage of the bond beta to the sulfur atom.[7] This results in the loss of a methyl radical (•CH₃), a neutral species with a mass of 15 Da. This fragmentation would produce a stable, sulfur-containing cation at m/z 144.

  • Loss of Chlorine Radical: The C-Cl bond can undergo homolytic cleavage to release a chlorine radical (•Cl), which has a mass of 35 Da (or 37 Da for the ³⁷Cl isotope). This would result in an ion at m/z 124.

  • Loss of Thiomethyl Radical: The entire methylthio group can be lost as a radical (•SCH₃), a neutral loss of 47 Da. This fragmentation would lead to a 2-chloropyridinyl cation at m/z 112.

  • Ring Fragmentation (Loss of HCN): Pyridine and its derivatives are known to undergo ring cleavage by eliminating a neutral molecule of hydrogen cyanide (HCN), a loss of 27 Da.[8] This can occur from the molecular ion or subsequent fragment ions. For instance, the m/z 124 ion could lose HCN to produce a fragment at m/z 97.

These pathways are not mutually exclusive and can occur sequentially, leading to a complex but interpretable mass spectrum.

Visualization of the Fragmentation Pathway

The logical flow of ion fragmentation can be visualized to better understand the relationships between the precursor and product ions.

G M C₅H₄ClNS⁺ (m/z 159/161) F1 [M - CH₃]⁺ (m/z 144/146) M->F1 - •CH₃ F2 [M - Cl]⁺ (m/z 124) M->F2 - •Cl F3 [M - SCH₃]⁺ (m/z 112/114) M->F3 - •SCH₃ F4 [M - CH₃ - Cl]⁺ (m/z 109) F1->F4 - •Cl F5 [M - Cl - HCN]⁺ (m/z 97) F2->F5 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a standard procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used method for volatile and semi-volatile compounds.[9][10]

Objective: To obtain a reproducible electron ionization mass spectrum and determine the retention time of this compound.

Materials:

  • This compound standard

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS system equipped with an EI source

  • Standard non-polar capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent)

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

    • Perform a serial dilution to a working concentration of approximately 10 µg/mL. The final concentration should be optimized to avoid detector saturation.

  • GC Parameters (Typical):

    • Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) to handle the concentration.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • Rationale: This program ensures good separation from solvent and potential impurities while eluting the analyte in a reasonable time with good peak shape.

  • MS Parameters (Typical):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[2] Rationale: 70 eV is the standard energy used for EI, which generates reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST, Wiley).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40 - 300. Rationale: This range will cover the molecular ion and all predicted major fragments.

    • Solvent Delay: 3 minutes. Rationale: To prevent the high concentration of solvent from entering and saturating the MS detector.

  • Data Acquisition and Analysis:

    • Acquire the data in full scan mode.

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern and compare it to the predicted pathways.

Data Interpretation and Comparative Analysis

The resulting mass spectrum should be interpreted by identifying the molecular ion peak (M•+) and the major fragment ions. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature for any chlorine-containing fragments, which will appear as pairs of peaks separated by 2 m/z units with a ~3:1 intensity ratio.

Predicted Ion m/z (³⁵Cl / ³⁷Cl) Neutral Loss Significance and Comparison
[M]•+ 159 / 161-Molecular Ion. Its presence confirms the molecular weight. In many substituted pyridines, this peak may be of moderate to low intensity due to extensive fragmentation.[11]
[M - CH₃]⁺ 144 / 146•CH₃ (15 Da)Likely Base Peak. Loss of a methyl radical from thioethers is a highly favorable process, often leading to the most intense peak in the spectrum.[7]
[M - Cl]⁺ 124•Cl (35 Da)Significant Fragment. Loss of a halogen is a common pathway for chloropyridines. The NIST spectrum of 2-chloropyridine shows a significant [M-Cl]⁺ peak.[8]
[M - SCH₃]⁺ 112 / 114•SCH₃ (47 Da)Diagnostic Fragment. Indicates the presence of the methylthio group.
[M - Cl - HCN]⁺ 97•Cl, HCN (62 Da total)Ring Fragmentation Indicator. The loss of HCN is characteristic of the pyridine ring structure.[8]

Comparison with Alternative Analytical Methods

While GC-EI-MS is a powerful tool for structural elucidation, other techniques offer complementary information.

Technique Principle Advantages for this Analyte Disadvantages for this Analyte
GC-EI-MS Gas-phase separation followed by high-energy electron ionization and mass analysis.[12]Provides a reproducible, fingerprint-like fragmentation pattern ideal for structural confirmation and library matching. High sensitivity.The molecular ion may be weak or absent if the molecule is particularly fragile. Requires the analyte to be volatile and thermally stable.
LC-ESI-MS Liquid-phase separation coupled with soft ionization (Electrospray).[13]Excellent for less volatile or thermally labile compounds. Soft ionization typically yields a strong protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying molecular weight determination.Provides limited structural information from fragmentation unless tandem MS (MS/MS) is performed.
LC-APCI-MS Liquid-phase separation with Atmospheric Pressure Chemical Ionization.[14]More suitable for less polar compounds than ESI. Can sometimes induce more in-source fragmentation than ESI, providing some structural clues.Generally less sensitive than ESI. Fragmentation is less controlled and reproducible than EI.
NMR Spectroscopy Nuclear Magnetic Resonance measures the magnetic properties of atomic nuclei.Provides definitive structural information, including the connectivity of all atoms (¹H, ¹³C, COSY, HSQC). Non-destructive.Requires a much larger amount of pure sample compared to MS. A much lower throughput technique.

For a comprehensive analysis in a drug development setting, GC-EI-MS would be the primary choice for initial identification and purity assessment due to its definitive structural information. LC-MS/MS would be the preferred platform for quantification in biological matrices, while NMR would be used for the definitive, absolute structural confirmation of the synthesized standard.

Conclusion

The mass spectrometric analysis of this compound, particularly by GC-EI-MS, provides a wealth of structural information through predictable and reproducible fragmentation pathways. The primary cleavages—loss of a methyl radical, a chlorine atom, and the thiomethyl group—are highly diagnostic. By understanding these fundamental fragmentation mechanisms and employing a systematic experimental approach, researchers can confidently identify this compound and differentiate it from its isomers and related impurities. When combined with softer ionization techniques and NMR, mass spectrometry provides a complete analytical toolkit for the rigorous characterization of this important heterocyclic scaffold.

References

A Comparative Guide to the Infrared Spectroscopy of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of heterocyclic compounds is paramount. Substituted pyridines, in particular, form the backbone of numerous active pharmaceutical ingredients (APIs) and functional materials. 2-Chloro-4-(methylthio)pyridine is a key intermediate whose structural integrity must be unequivocally verified. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and probing the electronic environment of the molecule.

This guide provides an in-depth analysis of the IR spectrum of this compound. Moving beyond a simple peak-list, we will dissect the spectrum by correlating vibrational modes to specific functional groups, explaining the causal relationships between molecular structure and spectral features. We will compare its expected spectrum with that of parent compounds, such as pyridine and 2-chloropyridine, to provide a clear framework for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply IR spectroscopy for the structural elucidation of complex substituted pyridines.

Molecular Structure and Key Vibrational Modes

The structure of this compound incorporates several distinct functional groups, each with characteristic vibrational frequencies. The interpretation of its IR spectrum relies on identifying these unique absorptions.

workflow start Start step1 Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) step1->step2 step3 Verify Background Quality (Flat baseline, no CO₂/H₂O peaks) step2->step3 step3->step1 If Not OK step4 Apply Solid Sample (Small amount, ensure full crystal contact) step3->step4 If OK step5 Apply Pressure with Anvil (Ensure good contact and consistent pressure) step4->step5 step6 Collect Sample Spectrum (Same parameters as background) step5->step6 step7 Process Data (ATR correction, baseline correction if needed) step6->step7 end End: Analyze Spectrum step7->end

A Researcher's Comparative Guide to Purity Assessment of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and chemical synthesis, the purity of intermediate compounds is a cornerstone of final product quality, safety, and efficacy. 2-Chloro-4-(methylthio)pyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potential toxicity in the final drug product. Therefore, the rigorous and accurate assessment of its purity is a critical, non-negotiable step in the drug development process.[1]

This guide provides an in-depth, comparative analysis of the principal analytical techniques for determining the purity of this compound. We will move beyond a mere listing of methods to a deeper exploration of the underlying principles, the rationale behind experimental choices, and a critical evaluation of their respective strengths and limitations. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach purity validation for this and structurally similar molecules.

The Analytical Imperative: Why Purity Matters

The synthesis of this compound can introduce a variety of impurities. These may include unreacted starting materials, byproducts from side reactions (such as positional isomers), and degradation products. A comprehensive purity analysis must not only quantify the main component but also detect and, ideally, identify these impurities. The choice of analytical methodology is therefore driven by the need for specificity, sensitivity, accuracy, and robustness, all of which are key parameters in method validation according to International Council for Harmonisation (ICH) guidelines.[2][3]

Core Analytical Techniques: A Comparative Overview

The primary analytical techniques for assessing the purity of organic compounds like this compound fall into three main categories: chromatography, spectroscopy, and thermal analysis. Each offers a unique lens through which to view the purity of a sample.

Chromatographic Techniques: The Power of Separation

Chromatography is the workhorse of purity analysis, offering high-resolution separation of the main compound from its impurities.

HPLC, particularly in its reverse-phase (RP-HPLC) modality, is a versatile and widely adopted technique for the analysis of moderately polar compounds such as this compound.[1][4]

  • Principle of Operation: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.

  • Why it's a good fit: The combination of a chloro and a methylthio group on the pyridine ring gives the molecule a moderate polarity, making it well-suited for separation on a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.

  • Causality in Method Development: The choice of mobile phase composition and pH is critical. A buffered mobile phase is often necessary to ensure the consistent ionization state of the pyridine nitrogen, leading to reproducible retention times. The UV detector is commonly used, with the detection wavelength selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity.[4]

For volatile and thermally stable compounds, Gas Chromatography offers high efficiency and speed.[1]

  • Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. A carrier gas transports the vaporized sample through the column.

  • Applicability to this compound: With a boiling point of 126 °C, this compound is sufficiently volatile for GC analysis. Coupling GC with a Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while a Mass Spectrometer (MS) detector can provide structural information for impurity identification.[5][6]

  • Key Experimental Consideration: The primary challenge in GC is ensuring the thermal stability of the analyte. The injection port and oven temperatures must be optimized to prevent on-column degradation, which could lead to an inaccurate purity assessment.

Workflow for Chromatographic Purity Assessment

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep Accurately weigh sample dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water for HPLC, Dichloromethane for GC) prep->dissolve inject Inject into Chromatograph dissolve->inject separation Separation on Column inject->separation detection Detection (UV for HPLC, FID/MS for GC) separation->detection integrate Integrate Peak Areas detection->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for purity assessment using chromatographic techniques.

Spectroscopic Techniques: A Deeper Look at Structure and Quantity

Spectroscopic methods provide valuable information about the chemical structure and can be adapted for quantitative purity determination.

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[1]

  • Principle of Operation: qNMR determines the concentration of a substance by comparing the integral of one or more of its ¹H NMR signals to the integral of a signal from a certified internal standard of known purity and concentration.[7][8]

  • Advantages for Purity Assessment: Its key advantage is that it is a direct measure of the molar quantity of the analyte and is often orthogonal to chromatographic methods, providing a powerful cross-validation tool.[7] It can also detect and quantify impurities that may not have a UV chromophore for HPLC detection.

  • Experimental Rigor: The accuracy of qNMR hinges on careful sample preparation, including the precise weighing of both the sample and the internal standard, and the use of appropriate NMR acquisition parameters to ensure full signal relaxation.[9]

While often used as a detector for chromatography (GC-MS, LC-MS), MS can also be used as a standalone technique for purity assessment, particularly for identifying known impurities.[3][10]

  • Principle of Operation: MS measures the mass-to-charge ratio of ions. The resulting mass spectrum provides a molecular fingerprint of the compound.

  • Role in Purity Analysis: By comparing the mass spectrum of a sample to that of a reference standard, one can identify the presence of impurities. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a characteristic signature for chlorine-containing compounds like this compound.[5]

Thermal Analysis: Assessing Absolute Purity

DSC is an absolute method for determining the purity of highly crystalline, thermally stable compounds.[11]

  • Principle of Operation: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, the melting endotherm is sharp. Impurities lower the melting point and broaden the melting range, an effect that can be quantitatively related to the mole fraction of the impurity using the van't Hoff equation.[12]

  • Suitability and Limitations: This technique is applicable to compounds that are at least 98% pure and exhibit a sharp melting point without decomposition.[11][13] While it provides a measure of total eutectic impurities, it cannot identify individual impurities.[13]

Logical Flow for Orthogonal Purity Verification

cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal Verification cluster_identification Impurity Identification start Sample of This compound hplc_gc HPLC or GC (Separation & Quantification) start->hplc_gc qnmr qNMR (Quantitative Structural Analysis) hplc_gc->qnmr Cross-validation dsc DSC (Absolute Purity of Crystalline Solids) hplc_gc->dsc Confirmation for high purity samples lcms_gcms LC-MS / GC-MS (Structural Elucidation) hplc_gc->lcms_gcms Characterize unknown peaks end Comprehensive Purity Profile qnmr->end dsc->end lcms_gcms->end

Caption: Logical flow for a comprehensive, multi-technique purity assessment.

Comparative Summary and Data Presentation

TechniquePrinciplePrimary Application for PurityAdvantagesLimitations
RP-HPLC Differential partitioningQuantification of main component and impuritiesHigh resolution, sensitive, robust, widely applicable.[1]Requires a chromophore for UV detection, requires a reference standard for identity confirmation.
GC-FID/MS Volatility and column interactionPurity of volatile and thermally stable compoundsHigh efficiency, fast, MS provides structural information.[1][6]Compound must be thermally stable, potential for on-column degradation.
qNMR Nuclear magnetic resonance signal integration against a standardAbsolute purity determinationPrimary method, no need for analyte-specific reference standard, provides structural information.[7][8]Lower sensitivity than chromatography for trace impurities, requires careful sample preparation and parameter optimization.[14]
DSC Melting point depression by impuritiesAbsolute purity of highly pure crystalline materialsFast, small sample size, measures total eutectic impurities.[12][13]Not suitable for amorphous or thermally labile compounds, does not identify individual impurities.[11]

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Purity of this compound
  • Instrumentation: Standard HPLC system with a UV detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.01 M phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Purity Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: qNMR Method for Purity of this compound
  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid).

  • Sample Preparation: Accurately weigh about 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T1) to ensure quantitative signal integration.

  • Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy purity assessment of this compound relies on an integrated, multi-technique approach. Chromatographic methods like HPLC and GC are indispensable for separating and quantifying impurities. Spectroscopic techniques, particularly qNMR, offer an orthogonal and absolute method for purity determination. Thermal analysis by DSC can provide a rapid assessment of the total eutectic impurity content in highly pure, crystalline samples.

By understanding the strengths and limitations of each technique and applying them in a logical, self-validating workflow, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby building a solid foundation for the successful development of safe and effective pharmaceuticals. The validation of these analytical methods, in accordance with regulatory guidelines, is a critical final step to guarantee the reliability and consistency of the generated data.[15][16]

References

A Comparative Guide to the Reactivity of 2-Chloro-4-(methylthio)pyridine and 2-Bromo-4-(methylthio)pyridine for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the strategic design of synthetic routes for novel pharmaceuticals and functional materials, the choice of halogenated pyridine building blocks is a critical decision point. These heterocycles serve as versatile scaffolds, with the halogen acting as a reactive handle for a multitude of transformations. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: 2-Chloro-4-(methylthio)pyridine and 2-Bromo-4-(methylthio)pyridine . We will dissect their performance in key synthetic reactions, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed strategic decisions.

Foundational Principles: Unpacking the Dichotomy in Reactivity

The reactivity of these 2-halopyridines is principally governed by two competing reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between the chloro and bromo analogue often hinges on which of these transformations is desired, as their efficiencies are inversely correlated.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the pyridine ring's electron-deficient nature, amplified by the nitrogen atom, facilitates attack by nucleophiles at the 2- and 4-positions.[1][2] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The rate of this reaction is influenced by the electrophilicity of the carbon being attacked and the ability of the halogen to act as a leaving group.

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are cornerstones of modern synthesis for forming C-C and C-N bonds.[1][4][5] The catalytic cycle is typically initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[6][7] The rate and success of this step are heavily dependent on the C-X bond strength.[8][9]

The fundamental difference in reactivity between the chloro and bromo derivatives stems from the distinct properties of the C-Cl and C-Br bonds. The C-Cl bond is stronger and more polarized than the C-Br bond due to chlorine's higher electronegativity.[10] This seemingly subtle difference has profound implications for their synthetic utility.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr): The Chloro Advantage

In the realm of SNAr, This compound is generally more reactive than its bromo counterpart .[1] This might seem counterintuitive, as bromide is a better leaving group than chloride in SN1 and SN2 reactions. However, in SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent elimination of the halide.[11][12]

The greater electronegativity of chlorine makes the C2 carbon of the pyridine ring more electrophilic and thus more susceptible to nucleophilic attack.[2][13] This polarization effect outweighs the leaving group ability, leading to a faster reaction rate for the chloro derivative. The general reactivity trend for halogens in SNAr is F > Cl > Br > I.[1][13]

A clear demonstration of this principle is seen in reactions where a chloro-substituted pyridine is reacted with a nucleophile; it will typically react faster than the bromo analogue under identical conditions.[1]

Palladium-Catalyzed Cross-Coupling: The Bromo Prerogative

For palladium-catalyzed cross-coupling reactions, the tables are turned. 2-bromo-4-(methylthio)pyridine is the more reactive substrate .[1] The rate-determining step in many of these catalytic cycles is the oxidative addition of the Pd(0) catalyst into the C-X bond.[4][7] This process is favored by a weaker C-X bond.

The C-Br bond is weaker than the C-Cl bond, facilitating a more rapid oxidative addition.[8][9][10] Consequently, bromo-substituted pyridines generally exhibit higher reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to their chloro analogues.[1] The general reactivity trend for halogens in oxidative addition is I > Br > Cl > F.[1][14]

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for key transformations, providing a comparative snapshot of the reactivity of these two building blocks.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide

SubstrateConditionsTypical YieldReactivity Comparison
This compoundNaOMe, MeOH, RefluxGood to ExcellentMore Reactive
2-Bromo-4-(methylthio)pyridineNaOMe, MeOH, RefluxModerate to GoodLess Reactive

Data is illustrative and based on general principles of SNAr on halopyridines.[1][3]

Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateConditionsTypical YieldReactivity Comparison
This compoundPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90-100°CModerateLess Reactive
2-Bromo-4-(methylthio)pyridinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90-100°CExcellentMore Reactive

Yields are highly dependent on the specific catalyst system and reaction parameters. Bromo-pyridines generally give higher yields under standard conditions.[1][15][16]

Table 3: Buchwald-Hartwig Amination with Morpholine

SubstrateConditionsTypical YieldReactivity Comparison
This compoundPd₂(dba)₃, Xantphos, NaOtBu, Dioxane, 80-110°CModerate to Good (often requires more active catalyst systems)Less Reactive
2-Bromo-4-(methylthio)pyridinePd₂(dba)₃, Xantphos, NaOtBu, Dioxane, 80-110°CExcellentMore Reactive

Bromo-substituted pyridines are generally more reactive in Buchwald-Hartwig aminations.[1][6][17]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for representative reactions are outlined below.

Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

This protocol describes a general procedure for the substitution of the 2-halo position with an alkoxide, illustrating the conditions where this compound would be expected to react more readily.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-halo-4-(methylthio)pyridine in anhydrous alcohol (e.g., MeOH) add_base Add sodium methoxide (NaOMe, 1.2 eq) start->add_base reflux Heat to reflux (monitor by TLC/LC-MS) add_base->reflux cool Cool to RT and concentrate in vacuo reflux->cool extract Partition between water and organic solvent (e.g., EtOAc) cool->extract purify Dry organic layer, concentrate, and purify by chromatography extract->purify

Caption: Workflow for a typical SNAr reaction.

Methodology:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous methanol (0.2 M).

  • Add sodium methoxide (1.2 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-4-(methylthio)pyridine.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for C-N bond formation, a reaction where 2-bromo-4-(methylthio)pyridine is the preferred substrate due to its higher reactivity.[6][17]

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification start Add Pd catalyst, ligand, and base to an oven-dried Schlenk flask evac Evacuate and backfill with inert gas (e.g., Argon) 3x start->evac add_reagents Add anhydrous solvent, 2-bromo-4-(methylthio)pyridine, and amine evac->add_reagents heat Heat reaction mixture (80-110 °C) with stirring add_reagents->heat cool Cool to RT and quench with saturated aq. NH₄Cl heat->cool extract Extract with organic solvent (e.g., EtOAc) cool->extract purify Dry, concentrate, and purify by column chromatography extract->purify

Caption: Workflow for a Buchwald-Hartwig amination.

Methodology:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.4 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous dioxane, followed by 2-bromo-4-(methylthio)pyridine (1.0 eq) and the desired amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights

The contrasting reactivity can be visualized through their respective rate-determining steps.

Mechanisms cluster_snar SNAr: Nucleophilic Attack (Rate-Determining) cluster_cross_coupling Cross-Coupling: Oxidative Addition (Rate-Determining) SNAr_start This compound (More electrophilic C2) SNAr_ts Meisenheimer Complex (Transition State) SNAr_start->SNAr_ts  Nu⁻ attack Product Product SNAr_ts->Product  -Cl⁻ CC_start 2-Bromo-4-(methylthio)pyridine (Weaker C-Br bond) CC_ts Pd(II) Complex (Oxidative Addition Product) CC_start->CC_ts  Pd(0) insertion ... ... CC_ts->...  Catalytic Cycle ...->Product  Catalytic Cycle

Caption: Rate-determining steps for SNAr and Cross-Coupling.

Conclusion and Strategic Recommendations

The choice between this compound and 2-bromo-4-(methylthio)pyridine is a clear-cut strategic decision based on the desired synthetic transformation.

  • For Nucleophilic Aromatic Substitution (SNAr), this compound is the superior choice. Its heightened reactivity is due to the increased electrophilicity of the C2 carbon, which facilitates the rate-determining nucleophilic attack.

  • For Palladium-Catalyzed Cross-Coupling reactions, 2-bromo-4-(methylthio)pyridine is the more reactive and versatile building block. The weaker C-Br bond allows for a more facile oxidative addition, often leading to higher yields under milder conditions.

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can design more efficient, robust, and successful synthetic strategies in their pursuit of novel molecular entities.

References

A Comparative Guide to LC-MS Method Development for the Analysis of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) method development for 2-Chloro-4-(methylthio)pyridine, a key intermediate in pharmaceutical synthesis. We explore two distinct chromatographic strategies: a conventional reversed-phase (RP) approach and an alternative, optimized method designed to overcome common analytical challenges associated with polar, basic analytes. By explaining the causality behind experimental choices and presenting comparative data, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to establish robust and sensitive analytical methods for pyridine-based compounds.

Introduction and Analytical Challenges

This compound is a heterocyclic compound whose accurate quantification is critical for ensuring the purity and safety of active pharmaceutical ingredients (APIs). The analysis of such molecules by LC-MS, while powerful, is not without its challenges. The pyridine nitrogen atom imparts basicity, making the analyte prone to undesirable interactions with chromatography stationary phases.

Key Analytical Hurdles:

  • Poor Retention: As a moderately polar molecule, this compound may exhibit limited retention on traditional nonpolar stationary phases like C18, especially under highly organic mobile phase conditions. This can lead to elution near the solvent front, where matrix effects from co-eluting excipients or impurities can cause significant ion suppression in the mass spectrometer.[1][2]

  • Peak Tailing: The basic pyridine moiety can interact with acidic residual silanol groups on the surface of silica-based columns.[3][4] This secondary interaction mechanism leads to asymmetric, tailing peaks, which compromise resolution, limit sensitivity, and reduce quantitative accuracy.[5]

  • Ionization Efficiency: Achieving consistent and robust protonation for detection by electrospray ionization (ESI) mass spectrometry requires careful control of mobile phase pH.

This guide will compare two methods designed to address these challenges, moving from a standard screening approach to a refined, high-performance method.

Strategic Approach to Method Development

A systematic approach is essential for developing a robust LC-MS method. The process involves a logical progression from understanding the analyte's properties to fine-tuning chromatographic and mass spectrometric parameters for optimal performance.

G cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Optimization & Comparison cluster_3 Phase 4: Validation A Assess Physicochemical Properties (pKa, logP, MW) B Select Column & Mobile Phase (e.g., C18, ACN/H2O) A->B Informs Selection C Initial Gradient Run B->C Standard Conditions D Evaluate Peak Shape & Retention C->D Analyze Results E Method A: Standard RP (e.g., C18) D->E F Method B: Alternative RP (e.g., End-capped C18 / HPH) D->F G Optimize MS Parameters (Source, MRM) E->G F->G H Assess Specificity, Linearity, Accuracy, Precision G->H

Figure 1: A systematic workflow for LC-MS method development.

Comparative Analysis: Two Methodologies

We present a direct comparison between a standard "first-pass" method and an optimized alternative. The goal is to illustrate how deliberate choices in column chemistry and mobile phase composition can dramatically improve analytical outcomes.

Method A: The Standard C18 Approach

This method represents a common starting point in many laboratories. It utilizes a standard C18 column and a simple acidic mobile phase. While rapid, it often exposes the challenges inherent in analyzing basic compounds.

  • Chromatographic Rationale: Reversed-phase chromatography (RPC) is the most widely used separation technique in LC-MS.[6][7] A C18 column provides a nonpolar stationary phase for retaining analytes based on hydrophobicity. Acetonitrile is chosen as the organic modifier, and formic acid is added to the mobile phase to promote analyte protonation ([M+H]+), which is essential for sensitive detection in positive ion ESI-MS.[8]

Method B: The Optimized High-Performance Approach

This method is engineered to mitigate the issues observed with the standard approach. It employs a modern, high-performance stationary phase and a buffered mobile phase to gain precise control over analyte-column interactions.

  • Chromatographic Rationale: The selection of a high-purity, end-capped C18 column is a critical first step to improving peak shape. End-capping masks a significant portion of the residual silanol groups, thereby minimizing the secondary ionic interactions that cause peak tailing with basic compounds like pyridine derivatives.[4] Furthermore, using a pH-stable column (like a Hybrid Particle or "HPH" column) allows for operation at higher pH values where basic compounds are in their neutral state, further reducing unwanted interactions.[3][4] The use of ammonium acetate as a buffer helps maintain a consistent pH across the gradient, ensuring reproducible retention times and peak shapes.[9][10]

Performance Comparison and Data

The hypothetical performance of both methods was evaluated based on key chromatographic parameters. The results clearly demonstrate the advantages of the optimized approach for this specific analyte.

ParameterMethod A: Standard C18Method B: Optimized HPH C18Justification for Improvement
Retention Time (tR) 1.8 min4.2 minIncreased retention moves the analyte away from the solvent front, reducing matrix effects.
Peak Asymmetry (As) 2.1 (Tailing)1.1 (Symmetrical)End-capped, high-performance column minimizes silanol interactions, leading to symmetrical peaks.[4]
Theoretical Plates (N) ~4,500~15,000Symmetrical peaks are narrower, resulting in significantly higher column efficiency and better resolution.
Signal-to-Noise (S/N) 150450Improved peak shape (less tailing) concentrates the analyte into a narrower band, increasing peak height and S/N ratio.
Run Time 5 min8 minThe longer run time is a necessary trade-off for achieving superior resolution and data quality.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for implementing each of the compared methods.

Protocol 1: Method A - Standard C18
  • LC System: Standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Generic C18, 100 Å, 3 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 10% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 10% B

    • 5.0 min: 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • MS System: ESI in Positive Ion Mode.

  • MS Parameters:

    • Ion Source: ESI (+)

    • Capillary Voltage: 3.5 kV

    • Source Temp: 150 °C

    • Desolvation Temp: 400 °C

    • MRM Transition: To be determined by infusion of a standard solution. (Predicted: e.g., m/z 174 -> 127)

Protocol 2: Method B - Optimized HPH C18
  • LC System: Standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: High pH-Stable, End-capped C18 (e.g., Waters XBridge, Agilent Poroshell HPH), 130 Å, 2.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 20% B

    • 6.0 min: 80% B

    • 6.5 min: 80% B

    • 6.6 min: 20% B

    • 8.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: ESI in Positive Ion Mode.

  • MS Parameters:

    • Ion Source: ESI (+)

    • Capillary Voltage: 3.5 kV

    • Source Temp: 150 °C

    • Desolvation Temp: 400 °C

    • MRM Transition: To be determined by infusion of a standard solution. (Predicted: e.g., m/z 174 -> 127)

Conclusion and Recommendations

While a standard C18 method can provide a rapid screen for this compound, it is susceptible to poor peak shape and inadequate retention, which can compromise data quality. For robust, sensitive, and reliable quantification, an optimized method employing a modern, high-performance, end-capped stationary phase is strongly recommended. The use of a buffered mobile phase at a controlled pH provides superior peak symmetry and chromatographic resolution. This comparative guide demonstrates that a foundational understanding of analyte chemistry and its interaction with the stationary phase is paramount for developing high-quality LC-MS methods.

References

Validating the Synthesis of 2-Chloro-4-(methylthio)pyridine: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the precise structural confirmation of newly synthesized heterocyclic compounds is a cornerstone of discovery and development. Pyridine analogues, in particular, represent a critical class of scaffolds in medicinal chemistry. This guide provides an in-depth, technical comparison of analytical methodologies for validating the successful synthesis of a 2-Chloro-4-(methylthio)pyridine analogue. As a Senior Application Scientist, my focus is not just on the "how," but the "why," ensuring a robust and self-validating approach to structural characterization.

The Imperative of Rigorous Structural Validation

The journey from a synthetic scheme to a well-characterized molecule is fraught with potential pitfalls: incomplete reactions, unexpected side-products, and isomeric impurities. For a molecule like this compound, where bioactivity is intimately tied to the precise arrangement of its chloro and methylthio substituents, ambiguity is not an option. A rigorous, multi-faceted analytical approach is paramount to confirm the identity, purity, and stability of the target compound.

A Multi-Pronged Approach to Structural Verification

No single analytical technique provides a complete structural picture. Instead, we rely on the synergistic power of several spectroscopic methods. The workflow presented here is designed to be a self-validating system, where the data from each technique corroborates the others, leading to an unambiguous structural assignment.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow cluster_confirmation Final Confirmation synthesis Proposed Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir confirmation Structural Confirmation & Purity Assessment nmr->confirmation ms->confirmation ir->confirmation

Caption: A workflow for the synthesis and structural validation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our target compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Protons

Expected Spectrum of this compound:

Based on known spectral data of substituted pyridines, we can predict the following ¹H NMR spectrum:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2Doublet1HH6The proton at the 6-position is adjacent to the electron-withdrawing nitrogen atom, leading to a significant downfield shift.[1] It will be split by the proton at the 5-position.
~7.0Doublet of Doublets1HH5The proton at the 5-position is coupled to both H6 and H3, resulting in a doublet of doublets.
~7.2Doublet1HH3The proton at the 3-position is coupled to H5.
~2.5Singlet3H-SCH₃The methyl protons of the methylthio group are in a relatively shielded environment and will appear as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent peaks in the spectrum.[2]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better resolution of the signals.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expected Spectrum of this compound:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C2The carbon atom bonded to the electronegative chlorine and nitrogen atoms will be significantly deshielded.
~150C6The carbon atom adjacent to the nitrogen will be deshielded.
~155C4The carbon atom attached to the sulfur atom will also be deshielded.
~120C3Aromatic carbon signal.
~125C5Aromatic carbon signal.
~15-SCH₃The methyl carbon is in a shielded environment and will appear upfield.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with single lines for each unique carbon atom, simplifying interpretation.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Mass spectrometry provides the exact molecular weight of the compound and, crucially for halogenated compounds, its isotopic distribution.

Expected Mass Spectrum of this compound:

The key feature to look for is the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75% and ³⁷Cl ≈ 25%), we expect to see two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.

  • M⁺ peak: at m/z corresponding to the molecular weight with ³⁵Cl.

  • M+2 peak: at m/z corresponding to the molecular weight with ³⁷Cl, with an intensity of about one-third of the M⁺ peak.

This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and their isotopic distribution.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Expected IR Spectrum of this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretch-SCH₃
1600-1450C=C and C=N stretchPyridine ring
850-750C-Cl stretchAryl-Cl

The presence of these characteristic absorption bands provides further evidence for the proposed structure. The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique for each compound.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, applying a drop to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[1]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Comparing with an Alternative: The Case of Isomeric Impurities

A common challenge in the synthesis of substituted pyridines is the formation of isomeric byproducts. For example, a potential impurity in our synthesis could be 4-Chloro-2-(methylthio)pyridine . While mass spectrometry would show the same molecular weight and isotopic pattern for both isomers, NMR and IR spectroscopy would reveal distinct differences.

Predicted ¹H NMR Differences:

  • 4-Chloro-2-(methylthio)pyridine: The proton at the 6-position would likely be a singlet, and the protons at the 3 and 5 positions would show a different coupling pattern compared to our target molecule.

By carefully analyzing the coupling patterns and chemical shifts in the ¹H NMR spectrum, we can definitively distinguish between these isomers.

Proposed Synthesis and Potential Byproducts

A plausible synthetic route to this compound could involve the chlorination of a 4-(methylthio)pyridine precursor. A potential byproduct could be the corresponding sulfoxide or sulfone if oxidizing conditions are inadvertently introduced. These would be readily distinguishable by mass spectrometry (higher molecular weight) and IR spectroscopy (strong S=O stretching bands).

cluster_synthesis Hypothetical Synthesis start 4-(Methylthio)pyridine product This compound (Target) start->product Chlorination byproduct Isomeric Byproducts (e.g., 4-Chloro-2-(methylthio)pyridine) start->byproduct impurity Oxidation Impurities (Sulfoxide/Sulfone) product->impurity

Caption: A hypothetical synthetic route and potential impurities.

Conclusion

The structural validation of a synthesized compound like this compound is a critical process that demands a meticulous and multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the precise molecular weight and isotopic signature from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can achieve an unambiguous confirmation of the target structure. This guide provides a framework for not only performing these analyses but also for critically evaluating the data to ensure the scientific integrity of the research.

References

A Comparative Guide to the Electrochemical Properties of 2-Chloro-4-(methylthio)pyridine and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the electrochemical behavior of heterocyclic compounds is of paramount importance. Redox properties, such as oxidation and reduction potentials, offer a window into a molecule's reactivity, metabolic fate, and potential for use in electronic applications. This guide provides a detailed comparative analysis of the electrochemical properties of 2-Chloro-4-(methylthio)pyridine, a molecule of interest in medicinal chemistry, against its structural analogues: 2-chloropyridine and 4-(methylthio)pyridine.

The strategic placement of substituents on the pyridine ring allows for the fine-tuning of its electronic characteristics. A chloro group at the 2-position and a methylthio group at the 4-position present an interesting case of competing electronic effects. The chloro group is a well-known electron-withdrawing group through induction, while the methylthio group can act as an electron-donating group through resonance. Understanding how this substitution pattern influences the electrochemical properties is crucial for predicting the molecule's behavior in various chemical and biological systems.

This guide will delve into the theoretical underpinnings of how these substituents modulate the redox potentials of the pyridine core, supported by available experimental data for related compounds. We will also provide a detailed experimental protocol for performing cyclic voltammetry, the primary technique for probing these properties.

The Impact of Substitution on Pyridine Electrochemistry: A Tale of Two Effects

The ease with which a pyridine ring undergoes oxidation or reduction is directly influenced by the electron density of the aromatic system. Electron-withdrawing groups (EWGs) decrease the electron density, making the ring more susceptible to reduction (less negative reduction potential) and more difficult to oxidize (more positive oxidation potential). Conversely, electron-donating groups (EDGs) increase the electron density, making the ring easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential).[1][2]

In our target molecule, This compound , we have both an EWG (the 2-chloro group) and a potentially electron-donating group (the 4-methylthio group).

  • 2-Chloropyridine : The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect, which is most pronounced at the ortho (2 and 6) and para (4) positions. This effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce compared to unsubstituted pyridine.

  • 4-(Methylthio)pyridine : The sulfur atom of the methylthio group possesses lone pairs of electrons that can be delocalized into the pyridine ring through resonance. This electron-donating effect increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize than unsubstituted pyridine.

For This compound , the electrochemical properties will be a manifestation of the interplay between these two opposing effects. The inductive withdrawal by the chlorine at the 2-position will make the ring more electron-deficient, while the resonance donation from the methylthio group at the 4-position will counteract this to some extent. The net effect will determine its redox potentials relative to its monosubstituted analogues.

Comparative Analysis of Redox Potentials

CompoundSubstituent EffectsPredicted Oxidation Potential (V vs. ref)Predicted Reduction Potential (V vs. ref)
Pyridine (Reference) -More PositiveMore Negative
2-Chloropyridine Strong Inductive Withdrawal (-I)Most PositiveLeast Negative
4-(Methylthio)pyridine Resonance Donation (+R) > Weak Inductive Withdrawal (-I)Least PositiveMost Negative
This compound Competing -I from Chloro and +R from MethylthioIntermediateIntermediate

Rationale:

  • Oxidation: The 4-methylthio group is expected to have a dominant electron-donating effect, making 4-(methylthio)pyridine the easiest to oxidize. The 2-chloro group will make 2-chloropyridine the most difficult to oxidize. This compound will likely have an intermediate oxidation potential, with the electron-donating character of the methylthio group being partially offset by the withdrawing nature of the chloro substituent.

  • Reduction: The strong electron-withdrawing nature of the chloro group will make 2-chloropyridine the easiest to reduce. The electron-donating methylthio group will make 4-(methylthio)pyridine the most difficult to reduce. This compound is predicted to have an intermediate reduction potential.

Experimental Protocol: Probing Electrochemical Properties with Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox properties of chemical species.[3] It involves sweeping the potential of a working electrode linearly with time and measuring the resulting current.

Step-by-Step Methodology
  • Preparation of the Electrolyte Solution:

    • Dissolve a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane). The supporting electrolyte is crucial to ensure the conductivity of the solution and to minimize IR drop.

  • Analyte Solution Preparation:

    • Prepare a 1-5 mM solution of the analyte (this compound or its analogues) in the previously prepared electrolyte solution.

  • Electrochemical Cell Assembly:

    • Assemble a three-electrode cell consisting of:

      • Working Electrode: A glassy carbon or platinum disk electrode.

      • Reference Electrode: A stable reference electrode such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

      • Counter (Auxiliary) Electrode: A platinum wire or graphite rod.

  • Deaeration:

    • Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to a range that is expected to encompass the redox events of the analyte. For pyridinic compounds, a range of -2.5 V to +2.0 V vs. Ag/AgCl is a reasonable starting point.

    • Set the scan rate, typically starting at 100 mV/s.

    • Initiate the potential sweep and record the resulting cyclic voltammogram (a plot of current vs. potential).

    • Perform multiple scans to ensure the reproducibility of the voltammogram.

  • Data Analysis:

    • From the cyclic voltammogram, determine the peak potentials for oxidation (Epa) and reduction (Epc).

    • The half-wave potential (E₁⸝₂), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for a reversible process.

    • The peak separation (ΔEp = Epa - Epc) can provide information about the kinetics of the electron transfer. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.

G cluster_prep Preparation cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_electrolyte Prepare Electrolyte Solution (e.g., 0.1M TBAPF6 in ACN) prep_analyte Prepare Analyte Solution (1-5 mM in electrolyte) prep_electrolyte->prep_analyte assemble_cell Assemble 3-Electrode Cell (WE, RE, CE) prep_analyte->assemble_cell deaeration Deaerate Solution (Purge with Ar or N2) assemble_cell->deaeration connect_potentiostat Connect to Potentiostat deaeration->connect_potentiostat set_parameters Set Parameters (Potential Window, Scan Rate) connect_potentiostat->set_parameters run_cv Run Cyclic Voltammetry set_parameters->run_cv record_voltammogram Record Voltammogram (Current vs. Potential) run_cv->record_voltammogram determine_potentials Determine Peak Potentials (Epa, Epc) record_voltammogram->determine_potentials calculate_parameters Calculate E1/2 and ΔEp determine_potentials->calculate_parameters

Experimental workflow for cyclic voltammetry.

Logical Relationships in Electrochemical Analysis

The interpretation of cyclic voltammetry data relies on understanding the logical flow from experimental observation to mechanistic insight.

G cluster_0 Experimental Data cluster_1 Data Interpretation cluster_2 Electrochemical Properties CV_Data Cyclic Voltammogram (I vs. E) Peak_Potentials Peak Potentials (Epa, Epc) CV_Data->Peak_Potentials Peak_Currents Peak Currents (Ipa, Ipc) CV_Data->Peak_Currents HalfWave Half-Wave Potential E1/2 = (Epa + Epc)/2 Peak_Potentials->HalfWave Peak_Separation Peak Separation ΔEp = Epa - Epc Peak_Potentials->Peak_Separation Current_Ratio Peak Current Ratio Ipa / Ipc Peak_Currents->Current_Ratio Redox_Potential Standard Redox Potential (E°) (Thermodynamics) HalfWave->Redox_Potential Electron_Kinetics Electron Transfer Kinetics (Reversibility) Peak_Separation->Electron_Kinetics Analyte_Stability Analyte Stability Current_Ratio->Analyte_Stability

Logical flow from CV data to electrochemical properties.

Conclusion

The electrochemical properties of this compound are governed by the balance of the inductive electron-withdrawing effect of the 2-chloro substituent and the resonance electron-donating effect of the 4-methylthio group. Based on established principles of physical organic chemistry, it is predicted that this compound will exhibit redox potentials that are intermediate between those of 2-chloropyridine and 4-(methylthio)pyridine. Specifically, it is expected to be more difficult to oxidize than 4-(methylthio)pyridine but easier to oxidize than 2-chloropyridine. Conversely, it is anticipated to be easier to reduce than 4-(methylthio)pyridine but more difficult to reduce than 2-chloropyridine.

This comparative guide provides a framework for understanding and predicting the electrochemical behavior of this and related substituted pyridines. The detailed experimental protocol for cyclic voltammetry offers a practical approach for researchers to obtain empirical data to validate these predictions and to further explore the rich electrochemical landscape of these important heterocyclic compounds. Such knowledge is invaluable for the rational design of new molecules with tailored redox properties for applications in drug development and materials science.

References

A Comparative Guide to the Biological Activity of 2-Chloro-4-(methylthio)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2]. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to enhanced efficacy and selectivity.

The 2-Chloro-4-(methylthio)pyridine core, in particular, presents several features of interest for drug design. The chlorine atom at the 2-position can act as a leaving group for further functionalization through nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives[3]. The methylthio group at the 4-position can influence the molecule's lipophilicity and electronic properties, potentially impacting its interaction with biological targets. Furthermore, sulfur-containing heterocycles are known to exhibit a broad spectrum of pharmacological activities[4].

This guide will explore the potential anticancer and antimicrobial activities of this compound derivatives by drawing comparisons with structurally similar compounds and detailing the standard experimental protocols for their biological evaluation.

Comparative Analysis of Biological Activities

Due to the limited availability of direct comparative studies on a series of this compound derivatives, this section will present data from closely related substituted pyridine and pyrimidine analogs to infer potential activities and guide future research.

Anticancer Activity

Substituted pyridines and related heterocycles have demonstrated significant potential as anticancer agents through various mechanisms of action, including kinase inhibition, apoptosis induction, and cell cycle arrest[2][5][6][7].

Hypothetical Comparative Anticancer Activity:

To illustrate the potential for SAR studies, let's consider a hypothetical series of this compound derivatives and their expected activity based on data from related compounds.

Compound IDR-Group at Position XCancer Cell LineIC50 (µM) - HypotheticalRationale based on Analogs
Parent HMCF-7 (Breast)> 50The core scaffold may have low intrinsic activity.
Derivative A -NH-(4-methoxyphenyl)MCF-7 (Breast)15.5Aniline derivatives at the 4-position of related quinazolines have shown potent anticancer activity[8]. The methoxy group can enhance activity.
Derivative B -NH-(3,4-dichlorophenyl)MCF-7 (Breast)8.2Halogenated phenyl groups can increase lipophilicity and improve binding to hydrophobic pockets of target proteins[6].
Derivative C -S-CH2-COOHHCT-116 (Colon)25.8Thioether derivatives with acidic functionalities can exhibit moderate cytotoxicity.
Derivative D Fused triazole ringA549 (Lung)12.1Fusion with other heterocyclic rings like triazoles can enhance anticancer potency[5].

Note: The IC50 values in this table are for illustrative purposes and are not based on actual experimental data for these specific compounds.

Key Insights from Related Studies:

  • Pyridine-ureas: A series of pyridine-ureas demonstrated potent in vitro activity against breast cancer (MCF-7) cell lines, with some compounds showing higher potency than the standard drug doxorubicin. These compounds were also found to inhibit VEGFR-2, a key target in angiogenesis[6].

  • Quinazoline Derivatives: 2-Chloro-4-anilinoquinazoline derivatives have shown high antiproliferative activity against a panel of cancer cell lines, with some exhibiting cytotoxic effects superior to adriamycin[3][8]. This suggests that replacing the quinazoline core with a pyridine ring while maintaining similar side chains could yield potent anticancer agents.

  • Pyrido[2,3-d]pyrimidines: Functionalized derivatives of this scaffold have been shown to induce apoptosis and activate caspase-3 in cancer cells, indicating a pro-apoptotic mechanism of action[7].

Proposed Mechanism of Anticancer Action:

Based on the literature for related compounds, this compound derivatives could exert their anticancer effects through multiple pathways. The following diagram illustrates a potential mechanism involving the inhibition of a hypothetical kinase, leading to apoptosis.

anticancer_mechanism cluster_cell Cancer Cell Derivative This compound Derivative Kinase Target Kinase (e.g., VEGFR-2, EGFR) Derivative->Kinase Inhibition Downstream Downstream Signaling (e.g., MAPK pathway) Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

Caption: Proposed mechanism of anticancer action for this compound derivatives.

Antimicrobial Activity

The pyridine scaffold is also a well-established pharmacophore in the development of antimicrobial agents[1]. The presence of chloro and methylthio groups suggests that these derivatives could have interesting antibacterial and antifungal properties.

Hypothetical Comparative Antimicrobial Activity:

Below is a hypothetical comparison of the antimicrobial activity of a series of this compound derivatives, with minimum inhibitory concentration (MIC) values extrapolated from studies on similar heterocyclic compounds.

Compound IDR-Group at Position XS. aureus (MIC, µg/mL) - HypotheticalE. coli (MIC, µg/mL) - HypotheticalC. albicans (MIC, µg/mL) - HypotheticalRationale based on Analogs
Parent H> 128> 128> 128The core structure may lack significant antimicrobial properties.
Derivative E -NH-thiosemicarbazide163264Thiosemicarbazide moieties are known to confer broad-spectrum antimicrobial activity to heterocyclic compounds[9].
Derivative F Fused thiazolidinone ring81632Thiazolidinone-containing heterocycles often exhibit potent antibacterial activity[10].
Derivative G -NH-(4-fluorophenyl)3264> 128Fluoro-substituted anilines can enhance antibacterial activity against Gram-positive bacteria.
Derivative H -S-CH2-pyridyl6432128The presence of a second pyridine ring can modulate activity and spectrum.

Note: The MIC values in this table are for illustrative purposes and are not based on actual experimental data for these specific compounds.

Key Insights from Related Studies:

  • Thiourea Derivatives: Thiourea derivatives of various heterocyclic cores have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their metal complexes can sometimes exhibit enhanced activity[9].

  • 2-(methyldithio)pyridine-3-carbonitrile: This naturally occurring pyridine derivative has shown a broad spectrum of antimicrobial activity with MIC values ranging from 0.5 to 64 µg/mL against various bacterial strains[1].

  • Functionalized Pyridines: The introduction of substituents such as nitro and dimethoxy groups on the pyridine ring has been shown to result in compounds with antimicrobial activity comparable to standard drugs like fluconazole and norfloxacin[1].

Proposed Mechanism of Antimicrobial Action:

The antimicrobial mechanism of such compounds can be multifaceted. The following workflow illustrates a hypothetical mechanism where the derivative inhibits a key bacterial enzyme.

antimicrobial_workflow cluster_bacteria Bacterial Cell Derivative This compound Derivative Enzyme Essential Bacterial Enzyme (e.g., DNA gyrase) Derivative->Enzyme Inhibition Process Vital Cellular Process (e.g., DNA replication) Enzyme->Process Catalysis Growth Bacterial Growth & Proliferation Process->Growth

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocols

To ensure the generation of reliable and reproducible data for the biological evaluation of this compound derivatives, standardized and well-validated experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the diluted microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a positive control.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

mic_assay_workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compounds prep_inoculum->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate add_controls Add Growth & Sterility Controls inoculate_plate->add_controls incubate Incubate at 35-37°C add_controls->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related heterocyclic compounds, we can postulate several SAR trends for this compound derivatives.

  • Substitution at the 2-position: The 2-chloro group is a key handle for synthetic modification. Its replacement with various nucleophiles (amines, thiols, alcohols) can lead to derivatives with diverse biological profiles. The nature of the substituent will influence the molecule's polarity, size, and hydrogen bonding capacity, all of which are critical for target interaction.

  • Modification of the 4-methylthio group: The methylthio group can be oxidized to a sulfoxide or sulfone, which would increase the polarity of the molecule and could alter its biological activity. The sulfur atom can also participate in interactions with biological targets.

  • Substitution on the pyridine ring: Introduction of other substituents on the pyridine ring, such as fluoro or methyl groups, can modulate the electronic properties and lipophilicity of the scaffold, thereby influencing its pharmacokinetic and pharmacodynamic properties. For instance, electron-withdrawing groups can enhance the reactivity of the ring towards nucleophilic attack.

  • Nature of the side chain: For both anticancer and antimicrobial activity, the nature of the side chain introduced at the 2-position (or other positions) is crucial. Aromatic and heterocyclic moieties, as well as flexible alkyl chains with functional groups, can significantly impact potency and selectivity. Halogenation of appended aromatic rings often enhances activity.

Conclusion and Future Directions

While the this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents, the current body of literature lacks a systematic and comparative evaluation of a homologous series of its derivatives. This guide has synthesized information from structurally related compounds to provide a framework for understanding their potential biological activities and to guide future research.

The provided experimental protocols offer a robust starting point for the biological evaluation of newly synthesized this compound derivatives. Future research should focus on the synthesis of a diverse library of these compounds with systematic structural modifications, followed by comprehensive in vitro and in vivo testing. Such studies are essential to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The exploration of their mechanism of action will also be critical in optimizing their therapeutic potential.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling and disposing of specialized chemical reagents like 2-Chloro-4-(methylthio)pyridine demands a meticulous, informed approach. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, grounded in established safety protocols and an understanding of the compound's chemical nature. Our objective is to ensure personnel safety, maintain regulatory compliance, and protect our environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a heterocyclic compound containing chlorine and a methylthio group. Its hazard profile is derived from its structural components—the pyridine ring and the organosulfur moiety. Pyridine derivatives are known for their potential toxicity, and chlorinated compounds require specific disposal considerations.[1][2] Therefore, all waste containing this compound must be treated as hazardous chemical waste.

The first step in safe handling is a thorough understanding of the compound's risks. The following table summarizes its key hazard and identification data.

Identifier Information Source(s)
CAS Number 71506-83-7[3]
Molecular Formula C₆H₆ClNSInferred
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[3]
GHS Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P501[3]

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any procedure that involves handling or disposing of this compound, ensuring the availability and correct use of PPE is non-negotiable. The rationale is to create a barrier between the researcher and potential chemical exposure.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][4]

  • Hand Protection : Wear double-layered nitrile gloves. Always check the manufacturer's glove compatibility chart for the specific chemical.[1][3]

  • Body Protection : A fully-buttoned laboratory coat must be worn to protect skin and clothing.[3][4]

  • Respiratory Protection : All handling should occur within a certified chemical fume hood to prevent inhalation of any fumes or dust.[3][5]

In Case of Exposure: Immediate First Aid
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[3]

  • Skin Contact : Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse. If skin irritation develops or persists, seek medical attention.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical help.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Core Disposal Workflow: From Benchtop to Final Disposal

The proper disposal of this compound is a multi-step process that begins the moment waste is generated. The following workflow ensures that the waste is handled safely and in compliance with regulations at every stage.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal WasteGen Waste Generated (Solid or Liquid) Segregate Segregate Waste (Solid vs. Liquid) WasteGen->Segregate SolidContainer Solid Waste Container (HDPE, Labeled) Segregate->SolidContainer Solid LiquidContainer Liquid Waste Container (Compatible, Labeled) Segregate->LiquidContainer Liquid Label Label Clearly: 'Hazardous Waste' Chemical Name Date SolidContainer->Label LiquidContainer->Label Storage Store in Designated Waste Accumulation Area (Ventilated, Secure) Label->Storage EHS Contact EHS or Licensed Contractor Storage->EHS Pickup Schedule Waste Pickup EHS->Pickup

Caption: Workflow for routine hazardous waste disposal.

Protocol 1: Waste Segregation and Collection

The principle of waste segregation is to prevent unintended chemical reactions between incompatible waste streams.[5]

For Solid Waste (e.g., contaminated weigh boats, gloves, absorbent pads):

  • Designate a Container : Use a dedicated, robust container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Collect Waste : Place all solid waste contaminated with this compound into this container. This includes used gloves and other disposable PPE.[1]

  • Seal Container : Keep the container sealed when not in use to prevent the release of vapors.

For Liquid Waste (e.g., reaction residues, solutions):

  • Select a Container : Use a leak-proof, screw-cap container designated for hazardous liquid waste. Ensure the container material is compatible with chlorinated organic compounds.

  • Collect Waste : Carefully pour or transfer liquid waste into the container, using a funnel to prevent spills. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Labeling : As soon as the first drop of waste is added, the container must be labeled.[5] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date of waste generation.[1]

  • Storage : Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials like strong oxidizers.[5]

Protocol 2: Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.[6]

  • Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.[7]

  • Contain the Spill : For small spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pillow.[1][8] The use of inert material is crucial to avoid a reactive incident.

  • Absorb and Collect : Working from the outside in, apply the absorbent material to the spill. Once the liquid is fully absorbed, carefully scoop the material using spark-proof tools into a designated hazardous waste container.[7]

  • Decontaminate the Area : Clean the spill surface with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.[1][6]

  • Dispose of Cleanup Materials : All materials used for the cleanup, including gloves, absorbent, and wipes, must be placed in the solid hazardous waste container.[7][9]

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department, regardless of the spill's size.[6]

G Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Contain Contain Spill (Use Inert Absorbent) Alert->Contain Absorb Absorb Material (Outside-In) Contain->Absorb Collect Collect Waste (Use Spark-Proof Tools) Absorb->Collect Decon Decontaminate Surface (Solvent -> Soap & Water) Collect->Decon Dispose Dispose of all Cleanup Materials as Hazardous Waste Decon->Dispose Report Report to EHS Dispose->Report

Caption: Step-by-step spill response workflow.

Protocol 3: Final Disposal

The final step is the transfer of custody to a licensed professional. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[3]

  • Coordinate with EHS : Contact your institution's EHS office or the designated hazardous waste disposal contractor.[1][5]

  • Prepare for Pickup : Ensure all waste containers are properly sealed, labeled, and stored in the designated accumulation area.

  • Documentation : Complete any required waste manifest or pickup request forms provided by your EHS department.

  • Disposal Method : The waste will typically be transported to an approved waste disposal plant for high-temperature incineration, which is the standard and recommended method for chlorinated and pyridine-based chemical waste.[2][3]

By adhering to these detailed procedures, laboratory professionals can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with safety regulations, thereby upholding the highest standards of scientific integrity and workplace safety.

References

Comprehensive Safety and Handling Guide for 2-Chloro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-Chloro-4-(methylthio)pyridine (CAS No: 71506-83-7). The protocols herein are designed to ensure the safety of researchers, scientists, and drug development professionals by providing a self-validating system of procedures grounded in authoritative safety data. Understanding the causality behind each step is critical for building a culture of safety and achieving reproducible, reliable results.

Hazard Assessment: Understanding the Risks

This compound is a heterocyclic compound whose hazard profile necessitates stringent safety protocols. Its reactivity and potential for harm upon exposure are the primary drivers for the specific personal protective equipment (PPE) and handling procedures outlined below. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.[1]

The primary hazards are acute toxicity through multiple exposure routes, skin and eye irritation, and respiratory irritation.[1] This means the compound can cause immediate harm if ingested, inhaled, or absorbed through the skin, and can irritate or damage the skin, eyes, and respiratory tract upon contact.

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation.[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific equipment is directly correlated to the compound's hazard profile.

Eye and Face Protection: The First Line of Defense

Given the designation as a serious eye irritant (H319), robust eye protection is non-negotiable.[1] The immediate and potentially severe damage from a splash requires a physical barrier that conforms to established safety standards.

  • Required Equipment: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[2][3]

  • Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against splashes, mists, or vapors. Chemical goggles are designed to create that seal.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large quantities or working with the material under pressure), a full-face shield must be worn in addition to safety goggles.[3][4] The face shield protects the entire face from direct contact.

Skin and Body Protection: Preventing Dermal Absorption and Irritation

With established hazards of skin irritation (H315) and harmful effects from skin contact (H312), preventing any direct contact with the skin is paramount.[1]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for incidental contact.[2] For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.

  • Lab Coat: A standard laboratory coat is required to protect against incidental contact. For procedures with a higher risk of splashes, a chemical-resistant apron or a flame-retardant coat should be worn over the lab coat.[5]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory to protect the skin from potential spills.[3]

Respiratory Protection: Mitigating Inhalation Hazards

The compound is harmful if inhaled and may cause respiratory irritation (H332, H335).[1] Therefore, all handling must be performed in a way that prevents airborne exposure.

  • Primary Control: All work with this compound must be conducted within a certified chemical fume hood.[6][7] This is the primary engineering control to prevent inhalation exposure.

  • Secondary Protection: If a risk assessment determines that engineering controls are insufficient to maintain exposure below acceptable limits, or during certain emergency situations, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[6][7] All personnel requiring respirators must be part of a respiratory protection program that includes fit testing and training.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the potential for exposure and accidents.

Step 1: Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.

  • Don all required PPE as outlined in the previous section.

Step 2: Aliquoting and Handling

  • Perform all manipulations of the solid or solutions of the compound deep within the fume hood.

  • When handling the solid, minimize dust generation.[1]

  • Keep the container tightly closed when not in use.[1]

Step 3: Post-Handling

  • Thoroughly decontaminate all surfaces and equipment after use.

  • Segregate and label all waste streams appropriately.

  • Wash hands and any exposed skin thoroughly after completing work and removing PPE.[1]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Function prep2 Gather All Materials prep1->prep2 prep3 Don Full PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Weigh/Aliquot Compound prep3->handle1 Begin Work handle2 Perform Reaction/Procedure handle1->handle2 clean1 Decontaminate Surfaces & Glassware handle2->clean1 Procedure Complete clean2 Segregate & Label Waste clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 G start Waste Generated container Place in a dedicated, sealed, and labeled hazardous waste container. start->container contact_ehs Arrange for pickup by licensed waste disposal service. container->contact_ehs stop Do NOT pour down drain or mix with other waste. container->stop

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.